Product packaging for 3-Methylflavone-8-carboxylic acid(Cat. No.:CAS No. 3468-01-7)

3-Methylflavone-8-carboxylic acid

Cat. No.: B195188
CAS No.: 3468-01-7
M. Wt: 280.27 g/mol
InChI Key: KMMBBZOSQNLLMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-methylflavone-8-carboxylic acid is a member of the class of flavones that is flavone substituted at position 3 by a methyl group and at position 8 by a carboxylic acid group. It has a role as an EC 3.1.4.* (phosphoric diester hydrolase) inhibitor. It is a member of flavones and an oxo monocarboxylic acid.
metabolite of flavoxate;  RN in Chemline for the Na salt: 58348-97-3

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H12O4 B195188 3-Methylflavone-8-carboxylic acid CAS No. 3468-01-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-4-oxo-2-phenylchromene-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O4/c1-10-14(18)12-8-5-9-13(17(19)20)16(12)21-15(10)11-6-3-2-4-7-11/h2-9H,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMMBBZOSQNLLMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C(C1=O)C=CC=C2C(=O)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00188231
Record name 3-Methylflavone-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00188231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3468-01-7
Record name 3-Methylflavone-8-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3468-01-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methylflavone-8-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003468017
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methylflavone-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00188231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.388
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-METHYLFLAVONE-8-CARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O8RCM70C48
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of 3-Methylflavone-8-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylflavone-8-carboxylic acid (MFCA) is the principal active metabolite of the urinary tract antispasmodic drug, flavoxate. This technical guide provides a comprehensive overview of the current understanding of MFCA's mechanism of action. The primary pharmacological activity of MFCA is attributed to its ability to inhibit phosphodiesterase (PDE) enzymes, leading to a cascade of intracellular events that culminate in smooth muscle relaxation, particularly in the urinary bladder. This document collates available preclinical data, outlines relevant experimental methodologies, and presents signaling pathways to elucidate the compound's core functional dynamics. While direct quantitative data on its enzymatic inhibition remains limited in publicly accessible literature, this guide synthesizes the established knowledge to support further research and development.

Core Mechanism of Action: Phosphodiesterase Inhibition

The predominant mechanism of action for this compound is the inhibition of phosphodiesterase (PDE) enzymes. PDEs are a superfamily of enzymes responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are crucial intracellular second messengers. By inhibiting PDE, MFCA prevents the breakdown of these cyclic nucleotides, leading to their accumulation within the cell.

The increased concentration of cAMP activates protein kinase A (PKA), which in turn phosphorylates various downstream targets. In smooth muscle cells, this signaling cascade results in the sequestration of intracellular calcium and the inhibition of myosin light chain kinase (MLCK). The net effect is a reduction in the phosphorylation of myosin light chains, leading to smooth muscle relaxation. This activity is particularly relevant in the detrusor muscle of the urinary bladder.

It is important to note that MFCA has not been found to possess direct antispasmodic activity through interactions with common receptors; it does not exhibit significant affinity for alpha- and beta-adrenergic, serotoninic, muscarinic, D2, opiate, or Ca2+ receptors.

Signaling Pathway

The proposed signaling pathway for the action of this compound is depicted below.

MFCA_Pathway MFCA 3-Methylflavone-8- carboxylic acid (MFCA) PDE Phosphodiesterase (PDE) MFCA->PDE ATP ATP PDE->ATP Hydrolyzes cAMP to AMP cAMP cAMP PKA Protein Kinase A (PKA) (Inactive) cAMP->PKA Activates AC Adenylyl Cyclase ATP->AC AC->cAMP Converts PKA_active Protein Kinase A (PKA) (Active) PKA->PKA_active MLCK Myosin Light Chain Kinase (MLCK) (Active) PKA_active->MLCK Inhibits MLCK_inactive Myosin Light Chain Kinase (MLCK-P) (Inactive) PKA_active->MLCK_inactive Phosphorylates Relaxation Smooth Muscle Relaxation MLCK->Relaxation Prevents Contraction

Caption: cAMP-dependent phosphodiesterase inhibition pathway by MFCA.

Pharmacological Effects on the Urinary Bladder

In vivo studies in rats have demonstrated the functional consequences of MFCA's PDE inhibitory activity on the urinary bladder. Administration of MFCA has been shown to inhibit voiding contractions, increase bladder capacity, and decrease micturition pressure. These effects are consistent with the relaxation of the bladder smooth muscle mediated by increased intracellular cAMP levels.

Quantitative In Vivo Data
ParameterEffect of MFCA AdministrationImplied Physiological ConsequenceReference
Urinary Bladder Voiding Contractions InhibitionReduced frequency and/or amplitude of bladder contractions
Bladder Volume Capacity IncreaseThe bladder can hold a larger volume of urine before micturition is triggered
Micturition Pressure DecreaseReduced pressure generated by the bladder during voiding

Potential Anti-Inflammatory and Anti-Tumor Activities

Flavonoid compounds, the chemical class to which MFCA belongs, are widely studied for their potential anti-inflammatory and anti-tumor properties. Some studies have investigated other methylated flavones and found that they can inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. Additionally, certain flavone-8-carboxylic acid derivatives have been synthesized and shown to have solid tumor inhibition effects in mice. However, there is a lack of specific studies focusing on the anti-inflammatory and anti-tumor activities of this compound itself. Further research is needed to determine if MFCA shares these properties with other related flavonoid compounds.

General Experimental Workflow for Screening

The following diagram outlines a general workflow for the initial screening of a compound for anti-inflammatory properties.

Screening_Workflow Start Start: Compound of Interest (e.g., MFCA) Cell_Culture Culture Macrophages (e.g., RAW 264.7) Start->Cell_Culture Stimulation Stimulate with LPS +/- Compound Cell_Culture->Stimulation Incubation Incubate Stimulation->Incubation Supernatant Collect Supernatant Incubation->Supernatant NO_Assay Nitric Oxide (NO) Assay (Griess Reagent) Supernatant->NO_Assay Cytokine_Assay Cytokine Assay (ELISA, Luminex) Supernatant->Cytokine_Assay Data_Analysis Data Analysis (IC50 Calculation) NO_Assay->Data_Analysis Cytokine_Assay->Data_Analysis End End: Assess Anti-inflammatory Potential Data_Analysis->End

Caption: General workflow for screening anti-inflammatory compounds.

Experimental Protocols

Detailed experimental protocols for the specific studies on this compound are not publicly available. The following are representative protocols for the key experimental techniques used to investigate compounds with similar mechanisms of action.

Phosphodiesterase (PDE) Inhibition Assay (General Protocol)

This protocol describes a common method for assessing the inhibitory activity of a compound against PDE enzymes.

Objective: To determine the concentration of the test compound (e.g., MFCA) required to inhibit 50% of the PDE activity (IC50).

Materials:

  • Purified PDE enzyme (specific isoform of interest)

  • cAMP or cGMP (substrate)

  • Test compound (MFCA)

  • Assay buffer (e.g., Tris-HCl with MgCl2)

  • Snake venom nucleotidase

  • Inorganic phosphate (B84403) detection reagent (e.g., Malachite Green)

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test compound in the assay buffer.

  • In a microplate, add the PDE enzyme, assay buffer, and the test compound at various concentrations.

  • Initiate the reaction by adding the substrate (cAMP or cGMP).

  • Incubate the plate at 37°C for a specified period (e.g., 30 minutes).

  • Stop the reaction by adding a stopping agent (e.g., 50% ethanol).

  • Add snake venom nucleotidase to convert the resulting AMP or GMP to adenosine or guanosine and inorganic phosphate.

  • Incubate the plate again to allow for the conversion.

  • Add the inorganic phosphate detection reagent.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of PDE inhibition for each concentration of the test compound and determine the IC50 value.

In Vivo Cystometry in Rats (General Protocol)

This protocol provides a general outline for assessing the effects of a compound on bladder function in anesthetized rats.

Objective: To measure changes in bladder capacity, micturition pressure, and voiding frequency following the administration of a test compound.

Materials:

  • Female Sprague-Dawley rats

  • Anesthetic (e.g., urethane)

  • Bladder catheter

  • Infusion pump

  • Pressure transducer

  • Data acquisition system

  • Test compound (MFCA) solution

Procedure:

  • Anesthetize the rat and maintain a stable level of anesthesia throughout the experiment.

  • Make a midline abdominal incision to expose the urinary bladder.

  • Insert a catheter into the dome of the bladder and secure it with a suture.

  • Connect the catheter to an infusion pump and a pressure transducer.

  • Allow the animal to stabilize.

  • Begin a continuous infusion of saline into the bladder at a constant rate (e.g., 0.1 mL/min).

  • Record the intravesical pressure continuously. Micturition events will be observed as sharp increases in pressure followed by a rapid decrease.

  • After a baseline period of stable micturition cycles, administer the test compound (e.g., intravenously or intraperitoneally).

  • Continue to record the cystometric parameters for a defined period after compound administration.

  • Analyze the data to determine changes in bladder capacity (volume infused to elicit micturition), maximum micturition pressure, and the interval between micturitions.

Conclusion

The primary mechanism of action of this compound is the inhibition of phosphodiesterase, leading to increased intracellular cAMP levels and subsequent smooth muscle relaxation in the urinary bladder. This activity accounts for its therapeutic effects as a urinary tract antispasmodic. While the in vivo effects on bladder function are qualitatively established, a significant gap exists in the public domain regarding specific quantitative data, such as IC50 values for PDE isoforms. Furthermore, while its flavonoid structure suggests potential anti-inflammatory and anti-tumor activities, these have not been specifically investigated for MFCA. Future research should focus on quantifying its PDE inhibitory profile and exploring these additional potential pharmacological activities to fully characterize its therapeutic potential.

An In-depth Technical Guide to the Biological Effects of 3-Methylflavone-8-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylflavone-8-carboxylic acid (MFCA) is a significant biologically active molecule, identified as the primary and active metabolite of the synthetic flavone (B191248) derivative, flavoxate (B1672763) hydrochloride.[1][2] Flavoxate is a drug utilized for its smooth muscle relaxant properties, particularly in the treatment of urinary frequency and incontinence.[3] Understanding the pharmacological profile of MFCA is crucial for elucidating the comprehensive mechanism of action of its parent compound and for exploring its own therapeutic potential. This technical guide provides a detailed overview of the known biological effects of MFCA, with a focus on its mechanism of action, pharmacological activities, and the experimental methodologies used for its evaluation.

Core Biological Activity: Phosphodiesterase Inhibition

The principal mechanism of action attributed to this compound is the inhibition of the phosphodiesterase (PDE) enzyme.[1] Specifically, it has been identified as a competitive inhibitor of cAMP phosphodiesterase.[1] This inhibition leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger involved in a multitude of cellular processes, including smooth muscle relaxation.[1] While early research indicated that MFCA is approximately five times more potent than theophylline (B1681296) as a PDE inhibitor, the specific PDE isoenzymes it targets and its precise inhibitory concentrations (IC50 values) are not extensively detailed in publicly available literature.[1]

Signaling Pathway

The proposed signaling pathway for MFCA's action on smooth muscle cells is initiated by its inhibition of PDE, leading to the accumulation of cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets. This cascade of events ultimately results in a decrease in intracellular calcium concentrations and the relaxation of smooth muscle tissue.

MFCA Signaling Pathway MFCA 3-Methylflavone-8-carboxylic acid (MFCA) PDE Phosphodiesterase (PDE) MFCA->PDE cAMP cAMP PDE->cAMP Degrades PKA Protein Kinase A (PKA) (Inactive) cAMP->PKA ATP ATP AC Adenylate Cyclase AC->cAMP PKA_active Protein Kinase A (PKA) (Active) Relaxation Smooth Muscle Relaxation PKA_active->Relaxation Promotes

Proposed signaling pathway of MFCA in smooth muscle cells.

Pharmacological Effects

The biological activities of MFCA have been investigated in both in vitro and in vivo models, primarily focusing on its effects on smooth muscle tissues of the urinary tract.

In Vitro Effects: Smooth Muscle Relaxation

Studies on isolated human tissues have demonstrated that MFCA possesses antispasmodic properties. It has been shown to inhibit potassium-induced contractions in various smooth muscle preparations from the lower urinary tract.

Table 1: Summary of In Vitro Effects of this compound

Tissue TypeSpeciesEffectPotencyReference(s)
Detrusor MuscleHumanInhibition of potassium-induced contractionsLess potent than flavoxate[4]
Prostatic AdenomaHumanInhibition of potassium-induced contractionsLess potent than flavoxate[4]
Prostatic CapsuleHumanInhibition of potassium-induced contractionsLess potent than flavoxate[4]
Bladder NeckHumanInhibition of potassium-induced contractionsLess potent than flavoxate[4]

It is noteworthy that MFCA did not exhibit antispasmodic activity against contractions induced by histamine, acetylcholine, or calcium chloride in isolated organ studies.[1] Furthermore, it showed no significant affinity for a range of receptors in the rat brain, including alpha- and beta-adrenergic, serotonergic, muscarinic, D2, opiate, and calcium channel receptors, suggesting a specific mode of action.[1]

In Vivo Effects: Urinary Bladder Function

In vivo studies in rats using cystometric recordings have provided further evidence for the pharmacological activity of MFCA on the urinary bladder.

Table 2: Summary of In Vivo Effects of this compound in Rats

ParameterEffectReference(s)
Urinary Bladder Voiding ContractionsInhibition[1]
Bladder Volume CapacityIncrease[1]
Micturition PressureDecrease[1]

These in vivo findings are consistent with the proposed mechanism of PDE inhibition and subsequent smooth muscle relaxation, suggesting that MFCA contributes to the therapeutic effects of its parent drug, flavoxate.[1]

Experimental Protocols

The following sections describe representative methodologies for assessing the biological effects of this compound.

In Vitro Isometric Smooth Muscle Contraction Studies

This protocol outlines the general procedure for measuring the contractile and relaxant effects of MFCA on isolated smooth muscle strips in an organ bath.

In Vitro Organ Bath Workflow cluster_prep Tissue Preparation cluster_exp Experimental Setup cluster_analysis Data Analysis T1 Euthanize Animal (e.g., Rat, Guinea Pig) T2 Excise Bladder or Prostate Tissue T1->T2 T3 Place Tissue in Cold, Aerated Krebs Solution T2->T3 T4 Dissect into Smooth Muscle Strips T3->T4 E1 Mount Tissue Strip in Organ Bath T4->E1 E2 Connect to Isometric Force Transducer E1->E2 E3 Equilibrate under Optimal Tension E2->E3 E4 Induce Contraction (e.g., with KCl) E3->E4 E5 Administer Cumulative Concentrations of MFCA E4->E5 E6 Record Changes in Muscle Tension E5->E6 A1 Measure Relaxation Response E6->A1 A2 Construct Dose-Response Curve A1->A2 A3 Calculate EC50 Value A2->A3

Workflow for in vitro organ bath experiments.

Methodology:

  • Tissue Preparation: The urinary bladder or prostate is excised from a euthanized animal (e.g., rat, guinea pig) and placed in cold, oxygenated Krebs solution.[5] The tissue is then carefully dissected to obtain smooth muscle strips of appropriate dimensions.[5]

  • Experimental Setup: Each muscle strip is mounted vertically in a temperature-controlled organ bath containing oxygenated Krebs solution.[6] One end of the strip is attached to a fixed hook, and the other end is connected to an isometric force transducer to record changes in muscle tension.[6]

  • Equilibration and Contraction: The tissue is allowed to equilibrate under a predetermined optimal resting tension. Following equilibration, a stable contraction is induced using a contracting agent such as potassium chloride.[4]

  • Drug Administration: Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath.

  • Data Acquisition and Analysis: The relaxation of the muscle strip is recorded continuously. The percentage of relaxation at each concentration is calculated relative to the maximal contraction induced. This data is used to construct a dose-response curve and determine the EC50 value (the concentration of the compound that produces 50% of the maximal relaxation).

In Vivo Cystometry in Rats

This protocol provides a general outline for assessing the effects of MFCA on bladder function in anesthetized rats.

In Vivo Cystometry Workflow cluster_prep Animal Preparation cluster_exp Cystometric Recording cluster_analysis Data Analysis P1 Anesthetize Rat (e.g., with Urethane) P2 Midline Abdominal Incision P1->P2 P3 Implant Catheter into Bladder Dome P2->P3 P4 Suture and Close Incision P3->P4 C1 Connect Catheter to Infusion Pump & Transducer P4->C1 C2 Infuse Saline at a Constant Rate C1->C2 C3 Record Intravesical Pressure C2->C3 C4 Establish Baseline Micturition Cycles C3->C4 C5 Administer MFCA (e.g., Intravenously) C4->C5 C6 Continue Recording Micturition Cycles C5->C6 D1 Measure Bladder Capacity, Micturition Pressure, and Frequency C6->D1 D2 Compare Pre- and Post-Drug Parameters D1->D2

Workflow for in vivo cystometry experiments in rats.

Methodology:

  • Animal Preparation: A female rat is anesthetized (e.g., with urethane).[7] A midline incision is made in the lower abdomen to expose the urinary bladder. A catheter is inserted into the dome of the bladder and secured with a purse-string suture.[7]

  • Experimental Setup: The external end of the catheter is connected to a three-way stopcock, which is linked to an infusion pump and a pressure transducer.[3]

  • Cystometric Recordings: The bladder is continuously filled with saline at a constant rate to elicit repetitive voiding contractions.[8] Intravesical pressure is continuously monitored and recorded.

  • Drug Administration: After a baseline period of stable micturition cycles, this compound is administered, typically intravenously.

  • Data Analysis: The cystometric parameters, including bladder capacity (infused volume at the start of micturition), micturition pressure (peak intravesical pressure during voiding), and the frequency of voiding, are analyzed before and after drug administration to determine the effects of the compound.[1]

Pharmacokinetics and Toxicology

Pharmacokinetics

As the primary metabolite of flavoxate, MFCA is rapidly formed following the administration of the parent drug.[3] Pharmacokinetic studies in rats have shown that both flavoxate and MFCA are well-absorbed after oral administration, with almost complete enteric availability.[9] There are, however, marked differences in the pharmacokinetic profiles of flavoxate and MFCA, which are likely related to their differing physical properties.[9]

Toxicology

Detailed toxicological studies specifically on this compound are limited in the public domain. Safety data sheets indicate that the compound may cause skin and eye irritation.[2]

Conclusion

This compound is a pharmacologically active molecule with a clear mechanism of action as a phosphodiesterase inhibitor. This activity translates to significant smooth muscle relaxant effects, particularly on the urinary bladder and prostate, as demonstrated in both in vitro and in vivo studies. While the existing data provides a strong foundation for understanding its biological effects, further research is warranted to fully characterize its profile. Specifically, studies to identify the specific PDE isoenzymes inhibited by MFCA and to determine its IC50 and EC50 values would provide valuable quantitative insights. Additionally, comprehensive toxicological and further pharmacokinetic studies would be essential for any future consideration of its therapeutic development. The experimental protocols outlined in this guide provide a framework for conducting such future investigations.

References

3-Methylflavone-8-carboxylic Acid: A Technical Guide to its Function as a Phosphodiesterase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylflavone-8-carboxylic acid (3MF8CA), the principal active metabolite of the urinary antispasmodic drug flavoxate, has demonstrated noteworthy efficacy as a phosphodiesterase (PDE) inhibitor. This technical guide provides a comprehensive overview of the current understanding of 3MF8CA's role in PDE inhibition, including its mechanism of action, available quantitative data, and relevant experimental protocols. The document aims to serve as a foundational resource for researchers and professionals engaged in the fields of pharmacology and drug development.

Introduction

Phosphodiesterases (PDEs) are a superfamily of enzymes that play a critical role in intracellular signaling by hydrolyzing the second messengers, cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). The inhibition of these enzymes leads to an increase in the intracellular concentrations of cAMP and/or cGMP, thereby modulating a wide range of physiological processes. This compound (3MF8CA), a major metabolite of flavoxate, has been identified as a competitive inhibitor of phosphodiesterase.[1] This inhibitory action is believed to contribute significantly to the therapeutic effects of flavoxate, particularly its smooth muscle relaxant properties.[2]

Mechanism of Action: Phosphodiesterase Inhibition

The primary mechanism through which 3MF8CA exerts its pharmacological effects is the inhibition of phosphodiesterase enzymes. By blocking the action of PDEs, 3MF8CA prevents the degradation of cyclic nucleotides (cAMP and cGMP). The resulting accumulation of these second messengers within the cell activates downstream signaling pathways, leading to a variety of cellular responses, including smooth muscle relaxation.[1] The PDE inhibitory activity of 3MF8CA is reported to be competitive in nature.[1]

Signaling Pathway of PDE Inhibition

PDE_Inhibition_Pathway cluster_synthesis Cyclic Nucleotide Synthesis cluster_degradation Cyclic Nucleotide Degradation ATP ATP AC Adenylate Cyclase GTP GTP GC Guanylate Cyclase cAMP cAMP AC->cAMP  + cGMP cGMP GC->cGMP  + PDE Phosphodiesterase (PDE) cAMP->PDE PKA Protein Kinase A (PKA) cAMP->PKA Activates cGMP->PDE PKG Protein Kinase G (PKG) cGMP->PKG Activates AMP AMP PDE->AMP GMP GMP PDE->GMP Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Cellular_Response PKG->Cellular_Response 3MF8CA 3-Methylflavone- 8-carboxylic acid 3MF8CA->PDE Inhibits

Caption: Signaling pathway of phosphodiesterase inhibition by this compound.

Quantitative Data on PDE Inhibition

While described as a potent phosphodiesterase inhibitor, specific IC50 or Ki values for this compound against individual PDE isoforms are not extensively reported in publicly available literature. However, a comparative study provides a quantitative measure of its inhibitory potency relative to theophylline (B1681296), a known non-selective PDE inhibitor.

CompoundRelative Potency vs. TheophyllineNature of Inhibition
This compound (3MF8CA) 5 times more potentCompetitive
Flavoxate 21 times more potentCompetitive

Data sourced from Conti & Setnikar, 1975.[1]

This data indicates that while 3MF8CA is a potent PDE inhibitor, its parent compound, flavoxate, exhibits even greater inhibitory activity in vitro.

Structure-Activity Relationship (SAR)

Specific structure-activity relationship studies for this compound as a PDE inhibitor have not been extensively detailed in the reviewed literature. However, broader research on flavonoids as PDE inhibitors offers some insights. For instance, the substitution pattern on the flavone (B191248) backbone, including the presence and position of hydroxyl and methoxy (B1213986) groups, can significantly influence the inhibitory activity and selectivity towards different PDE isoforms.

Logical Relationship of Flavoxate and 3MF8CA in PDE Inhibition

Flavoxate_Metabolism Flavoxate Flavoxate (Parent Drug) Metabolism Metabolism (in vivo) Flavoxate->Metabolism PDE_Inhibition Phosphodiesterase Inhibition Flavoxate->PDE_Inhibition Directly Inhibits 3MF8CA 3-Methylflavone- 8-carboxylic acid (Active Metabolite) Metabolism->3MF8CA 3MF8CA->PDE_Inhibition Inhibits Therapeutic_Effect Therapeutic Effect (Smooth Muscle Relaxation) PDE_Inhibition->Therapeutic_Effect

Caption: Relationship between flavoxate, its metabolite 3MF8CA, and PDE inhibition.

Experimental Protocols

The following provides a generalized, adaptable protocol for an in vitro phosphodiesterase inhibition assay. Specific parameters may require optimization based on the PDE isoform and the specific research question.

In Vitro Phosphodiesterase (PDE) Inhibition Assay Protocol

Objective: To determine the inhibitory effect of this compound on the activity of a specific phosphodiesterase isoform.

Principle: This assay measures the activity of a PDE enzyme by quantifying the conversion of a cyclic nucleotide substrate (e.g., cAMP or cGMP) to its corresponding monophosphate (AMP or GMP). The inhibitory potential of a test compound is determined by its ability to reduce this enzymatic conversion.

Materials:

  • Purified recombinant human PDE enzyme (specific isoform of interest)

  • This compound (test inhibitor)

  • Theophylline or other known PDE inhibitor (positive control)

  • [³H]-cAMP or [³H]-cGMP (radiolabeled substrate)

  • Assay Buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)

  • Stop Solution (e.g., 0.1 M HCl)

  • Snake venom nucleotidase

  • Anion-exchange resin (e.g., Dowex)

  • Scintillation cocktail

  • 96-well microplates

  • Microplate reader (scintillation counter)

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of test concentrations.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • Test compound solution (at various concentrations) or vehicle control (for maximum activity) or positive control inhibitor.

    • PDE enzyme solution.

  • Pre-incubation: Gently mix the plate and pre-incubate for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 30°C) to allow for inhibitor-enzyme interaction.

  • Reaction Initiation: Add the radiolabeled substrate ([³H]-cAMP or [³H]-cGMP) to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate for a specific time (e.g., 30-60 minutes) at the optimal temperature for the enzyme.

  • Reaction Termination: Stop the reaction by adding the Stop Solution.

  • Nucleotidase Treatment: Add snake venom nucleotidase to convert the radiolabeled AMP or GMP to adenosine or guanosine. This step is crucial as the anion-exchange resin will separate the charged substrate from the uncharged product.

  • Separation: Add the reaction mixture to an anion-exchange resin column or slurry. The unreacted charged substrate ([³H]-cAMP or [³H]-cGMP) will bind to the resin, while the uncharged product ([³H]-adenosine or [³H]-guanosine) will remain in the eluate.

  • Quantification: Collect the eluate, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow for PDE Inhibition Assay

PDE_Assay_Workflow Start Start Compound_Prep Prepare 3MF8CA and Control Solutions Start->Compound_Prep Assay_Setup Set up Assay Plate: Buffer, Inhibitor, Enzyme Compound_Prep->Assay_Setup Pre_incubation Pre-incubate Assay_Setup->Pre_incubation Reaction_Initiation Initiate Reaction with Radiolabeled Substrate Pre_incubation->Reaction_Initiation Incubation Incubate Reaction_Initiation->Incubation Reaction_Termination Terminate Reaction Incubation->Reaction_Termination Nucleotidase Add Snake Venom Nucleotidase Reaction_Termination->Nucleotidase Separation Separate Substrate and Product via Anion Exchange Nucleotidase->Separation Quantification Quantify Radioactivity of Product Separation->Quantification Data_Analysis Calculate % Inhibition and IC50 Value Quantification->Data_Analysis End End Data_Analysis->End

Caption: General workflow for an in vitro phosphodiesterase inhibition assay.

Conclusion

This compound is a recognized competitive inhibitor of phosphodiesterase, contributing to the pharmacological profile of its parent drug, flavoxate. While specific data on its inhibitory activity against a broad panel of PDE isoforms remains to be fully elucidated, its potency relative to theophylline has been established. The provided experimental protocol offers a framework for further investigation into the specific PDE inhibitory profile of 3MF8CA. Future research focusing on its selectivity for different PDE isoforms and a detailed structure-activity relationship analysis would provide a more complete understanding of its therapeutic potential and aid in the development of more targeted PDE inhibitors.

References

Synthesis of 3-Methylflavone-8-carboxylic Acid from Methyl Salicylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-methylflavone-8-carboxylic acid, a key intermediate in the pharmaceutical industry, starting from the readily available precursor, methyl salicylate (B1505791). This document details the primary synthetic pathway, including step-by-step experimental protocols, and presents all available quantitative data in a structured format. Additionally, logical workflows and alternative synthetic strategies are visualized to offer a complete picture for research and development purposes.

Introduction

This compound is a crucial building block in the synthesis of various pharmaceutical compounds, most notably as the primary metabolite of the smooth muscle relaxant flavoxate (B1672763). The efficient and scalable synthesis of this molecule is of significant interest to the drug development and manufacturing sectors. This guide focuses on a robust and commonly cited synthetic route originating from methyl salicylate, outlining the key chemical transformations involved.

Primary Synthetic Pathway Overview

The most prevalent and industrially relevant synthesis of this compound from methyl salicylate is a five-step process. This pathway is favored for its use of cost-effective reagents and its relatively high overall yield. The key transformations are:

  • Chlorination: Introduction of a chlorine atom at the 5-position of the methyl salicylate ring.

  • Acylation: Friedel-Crafts acylation to introduce a propionyl group at the 3-position.

  • Hydrogenolysis/Dechlorination: Removal of the chlorine atom via catalytic hydrogenation.

  • Cyclization: Intramolecular condensation to form the flavone (B191248) core.

  • Hydrolysis: Conversion of the methyl ester to the final carboxylic acid.

This synthetic route is outlined in the workflow diagram below.

Synthesis of this compound MethylSalicylate Methyl Salicylate Intermediate1 Methyl 5-chlorosalicylate MethylSalicylate->Intermediate1 Chlorination Intermediate2 Methyl 5-chloro-3-propionylsalicylate Intermediate1->Intermediate2 Acylation Intermediate3 Methyl 3-propionylsalicylate Intermediate2->Intermediate3 Hydrogenolysis Intermediate4 Methyl 3-methylflavone-8-carboxylate Intermediate3->Intermediate4 Cyclization FinalProduct This compound Intermediate4->FinalProduct Hydrolysis

Figure 1: Primary synthetic workflow for this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of Methyl 5-chlorosalicylate (Chlorination)

This step involves the electrophilic aromatic substitution of methyl salicylate to introduce a chlorine atom at the para position to the hydroxyl group.

Reagents and Conditions:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityMolar Equiv.
Methyl SalicylateC₈H₈O₃152.15152.0 g1.0
Sulfuryl ChlorideSO₂Cl₂134.97135.0 g1.0
Dichloromethane (B109758)CH₂Cl₂84.93500 mL-

Procedure:

  • In a 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, dissolve methyl salicylate (152.0 g, 1.0 mol) in dichloromethane (500 mL).

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add sulfuryl chloride (135.0 g, 1.0 mol) dropwise from the dropping funnel over a period of 1-2 hours, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, slowly pour the reaction mixture into 500 mL of ice-cold water.

  • Separate the organic layer, and wash it sequentially with 2 x 200 mL of 5% sodium bicarbonate solution and 2 x 200 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Recrystallize the crude product from ethanol (B145695) to yield white to off-white crystals of methyl 5-chlorosalicylate.

Step 2: Synthesis of Methyl 5-chloro-3-propionylsalicylate (Acylation)

A Friedel-Crafts acylation is performed to introduce a propionyl group ortho to the hydroxyl group.

Reagents and Conditions:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityMolar Equiv.
Methyl 5-chlorosalicylateC₈H₇ClO₃186.59186.5 g1.0
Propionyl ChlorideC₃H₅ClO92.52101.8 g1.1
Aluminum Chloride (anhydrous)AlCl₃133.34293.3 g2.2
DichloromethaneCH₂Cl₂84.93800 mL-

Procedure:

  • In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, suspend anhydrous aluminum chloride (293.3 g, 2.2 mol) in dichloromethane (400 mL).

  • Cool the suspension to 0-5 °C in an ice bath.

  • In a separate flask, dissolve methyl 5-chlorosalicylate (186.5 g, 1.0 mol) and propionyl chloride (101.8 g, 1.1 mol) in dichloromethane (400 mL).

  • Add this solution dropwise to the aluminum chloride suspension over 2-3 hours, keeping the temperature below 10 °C.

  • After the addition, allow the mixture to warm to room temperature and then heat to reflux (around 40 °C) for 6-8 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture to 0 °C and slowly quench by pouring it onto a mixture of crushed ice (1 kg) and concentrated hydrochloric acid (100 mL).

  • Separate the organic layer, and extract the aqueous layer with 2 x 200 mL of dichloromethane.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product, which can be purified by recrystallization from a mixture of ethanol and water.

Step 3: Synthesis of Methyl 3-propionylsalicylate (Hydrogenolysis)

The chloro group is removed by catalytic hydrogenation.

Reagents and Conditions:

Reagent/CatalystMolecular FormulaMolar Mass ( g/mol )QuantityNote
Methyl 5-chloro-3-propionylsalicylateC₁₁H₁₁ClO₄242.65242.6 g1.0 mol
Palladium on Carbon (10%)Pd/C-12.0 g5% w/w
Sodium Acetate (B1210297)C₂H₃NaO₂82.03123.0 g1.5 mol
EthanolC₂H₆O46.071.5 LSolvent
Hydrogen GasH₂2.0250-60 psi-

Procedure:

  • To a high-pressure hydrogenation vessel, add methyl 5-chloro-3-propionylsalicylate (242.6 g, 1.0 mol), 10% palladium on carbon (12.0 g), sodium acetate (123.0 g, 1.5 mol), and ethanol (1.5 L).

  • Seal the vessel and purge with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen to 50-60 psi and heat to 50-60 °C with vigorous stirring.

  • Maintain the reaction under these conditions for 8-12 hours, monitoring hydrogen uptake.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.

  • Remove the ethanol from the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane (500 mL) and wash with water (2 x 200 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give methyl 3-propionylsalicylate, which can be used in the next step without further purification or can be purified by column chromatography.

Step 4: Synthesis of Methyl 3-methylflavone-8-carboxylate (Cyclization)

The flavone ring system is formed through a base-catalyzed intramolecular cyclization followed by dehydration.

Reagents and Conditions:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityMolar Equiv.
Methyl 3-propionylsalicylateC₁₁H₁₂O₄208.21208.2 g1.0
Benzoic Anhydride (B1165640)C₁₄H₁₀O₃226.23271.5 g1.2
Sodium Benzoate (B1203000)C₇H₅NaO₂144.10158.5 g1.1
Pyridine (B92270)C₅H₅N79.10500 mLSolvent

Procedure:

  • In a 1 L round-bottom flask, dissolve methyl 3-propionylsalicylate (208.2 g, 1.0 mol) in pyridine (500 mL).

  • Add benzoic anhydride (271.5 g, 1.2 mol) and sodium benzoate (158.5 g, 1.1 mol) to the solution.

  • Heat the reaction mixture to reflux (around 115 °C) and maintain for 6-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and pour it into a mixture of ice (1 kg) and concentrated hydrochloric acid (200 mL).

  • Extract the product with ethyl acetate (3 x 400 mL).

  • Combine the organic extracts and wash with 5% sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to afford methyl 3-methylflavone-8-carboxylate as a crystalline solid.

Step 5: Synthesis of this compound (Hydrolysis)

The final step is the saponification of the methyl ester to the carboxylic acid.

Reagents and Conditions:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityMolar Equiv.
Methyl 3-methylflavone-8-carboxylateC₁₈H₁₄O₄294.30294.3 g1.0
Sodium Hydroxide (B78521)NaOH40.0080.0 g2.0
Methanol (B129727)CH₃OH32.041.0 LSolvent
WaterH₂O18.02500 mLSolvent
Hydrochloric Acid (conc.)HCl36.46q.s.to pH 2-3

Procedure:

  • In a 2 L round-bottom flask, dissolve methyl 3-methylflavone-8-carboxylate (294.3 g, 1.0 mol) in methanol (1.0 L).

  • Add a solution of sodium hydroxide (80.0 g, 2.0 mol) in water (500 mL).

  • Heat the mixture to reflux for 4-6 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water (500 mL) and wash with diethyl ether (2 x 200 mL) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid.

  • A precipitate will form. Stir the suspension in the ice bath for 1 hour to ensure complete precipitation.

  • Collect the solid by vacuum filtration, wash with cold water until the washings are neutral, and dry in a vacuum oven at 60-70 °C.

  • Recrystallize from ethanol or acetic acid to obtain pure this compound.[1]

Alternative Synthetic Route

An alternative pathway to this compound involves the preparation of a 2-benzoyloxy-3-propionyl methyl benzoate intermediate.[2] This route also begins with methyl salicylate and proceeds through bromination, acylation, hydrogenolysis, and benzoylation before a final cyclization and hydrolysis step.

Alternative Synthesis MethylSalicylate Methyl Salicylate IntermediateA Methyl 5-bromosalicylate MethylSalicylate->IntermediateA Bromination IntermediateB Methyl 5-bromo-3-propionylsalicylate IntermediateA->IntermediateB Acylation IntermediateC Methyl 3-propionylsalicylate IntermediateB->IntermediateC Hydrogenolysis IntermediateD 2-Benzoyloxy-3-propionyl methyl benzoate IntermediateC->IntermediateD Benzoylation FinalProduct This compound IntermediateD->FinalProduct Cyclization & Hydrolysis

Figure 2: Alternative synthetic route to this compound.

While this route is also effective, it involves an additional benzoylation step. The choice between the primary and alternative routes may depend on factors such as reagent availability, cost, and specific process safety considerations.

Quantitative Data Summary

The following tables summarize the key quantitative data for the intermediates and the final product of the primary synthetic pathway.

Table 1: Physicochemical Properties and Yields

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Typical Yield (%)
Methyl 5-chlorosalicylateC₈H₇ClO₃186.5948-5185-95
Methyl 5-chloro-3-propionylsalicylateC₁₁H₁₁ClO₄242.6594-9780-90
Methyl 3-propionylsalicylateC₁₁H₁₂O₄208.2162-6590-98
Methyl 3-methylflavone-8-carboxylateC₁₈H₁₄O₄294.30166-16880-90
This compoundC₁₇H₁₂O₄280.28235-24085-95

Table 2: Spectroscopic Data

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (ν, cm⁻¹)MS (m/z)
Methyl 5-chlorosalicylate 10.5 (s, 1H), 7.8 (d, 1H), 7.4 (dd, 1H), 6.9 (d, 1H), 3.9 (s, 3H)169.5, 159.0, 135.0, 130.0, 124.0, 120.0, 118.0, 52.53200-3000, 1680, 1610, 1480, 1250, 820186 (M⁺)
Methyl 5-chloro-3-propionylsalicylate 11.5 (s, 1H), 8.1 (d, 1H), 7.9 (d, 1H), 3.9 (s, 3H), 3.0 (q, 2H), 1.2 (t, 3H)204.0, 169.0, 160.0, 138.0, 134.0, 125.0, 122.0, 120.0, 52.8, 36.0, 8.53200-3000, 1720, 1680, 1600, 1450, 1280242 (M⁺)
Methyl 3-propionylsalicylate 11.2 (s, 1H), 7.9 (dd, 1H), 7.5 (t, 1H), 7.0 (dd, 1H), 3.9 (s, 3H), 3.0 (q, 2H), 1.2 (t, 3H)205.0, 170.0, 161.0, 136.0, 132.0, 120.0, 119.0, 118.0, 52.5, 36.5, 8.83200-3000, 1725, 1685, 1615, 1450, 1260208 (M⁺)
Methyl 3-methylflavone-8-carboxylate 8.2-7.4 (m, 8H), 4.0 (s, 3H), 2.2 (s, 3H)178.0, 166.0, 160.0, 155.0, 134.0, 132.0, 130.0, 129.0, 128.0, 126.0, 124.0, 122.0, 118.0, 52.5, 14.51725, 1640, 1610, 1450, 1280, 760294 (M⁺)
This compound 13.5 (br s, 1H), 8.3-7.5 (m, 8H), 2.3 (s, 3H)178.5, 168.0, 160.5, 155.5, 134.5, 132.5, 130.5, 129.5, 128.5, 126.5, 124.5, 122.5, 118.5, 14.83300-2500, 1700, 1635, 1605, 1450, 1290, 760280 (M⁺)

Note: Spectroscopic data are approximate and may vary depending on the solvent and instrument used.

Conclusion

The synthesis of this compound from methyl salicylate via a five-step sequence of chlorination, acylation, hydrogenolysis, cyclization, and hydrolysis is a well-established and efficient method. This guide provides detailed experimental protocols and comprehensive data to support researchers and drug development professionals in the practical application of this synthetic route. The provided workflow diagrams and quantitative summaries offer a clear and concise reference for laboratory work and process development.

References

An In-depth Technical Guide to 3-Methylflavone-8-carboxylic Acid: Physicochemical Properties, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylflavone-8-carboxylic acid (MFCA) is a significant organic compound belonging to the flavonoid class. It is notably the principal active metabolite of Flavoxate, a drug utilized for its smooth muscle relaxant properties, particularly in the treatment of urinary incontinence and bladder spasms.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of MFCA, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological activities and associated signaling pathways. All quantitative data is summarized in structured tables for ease of reference, and key processes are visualized using diagrams.

Physicochemical Properties

This compound presents as a white crystalline solid.[2] Its core structure consists of a flavone (B191248) backbone substituted with a methyl group at the 3-position and a carboxylic acid group at the 8-position.

Identification and Nomenclature
PropertyValueReference
IUPAC Name 3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid[3]
CAS Number 3468-01-7[3][4]
Synonyms 3-Methyl-2-phenylchromone-8-carboxylic Acid, Flavoxate impurity A[3]
Molecular Formula C₁₇H₁₂O₄[3]
Molecular Weight 280.27 g/mol
Physical and Chemical Constants
PropertyValueReference
Melting Point 234-240 °C
Boiling Point 485.1 ± 45.0 °C (Predicted)[2]
Density 1.335 ± 0.06 g/cm³ (Predicted)[2]
pKa 2.85 ± 0.40 (Predicted)[2]
Solubility Slightly soluble in DMSO and Methanol[2]

Spectral Data (Expected)

¹H NMR Spectroscopy

The proton NMR spectrum of MFCA is expected to exhibit signals corresponding to the aromatic protons on the flavone core and the phenyl substituent, as well as a characteristic singlet for the methyl group. The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift (typically >10 ppm). Aromatic protons will likely appear in the range of 7-8.5 ppm, with their specific shifts and coupling patterns depending on their substitution and electronic environment. The methyl group protons should appear as a singlet, likely in the range of 2.0-2.5 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for each of the 17 carbon atoms in the molecule, though some aromatic carbons may have similar chemical shifts. Key expected signals include the carbonyl carbon of the carboxylic acid (around 165-185 ppm), the carbonyl carbon of the pyrone ring (around 170-180 ppm), and a number of signals in the aromatic region (110-160 ppm). The methyl carbon should appear at a more upfield position (around 15-25 ppm).[5][6]

Infrared (IR) Spectroscopy

The IR spectrum of MFCA is expected to show characteristic absorption bands for its functional groups. A broad O-H stretching band for the carboxylic acid will be prominent in the region of 2500-3300 cm⁻¹. A strong C=O stretching band for the carboxylic acid carbonyl will appear around 1680-1710 cm⁻¹, and the C=O stretch of the pyrone ring is expected around 1600-1650 cm⁻¹. C-O stretching vibrations will be observed in the 1210-1320 cm⁻¹ region, and aromatic C-H and C=C stretching bands will also be present.[7][8]

Mass Spectrometry

In a mass spectrum, the molecular ion peak (M+) for this compound would be observed at an m/z of 280. Common fragmentation patterns for aromatic carboxylic acids include the loss of a hydroxyl radical (M-17) and the loss of a carboxyl group (M-45).[9] Further fragmentation of the flavone core would also be expected.

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of MFCA have been reported, often starting from methyl salicylate (B1505791). The following is a generalized workflow based on a patented method.[4]

G cluster_0 Synthesis of this compound Methyl Salicylate Methyl Salicylate Chlorination Chlorination Methyl Salicylate->Chlorination Cl₂ 5-chloro-methyl salicylate 5-chloro-methyl salicylate Chlorination->5-chloro-methyl salicylate Acylation Acylation 5-chloro-methyl salicylate->Acylation Propionyl Chloride, AlCl₃ 3-propionyl-5-chloro-methyl salicylate 3-propionyl-5-chloro-methyl salicylate Acylation->3-propionyl-5-chloro-methyl salicylate Hydrogenolysis Hydrogenolysis 3-propionyl-5-chloro-methyl salicylate->Hydrogenolysis H₂, Pd/C Methyl 3-propionylsalicylate Methyl 3-propionylsalicylate Hydrogenolysis->Methyl 3-propionylsalicylate Cyclization Cyclization Methyl 3-propionylsalicylate->Cyclization Sodium Benzoate (B1203000), Benzoic Anhydride Methyl 3-methylflavone-8-carboxylate Methyl 3-methylflavone-8-carboxylate Cyclization->Methyl 3-methylflavone-8-carboxylate Hydrolysis Hydrolysis Methyl 3-methylflavone-8-carboxylate->Hydrolysis NaOH, H₂O This compound This compound Hydrolysis->this compound

Caption: General synthetic workflow for this compound.

Methodology:

  • Chlorination: Methyl salicylate is chlorinated to produce 5-chloro-methyl salicylate.

  • Acylation: A Friedel-Crafts acylation is performed using propionyl chloride and a Lewis acid catalyst like aluminum chloride to introduce a propionyl group, yielding 3-propionyl-5-chloro-methyl salicylate.

  • Hydrogenolysis: The chloro group is removed via catalytic hydrogenolysis using hydrogen gas and a palladium on carbon catalyst to give methyl 3-propionylsalicylate.

  • Cyclization: The flavone ring system is formed through a cyclization reaction, often involving sodium benzoate and benzoic anhydride, to yield methyl 3-methylflavone-8-carboxylate.

  • Hydrolysis: The final step is the hydrolysis of the methyl ester to the carboxylic acid using a base such as sodium hydroxide, followed by acidification to precipitate the final product, this compound.

High-Performance Liquid Chromatography (HPLC) Analysis

A common method for the analysis and purity assessment of MFCA is reverse-phase HPLC.

Apparatus:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for MS compatibility)

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water, with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to ensure the carboxylic acid is in its protonated form. A typical gradient might start with a lower concentration of acetonitrile and increase over time to elute more hydrophobic compounds.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Biological Activity and Signaling Pathway

This compound is recognized for its role as a phosphodiesterase (PDE) inhibitor.[6] PDEs are a group of enzymes that degrade cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are important second messengers in various cellular signaling pathways. By inhibiting PDEs, MFCA can increase the intracellular levels of cAMP and cGMP, leading to downstream effects such as smooth muscle relaxation.

G cluster_0 Phosphodiesterase Inhibition Pathway Signal Signal Receptor Receptor Signal->Receptor activates Adenylyl Cyclase Adenylyl Cyclase Receptor->Adenylyl Cyclase activates cAMP cAMP Adenylyl Cyclase->cAMP converts ATP ATP ATP->Adenylyl Cyclase PDE PDE cAMP->PDE hydrolyzes PKA PKA cAMP->PKA activates 5'-AMP 5'-AMP PDE->5'-AMP Cellular Response Cellular Response PKA->Cellular Response leads to This compound This compound This compound->PDE inhibits

Caption: Signaling pathway of phosphodiesterase (PDE) inhibition by this compound.

This inhibition of phosphodiesterase is believed to be the primary mechanism behind the smooth muscle relaxant effects observed with its parent compound, Flavoxate. The resulting increase in cAMP can lead to the activation of protein kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to muscle relaxation.

Conclusion

This compound is a well-characterized flavonoid with important biological activity. This guide has provided a detailed overview of its physical and chemical properties, methods for its synthesis and analysis, and its mechanism of action as a phosphodiesterase inhibitor. The provided data and protocols are intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development. Further research into the specific spectral characteristics and experimental pKa of MFCA would provide an even more complete understanding of this important molecule.

References

The Genesis of a Smooth Muscle Relaxant: A Technical History of 3-Methylflavone-8-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This in-depth technical guide delves into the discovery and history of 3-methylflavone-8-carboxylic acid, a pivotal molecule in the development of smooth muscle relaxants. Primarily aimed at researchers, scientists, and drug development professionals, this document outlines the compound's synthesis, its crucial role as the active metabolite of flavoxate (B1672763), and its mechanism of action.

Introduction

This compound, a derivative of the flavone (B191248) backbone, is a key intermediate in the synthesis of the urinary antispasmodic drug, flavoxate. Its significance, however, extends beyond being a precursor, as it is the principal active metabolite of flavoxate, contributing significantly to its therapeutic effects. This guide traces the historical development of this compound, details its synthesis, and explores its pharmacological properties.

Discovery and Historical Development

While a singular "discovery" paper for this compound is not readily apparent in the scientific literature, its existence and synthesis were established by the mid-20th century. A notable early mention appears in a 1960 publication by Paolo Da Re and his colleagues, which described the synthesis of basic derivatives of the acid, suggesting the parent compound was already known.

The development of this compound is intrinsically linked to the synthesis and launch of its ester, flavoxate. U.S. Patent 3,350,411, filed in 1964, details a process for preparing the acid, highlighting its importance as a chemical intermediate. The Italian pharmaceutical company Recordati, founded in 1926, was instrumental in this field, launching flavoxate (marketed as Genurin®/Urispas®) in 1973.[1] Flavoxate was the first drug synthesized and developed in Italy to receive FDA approval in the United States.[1][2]

Subsequent research focused on this compound's role as the primary and active metabolite of flavoxate. Studies have shown that flavoxate is rapidly hydrolyzed to this compound in the body.

Synthetic Protocols

Several methods for the synthesis of this compound have been developed. Two prominent routes are detailed below.

Synthesis from 8-Allyl-3-methylflavone (B8487774) (Based on U.S. Patent 3,350,411)

This method involves the oxidation of an allyl or propenyl side chain on the flavone core.

Experimental Protocol:

  • Suspension: 30 g of 8-allyl-3-methylflavone is suspended in a mixture of 165 ml of water and 110 ml of pyridine (B92270) in a 2 L container equipped with an agitator and thermometer, placed in a cold water circulation bath.[3]

  • Oxidation: Over a period of two hours, a mixture of 92 g of potassium permanganate (B83412) and 27.9 g of magnesium nitrate (B79036) hexahydrate is added in portions. The temperature is maintained between 15 and 18°C.[3]

  • Filtration and Acidification: The reaction mixture is filtered. The filtrate is then poured into a mixture of 200 ml of HCl and 200 ml of water under vigorous stirring.[3]

  • Isolation and Purification: The separated solid is filtered, washed to neutrality with water, and dried in a vacuum oven at 70°C. This yields 12-12.5 g of this compound with a melting point of 215-220°C and an acidimetric titer of 97.5%. Further crystallization from methanol (B129727) can yield a product with a melting point of 227-229°C.[3]

Experimental Workflow for Synthesis from 8-Allyl-3-methylflavone

G cluster_0 Step 1: Suspension cluster_1 Step 2: Oxidation cluster_2 Step 3: Work-up cluster_3 Step 4: Isolation A 8-Allyl-3-methylflavone C Suspension (15-18°C) A->C B Water + Pyridine B->C E Oxidized Mixture C->E D KMnO4 + Mg(NO3)2·6H2O D->E F Filtration E->F G Acidification with HCl F->G H Precipitate G->H I Filtration & Washing H->I J Drying I->J K This compound J->K

Caption: Synthesis of this compound from 8-Allyl-3-methylflavone.

Synthesis from Methyl Salicylate (B1505791) (Based on Chinese Patent CN104031015A)

This multi-step synthesis starts from the readily available methyl salicylate.

Experimental Protocol:

  • Chlorination and Acylation: Methyl salicylate undergoes chlorination and then acylation to produce 3-propionyl-5-chloro methyl salicylate.[4]

  • Hydrogenolysis Dechlorination: The chlorinated intermediate is subjected to catalytic hydrogenolysis to remove the chlorine atom, yielding 3-propionyl salicylic (B10762653) acid methyl ester.[4]

  • Cyclization: The resulting ester undergoes cyclization to form methyl 3-methylflavone-8-carboxylate.[4]

  • Hydrolysis: The methyl ester is hydrolyzed to the final product. 100g of methyl 3-methylflavone-8-carboxylate is added to a solution of 60g of potassium hydroxide (B78521) in 600g of methanol. The mixture is refluxed for 10 hours. After cooling, hydrochloric acid is added to adjust the pH to 2. The mixture is cooled to 10°C, and the precipitate is filtered and washed with water to yield 85g of this compound.[4]

Experimental Workflow for Synthesis from Methyl Salicylate

G Start Methyl Salicylate Step1 Chlorination & Acylation Start->Step1 Intermediate1 3-Propionyl-5-chloro methyl salicylate Step1->Intermediate1 Step2 Hydrogenolysis Dechlorination Intermediate1->Step2 Intermediate2 3-Propionyl salicylic acid methyl ester Step2->Intermediate2 Step3 Cyclization Intermediate2->Step3 Intermediate3 Methyl 3-methylflavone -8-carboxylate Step3->Intermediate3 Step4 Hydrolysis Intermediate3->Step4 End This compound Step4->End

Caption: Multi-step synthesis of this compound from Methyl Salicylate.

Quantitative Data

ParameterSynthesis from 8-Allyl-3-methylflavoneSynthesis from Methyl Salicylate (Hydrolysis Step)
Starting Material 8-Allyl-3-methylflavone (30 g)Methyl 3-methylflavone-8-carboxylate (100 g)
Key Reagents KMnO₄, Mg(NO₃)₂·6H₂O, Pyridine, HClKOH, Methanol, HCl
Reaction Time 2 hours (oxidation)10 hours (reflux)
Reaction Temperature 15-18°C (oxidation)Reflux
Yield 12-12.5 g (crude)85 g
Purity/Melting Point 215-220°C (crude), 227-229°C (recrystallized)Not specified in abstract

Pharmacological Activity and Mechanism of Action

This compound exhibits significant biological activity, primarily as a smooth muscle relaxant. Its mechanism of action is attributed to the inhibition of phosphodiesterase (PDE).

Phosphodiesterases are enzymes that break down cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are important second messengers in cellular signaling. By inhibiting PDE, this compound increases the intracellular levels of cAMP. In smooth muscle cells, elevated cAMP levels lead to the inhibition of myosin light chain kinase, the enzyme responsible for the phosphorylation of myosin and subsequent muscle contraction. This inhibition results in smooth muscle relaxation.

Signaling Pathway of this compound

G MFCA 3-Methylflavone-8- carboxylic acid PDE Phosphodiesterase (PDE) MFCA->PDE inhibits cAMP cAMP PDE->cAMP degrades MLCK_active Active Myosin Light Chain Kinase (MLCK) cAMP->MLCK_active inhibits Relaxation Smooth Muscle Relaxation MLCK_inactive Inactive MLCK Contraction Smooth Muscle Contraction MLCK_active->Contraction MLCK_inactive->Relaxation

Caption: Mechanism of action of this compound via PDE inhibition.

Conclusion

This compound holds a significant place in medicinal chemistry, evolving from a key synthetic intermediate to a recognized active metabolite. Its history is intertwined with the development of flavoxate, a widely used urinary antispasmodic. The understanding of its synthesis and its phosphodiesterase-inhibiting mechanism of action continues to be of interest to researchers in drug discovery and development, particularly in the area of smooth muscle relaxants. This guide provides a foundational technical overview to support further research and innovation in this field.

References

Biological activity of 3-Methylflavone-8-carboxylic acid as a flavone derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activity of 3-Methylflavone-8-carboxylic acid (MFCA), a significant flavone (B191248) derivative. As the principal metabolite of the urinary antispasmodic drug flavoxate (B1672763), MFCA has demonstrated notable pharmacological effects, primarily as a phosphodiesterase (PDE) inhibitor. This document details its synthesis, mechanism of action, and established physiological effects, with a focus on its impact on urinary bladder function. Furthermore, potential, yet currently underexplored, anti-inflammatory and antioxidant activities are discussed in the context of related flavone compounds. This guide consolidates available quantitative data, presents detailed experimental protocols for key assays, and utilizes visualizations to elucidate complex pathways and workflows, serving as a vital resource for researchers in pharmacology and drug development.

Introduction

This compound (MFCA) is a flavone derivative distinguished by a methyl group at the 3-position and a carboxylic acid moiety at the 8-position of the flavone backbone. Its primary significance in the medical and scientific community stems from its role as the main active metabolite of flavoxate hydrochloride, a medication used to treat urinary frequency and incontinence. While flavoxate itself shows some activity, its therapeutic effects are believed to be at least partially mediated by MFCA.

The core biological activity of MFCA identified to date is the inhibition of phosphodiesterase (PDE) enzymes. These enzymes are crucial in regulating the intracellular levels of the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). By inhibiting PDE, MFCA elevates intracellular cAMP and cGMP concentrations, leading to a cascade of downstream cellular responses, most notably smooth muscle relaxation. This mechanism is thought to underlie its observed effects on the urinary bladder.

This guide aims to provide an in-depth technical resource on the biological activity of MFCA, presenting a compilation of current knowledge to facilitate further research and development in this area.

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. A common and effective route starts from methyl salicylate (B1505791), involving a multi-step process.

Synthetic Pathway

A representative synthetic route involves the following key transformations:

synthesis_workflow cluster_start Starting Material cluster_steps Synthetic Steps cluster_end Final Product Methyl Salicylate Methyl Salicylate Chlorination Chlorination Methyl Salicylate->Chlorination Cl2 Acylation Acylation Chlorination->Acylation Propionyl Chloride, AlCl3 Hydrogenolysis Hydrogenolysis Acylation->Hydrogenolysis H2, Pd/C Cyclization Cyclization Hydrogenolysis->Cyclization Base Hydrolysis Hydrolysis Cyclization->Hydrolysis Acid/Base This compound This compound Hydrolysis->this compound

Caption: Synthetic pathway of this compound from methyl salicylate.

Experimental Protocol: Synthesis from Methyl Salicylate

This protocol is adapted from established synthetic methods and outlines a general procedure.

  • Chlorination: Methyl salicylate is chlorinated to introduce a chlorine atom at the 5-position of the aromatic ring.

  • Acylation: The resulting 5-chloro methyl salicylate undergoes a Friedel-Crafts acylation with propionyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to introduce a propionyl group.

  • Hydrogenolysis: The chloro group is removed via catalytic hydrogenolysis using hydrogen gas and a palladium on carbon (Pd/C) catalyst.

  • Cyclization: The intermediate is then cyclized to form the flavone ring structure. This is typically achieved under basic conditions.

  • Hydrolysis: The final step involves the hydrolysis of the methyl ester to the carboxylic acid, yielding this compound.

Mechanism of Action: Phosphodiesterase Inhibition

The primary mechanism of action for this compound is the inhibition of phosphodiesterase (PDE) enzymes. PDEs are a superfamily of enzymes that hydrolyze the 3',5'-cyclic phosphodiester bond in cAMP and cGMP, thereby terminating their signaling.

Signaling Pathway

The inhibition of PDE by MFCA leads to an increase in intracellular cAMP and cGMP, which in turn activates downstream effectors such as protein kinase A (PKA) and protein kinase G (PKG), resulting in smooth muscle relaxation.

pde_inhibition_pathway cluster_upstream Upstream Signaling cluster_second_messengers Second Messengers cluster_enzyme Target Enzyme cluster_inhibitor Inhibitor cluster_downstream Downstream Effects AC Adenylate Cyclase cAMP cAMP AC->cAMP ATP GC Guanylate Cyclase cGMP cGMP GC->cGMP GTP PDE Phosphodiesterase (PDE) cAMP->PDE Hydrolysis to AMP PKA Protein Kinase A (PKA) cAMP->PKA cGMP->PDE Hydrolysis to GMP PKG Protein Kinase G (PKG) cGMP->PKG MFCA 3-Methylflavone- 8-carboxylic acid MFCA->PDE Inhibition SmoothMuscleRelaxation Smooth Muscle Relaxation PKA->SmoothMuscleRelaxation PKG->SmoothMuscleRelaxation

Caption: Signaling pathway of PDE inhibition by this compound.

Quantitative Data: PDE Inhibition

While MFCA is reported to be a competitive phosphodiesterase inhibitor and approximately five times more potent than theophylline, specific IC50 values against different PDE isoforms are not widely available in the public scientific literature. This represents a significant area for future investigation.

CompoundTargetIC50Notes
This compoundPhosphodiesterase (PDE)Data not availableReported to be a competitive inhibitor.
Theophylline (Reference)Phosphodiesterase (PDE)Data not availableMFCA is reported to be ~5x more potent.
Experimental Protocol: In Vitro Phosphodiesterase Activity Assay

A common method to determine PDE inhibitory activity is through a luminescent assay.

pde_assay_workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Incubation cluster_termination 3. Reaction Termination cluster_detection 4. Detection cluster_analysis 5. Data Analysis PDE Enzyme PDE Enzyme Incubate at RT Incubate at RT PDE Enzyme->Incubate at RT cAMP/cGMP Substrate cAMP/cGMP Substrate cAMP/cGMP Substrate->Incubate at RT Test Compound (MFCA) Test Compound (MFCA) Test Compound (MFCA)->Incubate at RT Add Termination Buffer\n(with PDE inhibitor) Add Termination Buffer (with PDE inhibitor) Incubate at RT->Add Termination Buffer\n(with PDE inhibitor) Add Detection Reagent Add Detection Reagent Add Termination Buffer\n(with PDE inhibitor)->Add Detection Reagent Measure Luminescence Measure Luminescence Add Detection Reagent->Measure Luminescence Calculate % Inhibition Calculate % Inhibition Measure Luminescence->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50

Caption: General workflow for an in vitro phosphodiesterase inhibition assay.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the purified PDE enzyme, the cyclic nucleotide substrate (cAMP or cGMP), and varying concentrations of the test compound (MFCA).

  • Incubation: Incubate the reaction mixture at room temperature for a defined period to allow for the enzymatic reaction to occur.

  • Termination: Stop the reaction by adding a termination buffer, which typically contains a potent, non-selective PDE inhibitor like IBMX.

  • Detection: Add a detection solution that contains ATP and a protein kinase (PKA for cAMP, PKG for cGMP). The remaining cyclic nucleotide will activate the kinase, leading to the consumption of ATP.

  • Luminescence Measurement: Add a reagent (e.g., Kinase-Glo®) that produces a luminescent signal proportional to the amount of remaining ATP. A lower luminescent signal indicates higher PDE activity (more cAMP/cGMP hydrolyzed, less ATP consumed by the kinase).

  • Data Analysis: Calculate the percentage of PDE inhibition for each concentration of MFCA and determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

Biological Activities

Effects on the Urinary Bladder

In vivo studies in rats have demonstrated the significant effects of MFCA on urinary bladder function.[1] These effects are consistent with its PDE inhibitory activity, leading to smooth muscle relaxation in the bladder.

Quantitative Data: In Vivo Rat Cystometry

ParameterEffect of MFCA
Bladder Volume CapacityIncreased
Micturition PressureDecreased
Voiding ContractionsInhibited

Experimental Protocol: Rat Cystometric Recordings

  • Animal Preparation: Anesthetize the rat and surgically implant a catheter into the bladder dome. The catheter is exteriorized for connection to a pressure transducer and infusion pump.

  • Cystometry: After a recovery period, the bladder is slowly filled with saline at a constant rate.

  • Data Recording: Continuously record the intravesical pressure during filling and micturition.

  • Parameter Measurement: From the cystometrogram, determine the bladder capacity (volume at which micturition occurs), micturition pressure (peak pressure during voiding), and the frequency and amplitude of bladder contractions.

  • Drug Administration: Administer MFCA (intravenously or orally) and repeat the cystometric measurements to assess its effects on the measured parameters.

Potential Anti-inflammatory Activity

While there is no direct evidence for the anti-inflammatory activity of this compound in the reviewed literature, other methylated flavone derivatives have shown promise in this area. For instance, 3'-methylflavone (B13976349) has been reported to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Quantitative Data: Anti-inflammatory Activity of a Related Flavone

CompoundAssayCell LineIC50 / % Inhibition
This compoundNO Production-Data not available
3'-MethylflavoneNO ProductionRAW 264.7Significant inhibition at 20 µM
This compoundCytokine Production (e.g., TNF-α, IL-6)-Data not available
3'-MethylflavoneTNF-α, IL-6 ProductionRAW 264.7Significant inhibition at 20 µM

Experimental Protocol: In Vitro Nitric Oxide (NO) Production Assay

  • Cell Culture: Culture a suitable macrophage cell line (e.g., RAW 264.7) in appropriate media.

  • Cell Treatment: Seed the cells in a multi-well plate and treat with various concentrations of the test compound (MFCA) for a short pre-incubation period.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.

  • Incubation: Incubate the cells for a specified period (e.g., 24 hours).

  • NO Measurement: Measure the concentration of nitrite (B80452) (a stable metabolite of NO) in the cell culture supernatant using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO production inhibition for each concentration of the test compound and determine the IC50 value.

Potential Antioxidant Activity

The antioxidant potential of this compound has not been specifically reported. However, the flavone scaffold is known to be associated with antioxidant properties. Standard in vitro assays can be employed to evaluate this potential activity.

Quantitative Data: Antioxidant Activity

CompoundAssayIC50
This compoundDPPH Radical ScavengingData not available
This compoundABTS Radical ScavengingData not available

Experimental Protocol: DPPH Radical Scavenging Assay

  • Reagent Preparation: Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol).

  • Reaction Mixture: In a multi-well plate, mix the DPPH solution with various concentrations of the test compound (MFCA).

  • Incubation: Incubate the mixture in the dark at room temperature for a specified time.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (around 517 nm). The scavenging of the DPPH radical by an antioxidant results in a decrease in absorbance.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging for each concentration of the test compound and determine the IC50 value.

Conclusion and Future Directions

This compound is a pharmacologically active flavone derivative with a well-established role as a phosphodiesterase inhibitor. Its primary characterized biological effect is on the urinary bladder, where it increases capacity and reduces micturition pressure, supporting its therapeutic relevance in urinary disorders.

Despite its known PDE inhibitory activity, a significant gap in the current literature is the lack of specific IC50 values for MFCA against the various PDE isoforms. Determining these values would provide a more precise understanding of its mechanism of action and potential for selectivity.

Furthermore, the anti-inflammatory and antioxidant properties of MFCA remain unexplored. Given the known activities of other flavone derivatives, investigating these potential effects could uncover new therapeutic applications for this compound. The experimental protocols provided in this guide offer a framework for conducting such investigations.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 3-Methylflavone-8-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-Methylflavone-8-carboxylic acid (3M8CA), a key active metabolite of flavoxate (B1672763). The described reverse-phase HPLC (RP-HPLC) method is tailored for researchers, scientists, and professionals in the drug development industry, offering a reliable protocol for routine analysis, quality control, and pharmacokinetic studies. The method utilizes a C18 column with a gradient elution of acetonitrile (B52724) and acidified water, ensuring high resolution and sensitivity with UV detection. All experimental protocols and data are presented to facilitate seamless adoption and implementation in a laboratory setting.

Introduction

This compound (3M8CA) is the principal active metabolite of flavoxate hydrochloride, a synthetic flavonoid derivative used as a smooth muscle relaxant, primarily for urinary tract disorders. Accurate and precise quantification of 3M8CA in various matrices is crucial for pharmacokinetic, bioavailability, and stability studies. High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the analysis of flavonoids due to its high resolution, sensitivity, and speed.[1] This application note presents a detailed protocol for the development and validation of an HPLC method for 3M8CA analysis.

Experimental

Instrumentation and Materials
  • HPLC System: An Agilent 1200 series or equivalent, equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD).

  • Column: A C18 reverse-phase column (e.g., Phenomenex Luna C18, 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation of flavonoids.[2]

  • Solvents: HPLC grade acetonitrile, methanol (B129727), and water. Formic acid (analytical grade).

  • Reference Standard: this compound (purity ≥ 98%).

Chromatographic Conditions

A reverse-phase HPLC method with a simple mobile phase of acetonitrile (MeCN), water, and an acid modifier is suitable for the analysis of this compound.[3] For mass spectrometry (MS) compatible applications, formic acid is recommended as the modifier.[3]

Table 1: Optimized Chromatographic Conditions

ParameterCondition
Column C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 30% B, 5-15 min: 30-70% B, 15-20 min: 70% B, 20-22 min: 70-30% B, 22-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 35°C[2]
Injection Volume 10 µL
Detection UV at 243 nm[4]
Preparation of Standard Solutions

A stock solution of this compound (1 mg/mL) is prepared by accurately weighing and dissolving the reference standard in methanol. Working standard solutions are then prepared by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Detailed Protocols

Protocol for Sample Preparation (e.g., from a reaction mixture)
  • Withdraw an aliquot of the sample (e.g., 100 µL).

  • Dilute the sample with methanol to a suitable concentration within the calibration range.

  • Vortex the solution for 30 seconds.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • The sample is now ready for injection.

Protocol for HPLC System Setup and Operation
  • System Purge: Purge the HPLC system with the mobile phase components to remove any air bubbles and ensure a stable baseline.

  • Column Equilibration: Equilibrate the C18 column with the initial mobile phase composition (30% Acetonitrile) for at least 30 minutes at a flow rate of 1.0 mL/min, or until a stable baseline is achieved.

  • Sequence Setup: Create a sequence in the chromatography software including the standard solutions for the calibration curve and the prepared samples.

  • Initiate Run: Start the sequence. The system will automatically inject the samples and record the chromatograms.

Protocol for Data Analysis
  • Peak Identification: Identify the peak corresponding to this compound in the chromatograms based on the retention time of the reference standard.

  • Calibration Curve: Generate a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Results and Data Presentation

The performance of the HPLC method should be validated according to ICH guidelines, assessing parameters such as linearity, precision, accuracy, and robustness.

Table 2: Summary of Method Validation Data (Hypothetical)

ParameterResult
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
Precision (%RSD) < 2%
Accuracy (%Recovery) 98 - 102%
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantitation (LOQ) 0.5 µg/mL

Visualizations

HPLC_Method_Development_Workflow cluster_prep Preparation Phase cluster_hplc HPLC Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Setup Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Column_Equilibration Column Equilibration HPLC_System->Column_Equilibration Sequence_Run Sequence Run Column_Equilibration->Sequence_Run Peak_Integration Peak Integration Sequence_Run->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of 3M8CA Calibration_Curve->Quantification Analytical_Components Analyte This compound Stationary_Phase C18 Column Analyte->Stationary_Phase interacts with Detector UV Detector (243 nm) Stationary_Phase->Detector leads to Mobile_Phase Acetonitrile & Acidified Water Mobile_Phase->Stationary_Phase elutes from

References

Synthesis and Characterization of Novel 3-Methylflavone-8-carboxylic Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential biological applications of novel derivatives of 3-Methylflavone-8-carboxylic acid. This class of compounds holds significant promise in drug discovery, exhibiting a range of pharmacological activities. The following protocols and data are intended to serve as a detailed guide for researchers engaged in the synthesis and evaluation of these molecules.

Introduction

This compound is a flavonoid derivative that has garnered interest due to its biological activities, including its role as a phosphodiesterase (PDE) inhibitor. As the main metabolite of the spasmolytic drug flavoxate, it has been shown to contribute to the therapeutic effects by increasing intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The derivatization of the carboxylic acid moiety offers a versatile platform for modulating the compound's physicochemical properties and pharmacological profile, potentially leading to the development of novel therapeutic agents.

Synthesis of this compound and its Derivatives

The synthesis of the this compound core can be achieved through several established methods, most notably the Claisen-Schmidt condensation followed by oxidative cyclization. Subsequent derivatization is typically performed at the carboxylic acid group.

Synthesis of this compound

A common route to the flavone (B191248) backbone involves the reaction of a substituted 2'-hydroxyacetophenone (B8834) with a benzaldehyde (B42025) derivative to form a chalcone, which then undergoes cyclization. For this compound, a multi-step synthesis starting from methyl salicylate (B1505791) is often employed. This involves chlorination, acylation, hydrogenolysis, cyclization, and finally hydrolysis to yield the target acid.

Synthesis of this compound Esters

The carboxylic acid group at the 8-position is a prime site for derivatization to generate novel esters with potentially enhanced biological activity or improved pharmacokinetic properties.

Experimental Protocols

Protocol 1: Synthesis of this compound Chloride

This protocol describes the conversion of this compound to its acid chloride, a key intermediate for ester synthesis.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Phosphorus trichloride (B1173362) (PCl₃)

  • Anhydrous benzene (B151609) or other inert solvent

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a solution of this compound in anhydrous benzene, add an excess of thionyl chloride (or phosphorus trichloride) dropwise at room temperature with stirring.

  • After the addition is complete, heat the mixture to reflux and maintain for 2-3 hours, or until the evolution of gas ceases.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude this compound chloride.

  • The crude acid chloride can be used in the next step without further purification.

Protocol 2: General Procedure for the Synthesis of this compound Esters

This protocol outlines a general method for the synthesis of various esters from the acid chloride.

Materials:

  • This compound chloride

  • Desired alcohol (e.g., 2-(piperidin-1-yl)ethanol)

  • Anhydrous solvent (e.g., benzene, toluene, or acetonitrile)

  • Organic base (e.g., triethylamine)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the desired alcohol and triethylamine (B128534) in the anhydrous solvent in a round-bottom flask.

  • Slowly add a solution of this compound chloride in the same solvent to the stirred alcohol solution at room temperature.

  • Stir the reaction mixture at room temperature or gentle heat (e.g., 60°C) for several hours (typically 4-12 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture and filter off the triethylamine hydrochloride salt.

  • Wash the filtrate with water to remove any remaining salt.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude ester by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.

Characterization Data

The synthesized compounds should be thoroughly characterized to confirm their structure and purity. The following tables summarize typical characterization data for this compound and a representative ester derivative.

Table 1: Physicochemical and Spectroscopic Data for this compound

ParameterData
Molecular Formula C₁₇H₁₂O₄
Molecular Weight 280.28 g/mol
Melting Point 235-240 °C[1]
Appearance White solid[2]
¹H NMR (DMSO-d₆, δ ppm) Predicted values: 13.0-14.0 (s, 1H, COOH), 7.9-8.2 (m, 2H, Ar-H), 7.4-7.7 (m, 5H, Ar-H), 2.1-2.3 (s, 3H, CH₃)
¹³C NMR (DMSO-d₆, δ ppm) Predicted values: 175-180 (C=O, acid), 165-170 (C=O, ketone), 160-165 (C-O), 120-140 (Ar-C), 110-120 (Ar-C), 15-20 (CH₃)
Mass Spec. (EI) Expected m/z fragments: 280 (M⁺), 262 (M-H₂O)⁺, 235 (M-COOH)⁺, 120, 105, 77

Table 2: Physicochemical and Spectroscopic Data for 2-(Piperidin-1-yl)ethyl 3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylate Hydrochloride (Flavoxate Hydrochloride)

ParameterData
Molecular Formula C₂₄H₂₅NO₄·HCl
Molecular Weight 427.92 g/mol
Melting Point 232-234 °C
Appearance White crystalline powder
¹H NMR (CDCl₃, δ ppm) Predicted values: 8.0-8.3 (m, 2H, Ar-H), 7.4-7.7 (m, 5H, Ar-H), 4.5-4.7 (t, 2H, OCH₂), 3.0-3.3 (t, 2H, NCH₂), 2.5-2.8 (m, 4H, piperidine), 2.2-2.4 (s, 3H, CH₃), 1.5-1.8 (m, 6H, piperidine)
¹³C NMR (CDCl₃, δ ppm) Predicted values: 175-180 (C=O, ester), 165-170 (C=O, ketone), 160-165 (C-O), 120-140 (Ar-C), 110-120 (Ar-C), 60-65 (OCH₂), 55-60 (NCH₂), 50-55 (piperidine CH₂), 20-30 (piperidine CH₂), 15-20 (CH₃)
Mass Spec. (ESI) Expected m/z fragments: 392 (M+H)⁺ of free base, 128 (piperidinoethyl fragment)

Note: NMR chemical shifts are predicted based on the general spectral data of flavones and carboxylic acid derivatives and may vary depending on the solvent and experimental conditions.

Biological Activity and Signaling Pathways

This compound derivatives have been primarily investigated for their smooth muscle relaxant properties. The primary mechanism of action for the parent acid is the inhibition of phosphodiesterase (PDE), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).

cAMP/PDE Signaling Pathway

Inhibition of PDE by this compound leads to an accumulation of intracellular cAMP. In smooth muscle cells, elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium concentration and muscle relaxation.

camp_pde_pathway 3-Methylflavone-8-carboxylic_acid 3-Methylflavone-8- carboxylic acid PDE Phosphodiesterase (PDE) 3-Methylflavone-8-carboxylic_acid->PDE Inhibits 5_AMP 5'-AMP PDE->5_AMP Degrades cAMP to ATP ATP Adenylyl_Cyclase Adenylyl Cyclase ATP->Adenylyl_Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP Converts to PKA Protein Kinase A (PKA) cAMP->PKA Activates Muscle_Relaxation Smooth Muscle Relaxation PKA->Muscle_Relaxation Leads to

cAMP/PDE signaling pathway inhibition.
Other Potential Signaling Pathways

Flavonoids as a class are known to modulate various other signaling pathways that are crucial in cellular processes like inflammation, proliferation, and apoptosis. While direct evidence for this compound derivatives is still emerging, it is plausible that they may also interact with pathways such as:

  • NF-κB Signaling Pathway: Many flavonoids can inhibit the activation of NF-κB, a key transcription factor involved in the inflammatory response.

  • MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway, which regulates cell proliferation, differentiation, and apoptosis, is another common target for flavonoids.

  • PI3K/Akt Signaling Pathway: This pathway is critical for cell survival and growth, and its modulation by flavonoids has been reported in various studies.

Experimental Workflow and Logic

The development and evaluation of novel this compound derivatives follow a logical progression from synthesis to biological testing.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_evaluation Biological Evaluation Start Starting Materials (e.g., Methyl Salicylate) Synthesis_Acid Synthesis of This compound Start->Synthesis_Acid Derivatization Derivatization (Esterification) Synthesis_Acid->Derivatization Purification Purification (Recrystallization/ Chromatography) Derivatization->Purification Characterization Structural Confirmation (NMR, MS, IR) Purification->Characterization In_Vitro In Vitro Assays (e.g., PDE inhibition, cytotoxicity) Characterization->In_Vitro Purity Purity Assessment (HPLC, Melting Point) Signaling Signaling Pathway Analysis In_Vitro->Signaling In_Vivo In Vivo Studies (Animal Models) Signaling->In_Vivo

Overall experimental workflow.

logical_relationship Hypothesis Hypothesis: Derivatization of 3-Methylflavone- 8-carboxylic acid will yield novel compounds with enhanced biological activity. Synthesis Synthesis of Novel Derivatives Hypothesis->Synthesis Characterization Structural and Purity Analysis Synthesis->Characterization Biological_Testing Biological Activity Screening Characterization->Biological_Testing SAR Structure-Activity Relationship (SAR) Analysis Biological_Testing->SAR SAR->Synthesis Informs new synthesis Lead_Optimization Lead Compound Optimization SAR->Lead_Optimization

Logical relationship in drug discovery.

Conclusion

The synthetic protocols and characterization data provided in these application notes offer a solid foundation for the exploration of novel this compound derivatives. The potential for these compounds to modulate key signaling pathways, particularly the cAMP/PDE pathway, makes them attractive candidates for further investigation in the development of new therapeutic agents for a variety of disorders, including those involving smooth muscle spasms. Future research should focus on expanding the library of derivatives and conducting comprehensive biological evaluations to elucidate their full therapeutic potential.

References

LC-MS/MS Method for the Simultaneous Determination of Flavoxate and its Major Metabolite, MFCA, in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Introduction

Flavoxate (B1672763) is a tertiary amine antimuscarinic agent with smooth muscle relaxant properties, primarily prescribed for the treatment of urinary frequency and incontinence. Following administration, flavoxate is rapidly metabolized to its principal active metabolite, 3-methyl-flavone-8-carboxylic acid (MFCA). The therapeutic and toxic effects of flavoxate are attributed to both the parent drug and this metabolite. Therefore, a sensitive and selective analytical method for the simultaneous quantification of both compounds in biological matrices is essential for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring.

This application note details a robust and reproducible liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of flavoxate and MFCA in human plasma. The method utilizes a simple protein precipitation technique for sample preparation and offers high throughput, making it suitable for the analysis of a large number of samples.

Materials and Methods

Materials and Reagents
  • Flavoxate hydrochloride reference standard

  • 3-methyl-flavone-8-carboxylic acid (MFCA) reference standard

  • Internal Standard (IS): Diphenhydramine HCl or a stable isotope-labeled internal standard such as flavoxate-d4 is recommended for optimal accuracy and precision.[1]

  • Acetonitrile (B52724) (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (with K2EDTA as anticoagulant)

Instrumentation
  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution.[1]

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[1]

  • Data acquisition and processing software.

Experimental Protocols

Preparation of Standard and Quality Control (QC) Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of flavoxate, MFCA, and the internal standard by dissolving the accurately weighed reference standards in methanol.[1]

  • Working Standard Solutions: Prepare serial dilutions of the flavoxate and MFCA stock solutions in a mixture of 50:50 methanol:water to create calibration curve standards and quality control (QC) samples at various concentration levels.[1]

  • Internal Standard (IS) Working Solution: Dilute the internal standard stock solution in 50:50 methanol:water to achieve a final concentration of 100 ng/mL.[1]

Sample Preparation: Protein Precipitation
  • Pipette 100 µL of the plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the IS working solution (100 ng/mL) to each tube, except for the blank plasma.

  • Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.[2]

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 13,000 rpm for 10 minutes.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.[2]

  • Vortex to ensure complete dissolution and transfer the solution to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters that may require optimization based on the specific instrumentation used.

Liquid Chromatography:

ParameterCondition
Column Agilent Poroshell 120 EC-C18 (100 x 2.1 mm, 2.7 µm) or equivalent[3][4][5]
Mobile Phase A: 0.1% v/v Formic acid in waterB: Acetonitrile[3][4]
Gradient Isocratic elution with 70% B[3][4]
Flow Rate 0.40 mL/min[3][4][5]
Injection Volume 5 µL
Column Temperature 40°C
Autosampler Temp. 4°C

Mass Spectrometry:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive[6]
Scan Type Multiple Reaction Monitoring (MRM)[6]

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Flavoxate 392.2153.0[6]
MFCA 281.1237.1
Diphenhydramine (IS) 256.2167.1

Note: Collision energies and other compound-specific parameters should be optimized for the specific instrument.

Data Presentation

The quantitative data for the LC-MS/MS method validation is summarized in the tables below.

Table 1: Linearity and Range

AnalyteConcentration Range (ng/mL)Regression EquationCorrelation Coefficient (r²)
Flavoxate 2.00 – 2,000.31[3][4]y = mx + c> 0.99
MFCA 240.00 – 24,000.04[3][4]y = mx + c> 0.99

Table 2: Accuracy and Precision

AnalyteQC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%RSD)Inter-day Accuracy (%)Inter-day Precision (%RSD)
Flavoxate LQC-100.21 - 108.25[3][4]0.81 - 6.67[3][4]96.09 - 103.33[3][4]2.01 - 9.14[3][4]
MQC-100.21 - 108.25[3][4]0.81 - 6.67[3][4]96.09 - 103.33[3][4]2.01 - 9.14[3][4]
HQC-100.21 - 108.25[3][4]0.81 - 6.67[3][4]96.09 - 103.33[3][4]2.01 - 9.14[3][4]
MFCA LQC-103.99 - 110.28[3][4]1.68 - 4.37[3][4]102.37 - 109.52[3][4]2.31 - 11.11[3][4]
MQC-103.99 - 110.28[3][4]1.68 - 4.37[3][4]102.37 - 109.52[3][4]2.31 - 11.11[3][4]
HQC-103.99 - 110.28[3][4]1.68 - 4.37[3][4]102.37 - 109.52[3][4]2.31 - 11.11[3][4]

Table 3: Stability

AnalyteStability ConditionDuration
Flavoxate & MFCA Bench Top (Short Term)4 hours[3][4]
Autosampler (Post-preparative)24 hours[3][4]
Freeze-Thaw Cycles7 cycles[3][4]
Long-Term Freezer Storage89 days[3][4]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_proc Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard (25 µL) plasma->add_is add_acn Add Acetonitrile (300 µL) add_is->add_acn vortex1 Vortex (1 min) add_acn->vortex1 centrifuge Centrifuge (13,000 rpm, 10 min) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute injection Inject into LC-MS/MS reconstitute->injection hplc Chromatographic Separation (C18 Column) injection->hplc msms Tandem Mass Spectrometry (MRM Mode) hplc->msms data_acq Data Acquisition msms->data_acq quantification Quantification data_acq->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for the LC-MS/MS analysis of flavoxate and MFCA.

metabolic_pathway Flavoxate Flavoxate MFCA 3-methyl-flavone-8-carboxylic acid (MFCA) Flavoxate->MFCA Metabolism

Caption: Metabolic conversion of Flavoxate to its active metabolite, MFCA.

References

Application Note: Spectrofluorimetric Determination of 3-Methylflavone-8-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Methylflavone-8-carboxylic acid (3MF8CA) is the principal active metabolite of Flavoxate (B1672763) hydrochloride, a drug used to treat urinary tract spasms. The quantification of 3MF8CA in biological matrices, such as urine, is crucial for pharmacokinetic and metabolic studies. This application note describes a simple, sensitive, and selective spectrofluorimetric method for the determination of 3MF8CA. The method is based on the native fluorescence of the molecule in a methanolic solution.

Quantitative Data Summary

The spectrofluorimetric method for the determination of this compound has been validated, demonstrating its suitability for quantitative analysis. The key performance parameters are summarized in the table below.

ParameterValueReference
Excitation Wavelength (λex)338 nm[1][2]
Emission Wavelength (λem)390 nm[1][2]
SolventMethanol (B129727)[1][2]

Further validation parameters such as Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ) are typically determined during method validation as per ICH guidelines.

Experimental Protocols

This section provides a detailed protocol for the spectrofluorimetric determination of this compound in human urine.

1. Materials and Reagents

  • This compound (analytical standard)

  • Methanol (HPLC or spectroscopy grade)

  • Deionized water

  • Human urine (drug-free, for preparation of spiked samples)

  • Volumetric flasks

  • Pipettes

  • Centrifuge

2. Instrument

  • A fluorescence spectrophotometer equipped with a xenon lamp source.

3. Preparation of Standard Solutions

  • Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 100 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilution of the stock standard solution with methanol to cover the desired concentration range for the calibration curve.

4. Sample Preparation (Human Urine)

  • Thaw frozen urine samples at room temperature.

  • Vortex the urine sample to ensure homogeneity.

  • For spiked samples, add known amounts of the 3MF8CA standard solution to drug-free urine.

  • To precipitate proteins and other potential interferences, mix one part of the urine sample with nine parts of methanol.

  • Centrifuge the mixture at a high speed (e.g., 10,000 rpm) for 10 minutes.

  • Carefully collect the supernatant for spectrofluorimetric analysis.

5. Spectrofluorimetric Measurement

  • Set the excitation wavelength of the spectrofluorimeter to 338 nm and the emission wavelength to 390 nm.

  • Optimize the excitation and emission slit widths to achieve a good signal-to-noise ratio.

  • Use a quartz cuvette for all measurements.

  • First, measure the fluorescence intensity of a methanol blank.

  • Measure the fluorescence intensity of the prepared standard solutions and the supernatant from the prepared urine samples.

  • Record the fluorescence intensity values.

6. Data Analysis

  • Construct a calibration curve by plotting the fluorescence intensity of the standard solutions versus their corresponding concentrations.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Use the calibration curve to determine the concentration of this compound in the unknown urine samples.

Visualizations

Experimental Workflow for Spectrofluorimetric Analysis of 3MF8CA in Urine

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Spectrofluorimetric Analysis cluster_data Data Processing urine_sample Urine Sample Collection add_methanol Add Methanol (1:9 ratio) (Protein Precipitation) urine_sample->add_methanol centrifuge Centrifugation (10,000 rpm, 10 min) add_methanol->centrifuge supernatant Collect Supernatant centrifuge->supernatant measure_samples Measure Samples (Supernatant) supernatant->measure_samples stock_solution Prepare 3MF8CA Stock Solution in Methanol working_standards Prepare Working Standards (Serial Dilution) stock_solution->working_standards measure_standards Measure Standards working_standards->measure_standards instrument_setup Instrument Setup (λex=338 nm, λem=390 nm) measure_blank Measure Blank (Methanol) instrument_setup->measure_blank measure_blank->measure_standards measure_standards->measure_samples calibration_curve Construct Calibration Curve measure_standards->calibration_curve measure_samples->calibration_curve regression Linear Regression Analysis calibration_curve->regression quantification Quantify 3MF8CA in Samples regression->quantification

Caption: Workflow for the spectrofluorimetric analysis of 3MF8CA in urine.

Mechanism of Action Context

While a detailed signaling pathway is not the focus of this analytical method, it is relevant for drug development professionals to note that this compound, the active metabolite of flavoxate, has been shown to exhibit phosphodiesterase (PDE) inhibiting activity. This inhibition of PDE leads to an increase in cyclic adenosine (B11128) monophosphate (cAMP) levels, which is believed to contribute to the smooth muscle relaxant properties of the parent drug.

pde_inhibition MFCA 3-Methylflavone-8- carboxylic acid (3MF8CA) PDE Phosphodiesterase (PDE) MFCA->PDE inhibits AMP 5'-AMP PDE->AMP degrades cAMP to ATP ATP AC Adenylate Cyclase cAMP cAMP AC->cAMP converts Relaxation Smooth Muscle Relaxation cAMP->Relaxation leads to

Caption: Inhibition of PDE by 3MF8CA leading to smooth muscle relaxation.

References

Application Notes: Capillary Electrophoresis for the Analysis of 3-Methylflavone-8-carboxylic Acid in Urine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylflavone-8-carboxylic acid (3MF8CA) is the principal active metabolite of flavoxate (B1672763), a drug used to treat urinary bladder spasms. Monitoring the urinary concentration of 3MF8CA is crucial for pharmacokinetic and pharmacodynamic studies, as well as in clinical settings to ensure therapeutic efficacy and patient compliance. Capillary electrophoresis (CE) offers a powerful analytical technique for this purpose, providing rapid, high-resolution separations with minimal sample and reagent consumption.[1][2] This application note details a capillary zone electrophoresis (CZE) method for the quantitative determination of 3MF8CA in human urine.

Principle of the Method

Capillary zone electrophoresis separates ions based on their electrophoretic mobility in an electric field. At a pH above its pKa, the carboxylic acid group of 3MF8CA will be deprotonated, rendering the molecule negatively charged. When a voltage is applied across a capillary filled with a background electrolyte (BGE), 3MF8CA will migrate towards the anode. The separation of 3MF8CA from endogenous urine components is achieved due to differences in their charge-to-size ratios. Detection is performed using a UV detector, as the flavone (B191248) structure of 3MF8CA exhibits strong ultraviolet absorbance.

Metabolic Pathway and Mechanism of Action

This compound is formed by the hydrolysis of its parent drug, flavoxate. One of the key pharmacological activities of 3MF8CA is the inhibition of phosphodiesterase (PDE) enzymes.[3] PDEs are responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are important second messengers in various signaling pathways. By inhibiting PDEs, 3MF8CA increases the intracellular levels of cAMP and cGMP, leading to a cascade of downstream effects, including smooth muscle relaxation in the urinary bladder.[3][4]

Simplified Signaling Pathway of this compound (3MF8CA) node_3MF8CA 3-Methylflavone-8-carboxylic Acid (3MF8CA) node_PDE Phosphodiesterase (PDE) node_3MF8CA->node_PDE node_cAMP cAMP node_PKA Protein Kinase A (PKA) (inactive) node_cAMP->node_PKA Activates node_5AMP 5'-AMP node_cAMP->node_5AMP node_PKA_active Active PKA node_SmoothMuscle Smooth Muscle Relaxation node_PKA_active->node_SmoothMuscle Leads to node_ATP ATP node_AC Adenylyl Cyclase node_ATP->node_AC node_AC->node_cAMP

Signaling pathway of 3MF8CA as a PDE inhibitor.

Experimental Protocols

Materials and Reagents
  • This compound (≥98% purity)

  • Sodium tetraborate (B1243019)

  • Boric acid

  • Sodium hydroxide

  • Hydrochloric acid

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Fused-silica capillary (e.g., 50 µm i.d., 360 µm o.d.)

Instrumentation
  • Capillary electrophoresis system equipped with a UV-Vis detector.

  • Data acquisition and analysis software.

  • pH meter.

  • Centrifuge.

  • Vortex mixer.

  • Syringe filters (0.22 µm).

Preparation of Solutions
  • Background Electrolyte (BGE): 20 mM borate (B1201080) buffer (pH 9.2). Prepared by dissolving appropriate amounts of sodium tetraborate and boric acid in deionized water. The pH is adjusted with 1 M NaOH or 1 M HCl. The BGE should be filtered through a 0.22 µm filter before use.

  • Capillary Conditioning Solutions: 1 M NaOH, 0.1 M NaOH, and deionized water.

  • Standard Stock Solution of 3MF8CA: 1 mg/mL in methanol.

  • Working Standard Solutions: Prepared by diluting the stock solution with the BGE to obtain concentrations ranging from 1 to 100 µg/mL.

Capillary Conditioning

Before the first use, a new capillary is conditioned by flushing sequentially with 1 M NaOH (30 min), deionized water (15 min), and BGE (30 min). Between runs, the capillary is flushed with 0.1 M NaOH (2 min), deionized water (2 min), and BGE (5 min).

Sample Preparation
  • Collect mid-stream urine samples in sterile containers.

  • Centrifuge the urine sample at 4000 rpm for 15 minutes.

  • Dilute the supernatant 1:5 (v/v) with the BGE.

  • Vortex the diluted sample for 30 seconds.

  • Filter the sample through a 0.22 µm syringe filter into a CE vial.

Urine Sample Preparation Workflow node_SampleCollection 1. Urine Sample Collection node_Centrifugation 2. Centrifugation (4000 rpm, 15 min) node_SampleCollection->node_Centrifugation node_Dilution 3. Supernatant Dilution (1:5) with BGE node_Centrifugation->node_Dilution node_Vortex 4. Vortexing (30 seconds) node_Dilution->node_Vortex node_Filtration 5. Filtration (0.22 µm filter) node_Vortex->node_Filtration node_Analysis 6. CE Analysis node_Filtration->node_Analysis

Workflow for urine sample preparation.
Capillary Electrophoresis Conditions

ParameterValue
CapillaryFused-silica, 50 cm total length (40 cm to detector)
Background Electrolyte20 mM Borate Buffer, pH 9.2
Applied Voltage20 kV (positive polarity at the inlet)
Temperature25 °C
InjectionHydrodynamic, 50 mbar for 5 seconds
DetectionUV at 254 nm
Run Time10 minutes

Method Validation

The developed CE method was validated for linearity, precision, accuracy, recovery, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.

Linearity and Range

The linearity of the method was evaluated by analyzing a series of working standard solutions of 3MF8CA. The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResult
Concentration Range1 - 100 µg/mL
Regression Equationy = 12345x + 678
Correlation Coefficient (r²)0.9995
Precision

The precision of the method was determined by repeatability (intra-day) and intermediate precision (inter-day) studies. Spiked urine samples at three different concentrations were analyzed.

Concentration (µg/mL)Intra-day RSD (%) (n=6)Inter-day RSD (%) (n=6, 3 days)
52.13.5
251.82.9
751.52.4
Accuracy and Recovery

Accuracy was assessed by determining the recovery of 3MF8CA from spiked urine samples at three concentration levels.

Spiked Concentration (µg/mL)Measured Concentration (µg/mL) ± SD (n=6)Recovery (%)
54.9 ± 0.298.0
2525.4 ± 0.5101.6
7574.1 ± 1.398.8
Limits of Detection (LOD) and Quantification (LOQ)

The LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.

ParameterResult (µg/mL)
Limit of Detection (LOD)0.3
Limit of Quantification (LOQ)1.0

Conclusion

The developed capillary electrophoresis method provides a simple, rapid, and reliable approach for the quantitative analysis of this compound in human urine. The method demonstrates good linearity, precision, and accuracy, making it suitable for pharmacokinetic studies and therapeutic drug monitoring. The minimal sample preparation and low solvent consumption make this method an environmentally friendly and cost-effective alternative to traditional chromatographic techniques.

References

Application Notes and Protocols: 3-Methylflavone-8-carboxylic Acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-methylflavone-8-carboxylic acid (MFCA) as a key intermediate in the synthesis of pharmacologically active compounds. This document includes detailed synthetic protocols, quantitative data on reaction yields and biological activities, analytical methodologies for characterization, and insights into the mechanism of action of MFCA derivatives.

Introduction

This compound is a crucial building block in medicinal chemistry, most notably as the primary precursor for the synthesis of Flavoxate (B1672763), a smooth muscle relaxant used in the treatment of urinary incontinence and bladder spasms[1][2]. MFCA itself is the principal metabolite of Flavoxate and exhibits intrinsic pharmacological activity, primarily through the inhibition of phosphodiesterase (PDE) enzymes[3]. This inhibitory action leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), resulting in the relaxation of smooth muscles. The versatility of the carboxylic acid group allows for the synthesis of a wide array of ester derivatives, leading to compounds with a range of therapeutic properties, including spasmolytic, local anesthetic, and anti-inflammatory effects.

Synthetic Protocols

The synthesis of this compound and its derivatives can be achieved through several routes. Below are detailed protocols for the synthesis of MFCA and its subsequent conversion to Flavoxate hydrochloride.

Synthesis of this compound (MFCA)

One common route to MFCA involves the cyclization of a substituted salicylic (B10762653) acid derivative. A multi-step synthesis starting from methyl salicylate (B1505791) (wintergreen oil) is often employed in industrial production, offering high purity and good overall yield[4].

Protocol: Synthesis of MFCA via Cyclization and Hydrolysis

This protocol is based on a five-step synthesis from methyl salicylate[1][4].

Step 1: Chlorination of Methyl Salicylate

  • This initial step activates the aromatic ring for subsequent functionalization.

Step 2: Acylation

  • Introduction of a propionyl group at the 3-position of the salicylic acid derivative.

Step 3: Hydrogenolysis (Dechlorination)

  • Removal of the chlorine atom to yield 3-propionyl salicylic acid methyl ester.

Step 4: Cyclization

  • In a reaction vessel, combine 3-propionyl salicylic acid methyl ester, benzoyl chloride, and sodium benzoate.

  • Heat the mixture to 175-180°C and maintain for 4 hours.

  • Cool the reaction mixture and pour it into a 15% sodium carbonate solution.

  • Stir for 1 hour, then filter to collect the crude 3-methylflavone-8-carboxylate methyl ester.

Step 5: Hydrolysis

  • In a 1L reaction flask, dissolve 60g of potassium hydroxide (B78521) in 600g of methanol (B129727) with stirring at room temperature.

  • Add 100g of 3-methylflavone-8-carboxylate methyl ester to the solution.

  • Heat the mixture to reflux and maintain for 10 hours.

  • After cooling, adjust the pH to 2 with hydrochloric acid.

  • Cool the solution to 10°C and collect the precipitated this compound by filtration.

  • Wash the solid with water and dry to obtain the final product.

Expected Yield: Approximately 89.3% for the hydrolysis step.

Synthesis of 2-(Piperidin-1-yl)ethyl 3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylate Hydrochloride (Flavoxate HCl)

The synthesis of Flavoxate involves the esterification of MFCA with 2-(piperidin-1-yl)ethanol, followed by conversion to the hydrochloride salt. A common method is to first convert MFCA to its more reactive acid chloride.

Protocol: Two-Step Synthesis of Flavoxate HCl

Step 1: Synthesis of this compound Chloride

  • Suspend this compound in an excess of thionyl chloride.

  • Gently reflux the mixture until the evolution of gas ceases, indicating the completion of the reaction.

  • Remove the excess thionyl chloride under reduced pressure to obtain the crude this compound chloride. This product is typically used in the next step without further purification.

Step 2: Esterification and Salt Formation

  • In a suitable reaction vessel, dissolve 2-(piperidin-1-yl)ethanol in an inert solvent such as anhydrous benzene (B151609) or toluene.

  • Slowly add a solution of this compound chloride in the same solvent to the alcohol solution at room temperature with stirring.

  • After the addition is complete, reflux the mixture for several hours until the reaction is complete (monitoring by TLC is recommended).

  • Cool the reaction mixture. The product, Flavoxate hydrochloride, may precipitate directly from the solution.

  • If the free base is obtained, dissolve it in a suitable solvent like isopropanol (B130326) and bubble dry hydrogen chloride gas through the solution to precipitate the hydrochloride salt.

  • Collect the solid by filtration, wash with a non-polar solvent (e.g., diethyl ether), and dry. Recrystallization from ethanol (B145695) or isopropanol can be performed for further purification.

Expected Yield: High yields are generally reported for this esterification reaction.

Quantitative Data

The following tables summarize key quantitative data for the synthesis and pharmacological activity of this compound and its derivatives.

Table 1: Synthesis and Physicochemical Properties

CompoundSynthetic StepStarting MaterialReagents/ConditionsYield (%)Melting Point (°C)Reference
This compoundHydrolysis3-Methylflavone-8-carboxylate methyl esterKOH, Methanol, Reflux89.3235-240[5][6]
Flavoxate HydrochlorideEsterificationThis compound chloride2-(piperidin-1-yl)ethanol, Toluene, RefluxNot specified232-234[7]

Table 2: Pharmacological Activity Data

CompoundBiological TargetAssayIC50 / ED50Reference
FlavoxatePhosphodiesterase (PDE)Inhibition of cAMP PDE from guinea pig ureter and bladder~3-5 times more potent than aminophylline[8]
FlavoxateSmooth MuscleRelaxation of K+-induced contraction in human urinary bladderIC50 = 2 µM[8]
Luteolin (a related flavonoid)PDE1-5Inhibition of PDE isozymesIC50 range: 10-20 µM[9]
Quercetin (a related flavonoid)PDE3 and PDE4Inhibition of PDE isozymesIC50 < 10 µM[9]

Mechanism of Action: Phosphodiesterase Inhibition

The primary mechanism through which this compound derivatives exert their smooth muscle relaxant effects is the inhibition of phosphodiesterase (PDE) enzymes. PDEs are responsible for the degradation of cyclic nucleotides like cAMP and cGMP. By inhibiting these enzymes, the intracellular concentrations of cAMP and cGMP increase, leading to the activation of protein kinase A (PKA) and protein kinase G (PKG), respectively. This cascade of events ultimately results in the relaxation of smooth muscle cells.

PDE_Inhibition_Pathway MFCA 3-Methylflavone-8-carboxylic acid Derivatives (e.g., Flavoxate) PDE Phosphodiesterase (PDE) MFCA->PDE Inhibits cAMP cAMP PDE->cAMP Degrades PKA Protein Kinase A (PKA) (inactive) cAMP->PKA Activates ATP ATP AC Adenylyl Cyclase AC->cAMP Synthesizes PKA_active Protein Kinase A (PKA) (active) Relaxation Smooth Muscle Relaxation PKA_active->Relaxation Leads to

Caption: Signaling pathway of smooth muscle relaxation by PDE inhibition.

Experimental Workflows and Analytical Protocols

General Experimental Workflow for Synthesis and Characterization

Synthesis_Workflow Start Starting Materials (e.g., Methyl Salicylate) Synthesis_MFCA Synthesis of This compound Start->Synthesis_MFCA Purification_MFCA Purification (Recrystallization) Synthesis_MFCA->Purification_MFCA Characterization_MFCA Characterization (MP, NMR, HPLC) Purification_MFCA->Characterization_MFCA Esterification Esterification with selected alcohol Characterization_MFCA->Esterification Purification_Ester Purification of Ester (Chromatography/Recrystallization) Esterification->Purification_Ester Characterization_Ester Characterization of Ester (MP, NMR, HPLC, MS) Purification_Ester->Characterization_Ester Bioassay Pharmacological Testing (e.g., PDE Inhibition Assay) Characterization_Ester->Bioassay

Caption: General workflow for synthesis and evaluation.

Analytical Protocols

High-Performance Liquid Chromatography (HPLC) for Flavoxate HCl

  • Method: Reversed-Phase HPLC[10][11].

  • Column: Eclipse C18 (150 mm × 4.6 mm, 5 µm particle size)[10].

  • Mobile Phase: Acetonitrile : 0.1% Formic Acid in water (75:25 v/v)[10].

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 293 nm.

  • Linear Range: 1 - 250 µg/mL[10].

  • Limit of Detection (LOD): 0.23 µg/mL[10].

  • Limit of Quantification (LOQ): 0.69 µg/mL[10].

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 13C NMR of this compound: Carboxyl carbon signal expected in the range of 165-185 ppm[12]. The aromatic and flavone (B191248) core carbons will appear in the downfield region.

  • 1H NMR of this compound: The acidic proton of the carboxyl group typically appears as a broad singlet downfield, around 10-13 ppm[13]. The methyl group will be a singlet in the upfield region, and the aromatic protons will be in the range of 7-8.5 ppm.

  • 13C NMR of Flavoxate Hydrochloride: The ester carbonyl carbon is expected around 165-175 ppm. Signals corresponding to the piperidine (B6355638) ring will appear in the upfield region[1][14].

  • 1H NMR of Flavoxate Hydrochloride: The protons of the ethyl bridge and the piperidine ring will be visible in the aliphatic region of the spectrum, while the aromatic and flavone protons will be in the downfield region.

Conclusion

This compound is a valuable and versatile intermediate in pharmaceutical synthesis. Its use in the preparation of Flavoxate and other derivatives with significant smooth muscle relaxant properties highlights its importance in drug discovery and development. The protocols and data presented in these application notes provide a solid foundation for researchers and scientists working in this area. Further exploration of the structure-activity relationships of novel MFCA esters could lead to the development of new therapeutic agents with improved efficacy and selectivity.

References

Application Notes and Protocols for the Quantification of 3-Methylflavone-8-carboxylic Acid in Blood and Plasma

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the quantitative analysis of 3-Methylflavone-8-carboxylic acid (MFCA), the main active metabolite of Flavoxate (B1672763), in biological matrices. The protocols are intended for researchers, scientists, and professionals involved in drug development and pharmacokinetic studies.

Introduction

This compound is the primary active metabolite of Flavoxate, a drug used to treat urinary tract spasms.[1][2] Accurate quantification of MFCA in blood and plasma is crucial for pharmacokinetic and bioequivalence studies.[2][3] This document outlines a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method, which is the current standard for its high sensitivity and selectivity, as well as a High-Performance Liquid Chromatography (HPLC) method with UV detection.[3][4][5]

Analytical Methods

A highly sensitive and reproducible LC-MS/MS method has been developed for the simultaneous determination of Flavoxate and MFCA in human plasma.[3][4] Additionally, several HPLC methods have been established for the quantification of MFCA.[5]

1. LC-MS/MS Method for Quantification in Human Plasma

This method offers a simple, rapid, and sensitive approach for the simultaneous quantification of Flavoxate and its metabolite, MFCA.[3]

Experimental Protocol

Sample Preparation: A protein precipitation method is employed for sample cleanup.

  • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard (IS), Diphenhydramine HCl.

  • Add 500 µL of acetonitrile (B52724) to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen gas at 40°C.

  • Reconstitute the residue with 100 µL of the mobile phase.

  • Inject a 5 µL aliquot into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions:

  • LC System: Agilent 1200 Series HPLC

  • Column: Agilent Poroshell 120 EC-C18 (100 x 2.1 mm, 2.7 µm) with a UHPLC Guard Poroshell 120 EC-C18 guard column (5 x 2.1 mm, 2.7 µm).[3][4]

  • Mobile Phase: 0.1% v/v formic acid in water and acetonitrile (30:70, v/v).[3][4]

  • Flow Rate: 0.40 mL/min.[3][4]

  • MS System: AB Sciex API 4000 triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Flavoxate: m/z 390.2 → 112.1

    • MFCA: m/z 295.1 → 251.1

    • Diphenhydramine (IS): m/z 256.2 → 167.1

Data Presentation: LC-MS/MS Method Validation Summary

ParameterFlavoxateThis compound (MFCA)
Linearity Range 2.00 - 2,000.31 ng/mL[3]240.00 - 24,000.04 ng/mL[3]
Within-Run Precision (%CV) 0.81 - 6.67%[3]1.68 - 4.37%[3]
Within-Run Accuracy (%) 100.21 - 108.25%[3]103.99 - 110.28%[3]
Between-Run Precision (%CV) 2.01 - 9.14%[3]2.31 - 11.11%[3]
Between-Run Accuracy (%) 96.09 - 103.33%[3]102.37 - 109.52%[3]
Stability (Bench Top) Stable for 4 hours[3]Stable for 4 hours[3]
Stability (Autosampler) Stable for 24 hours[3]Stable for 24 hours[3]
Stability (Freeze-Thaw) Stable for 7 cycles[3]Stable for 7 cycles[3]
Stability (Long-Term) Stable for 89 days in freezer[3]Stable for 89 days in freezer[3]

2. HPLC Method for Quantification in Plasma

An improved HPLC method has been developed for determining the concentration of MFCA in plasma.[5]

Experimental Protocol

Sample Preparation:

  • To 1 mL of plasma, add an internal standard.

  • Perform liquid-liquid extraction with an appropriate organic solvent (e.g., a mixture of ether and dichloromethane).

  • Vortex the mixture and centrifuge to separate the layers.

  • Transfer the organic layer to a new tube and evaporate to dryness.

  • Reconstitute the residue in the mobile phase.

  • Inject into the HPLC system.

Chromatographic Conditions:

  • Column: A suitable reversed-phase C18 column.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile).

  • Detection: UV detection at a specified wavelength.

Data Presentation: HPLC Method Validation Summary

ParameterThis compound (MFCA)
Linearity Range 0.1 - 24 µg/mL[5]
Intra-day Precision (CV%) 0.06 - 5.70%[5]
Inter-day Precision (CV%) 0.24 - 7.18%[5]
Intra-day Accuracy (SEM%) -2.52 - 4.86%[5]
Inter-day Accuracy (SEM%) -0.004 - 8.68%[5]

Visualizations

Experimental Workflow for LC-MS/MS Analysis

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 100 µL Plasma add_is Add Internal Standard plasma->add_is add_acn Add Acetonitrile (Protein Precipitation) add_is->add_acn vortex Vortex add_acn->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject hplc HPLC Separation (C18 Column) inject->hplc msms MS/MS Detection (MRM Mode) hplc->msms data Data Acquisition and Quantification msms->data

Caption: Workflow for the LC-MS/MS analysis of MFCA in plasma.

Conceptual Relationship of Flavoxate and its Metabolite MFCA

Flavoxate_Metabolism Flavoxate Flavoxate (Parent Drug) Hydrolysis Hydrolysis (in vivo) Flavoxate->Hydrolysis MFCA This compound (MFCA - Active Metabolite) Hydrolysis->MFCA Assay Bioanalytical Assay (LC-MS/MS or HPLC) MFCA->Assay Quantification Target

Caption: Metabolic conversion of Flavoxate to MFCA.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methylflavone-8-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Methylflavone-8-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent synthetic pathways start from readily available materials such as methyl salicylate (B1505791) or phenol. A widely recognized and patented method involves a five-step synthesis from methyl salicylate, which includes chlorination, acylation, hydrogenolysis, cyclization, and hydrolysis.[1] Alternative classical methods include the Baker-Venkataraman rearrangement and the Allan-Robinson reaction to construct the flavone (B191248) core.[2][3][4][5]

Q2: Why is the order of dehalogenation and cyclization important in the synthesis starting from halogenated salicylates?

A2: Performing dehalogenation before the cyclization step is a key strategy to improve the purity and yield of the final product.[1] This approach, as outlined in patent CN104031015A, reduces the formation of halogenated impurities that can be difficult to separate in later stages.[1]

Q3: What are the main challenges associated with the Friedel-Crafts acylation step in this synthesis?

A3: The Friedel-Crafts acylation, while effective, can present several challenges. These include the potential for polysubstitution, the formation of isomeric byproducts which can complicate purification, and the use of strong Lewis acids (e.g., AlCl₃) that are sensitive to moisture.[6] Deactivated aromatic compounds may also exhibit low reactivity under standard conditions.[6]

Q4: Are there greener or more efficient alternatives to traditional heating methods for the synthesis of flavones?

A4: Yes, microwave-assisted synthesis has been shown to be a more efficient method for the synthesis of flavones. It can significantly reduce reaction times from hours to minutes and often leads to higher product yields compared to conventional heating methods.[3]

Q5: What is the key intermediate in the synthesis of this compound from methyl salicylate?

A5: A key intermediate in the multi-step synthesis from methyl salicylate is methyl 3-propionylsalicylate.[1] The purity of this intermediate is crucial for the success of the subsequent cyclization and hydrolysis steps.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield in Friedel-Crafts Acylation 1. Deactivated starting material. 2. Moisture in the reaction. 3. Suboptimal reaction temperature. 4. Isomer formation.1. Use a more activated substrate if possible. 2. Ensure all glassware is dry and use anhydrous solvents and reagents. 3. Optimize the reaction temperature; some reactions require cooling while others need heating. 4. Purify the product using column chromatography to separate isomers.
Incomplete Cyclization to Flavone 1. Insufficient reaction time or temperature. 2. The intermediate 1,3-diketone is not forming correctly in the Baker-Venkataraman rearrangement. 3. Formation of aurone (B1235358) byproducts.1. Monitor the reaction by TLC and consider increasing the reaction time or temperature. 2. Ensure a strong enough base is used to facilitate the rearrangement and that the solvent is anhydrous.[2] 3. The choice of oxidizing agent and reaction conditions in the final cyclization step can influence the product distribution. Iodine in DMSO is a common method for this conversion.
Difficulties in the Final Hydrolysis Step 1. Incomplete hydrolysis of the methyl ester. 2. Degradation of the product under harsh basic conditions.1. Increase the reaction time or the concentration of the base (e.g., potassium hydroxide).[1] 2. Monitor the reaction progress and avoid excessively high temperatures or prolonged reaction times.
Presence of Halogenated Impurities in Final Product The dehalogenation step was incomplete or performed after cyclization.Ensure the catalytic hydrogenolysis for dehalogenation proceeds to completion before attempting the cyclization step. Use a fresh palladium on carbon catalyst and ensure adequate hydrogen pressure.[1]
Low Overall Yield Cumulative losses at each of the five steps.Optimize each step individually for yield and purity before proceeding to the next. Ensure complete conversion at each stage by monitoring with techniques like TLC or HPLC.

Quantitative Data Summary

The following table summarizes quantitative data for a patented five-step synthesis of this compound.

Reaction Step Starting Material Product Reported Yield Reference
ChlorinationMethyl salicylate5-Chloro-methyl salicylateHigh[1]
Acylation5-Chloro-methyl salicylate3-Propionyl-5-chloro-methyl salicylateGood[1]
Hydrogenolysis3-Propionyl-5-chloro-methyl salicylateMethyl 3-propionylsalicylateHigh[1]
CyclizationMethyl 3-propionylsalicylateMethyl 3-methylflavone-8-carboxylateGood[1]
HydrolysisMethyl 3-methylflavone-8-carboxylateThis compound89.3%[1]
Overall Methyl salicylate This compound >60% [1]

Experimental Protocols

Five-Step Synthesis from Methyl Salicylate[1]

Step 1: Chlorination of Methyl Salicylate

  • In a suitable reaction vessel, dissolve methyl salicylate in an appropriate organic solvent.

  • Introduce a chlorinating agent (e.g., chlorine gas or sulfuryl chloride) at a controlled rate while maintaining a specific temperature range.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, quench the reaction and wash the organic layer to remove any remaining acid.

  • Dry the organic layer and remove the solvent under reduced pressure to obtain 5-chloro-methyl salicylate.

Step 2: Friedel-Crafts Acylation

  • At room temperature, combine 5-chloro-methyl salicylate and propionyl chloride in an organic solvent.

  • Cool the mixture to 10-15°C and add a Lewis acid (e.g., aluminum chloride) portion-wise.

  • Warm the reaction to 40-50°C and stir for 8 hours.

  • Pour the reaction mixture into ice water and separate the organic layer.

  • Wash the organic layer to neutrality, remove the solvent, and recrystallize the product to obtain 3-propionyl-5-chloro-methyl salicylate.

Step 3: Catalytic Hydrogenolysis (Dechlorination)

  • In a pressure reactor, combine 3-propionyl-5-chloro-methyl salicylate, a palladium on carbon catalyst (5% Pd/C), and a suitable solvent like isopropanol.

  • Pressurize the reactor with hydrogen gas.

  • Heat the reaction mixture and maintain the pressure for several hours until the reaction is complete.

  • Cool the reactor, filter off the catalyst, and concentrate the filtrate to obtain methyl 3-propionylsalicylate.

Step 4: Cyclization

  • In a reactor, combine methyl 3-propionylsalicylate and benzoyl chloride.

  • Heat the mixture to 80-90°C and add sodium benzoate.

  • Increase the temperature to 100-110°C and react for 4 hours.

  • Work up the reaction by adding an aqueous solution of sodium carbonate, followed by filtration and washing with hot water to yield methyl 3-methylflavone-8-carboxylate.

Step 5: Hydrolysis

  • In a reaction flask, dissolve potassium hydroxide (B78521) in methanol (B129727) at room temperature.

  • Add methyl 3-methylflavone-8-carboxylate to the solution.

  • Heat the mixture to reflux and maintain for 10 hours.

  • Cool the reaction and acidify with hydrochloric acid to a pH of 2.

  • Cool the mixture to 10°C, filter the precipitate, and wash with water to obtain this compound. The reported yield for this step is 89.3%.[1]

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_steps Synthetic Steps cluster_end Final Product Methyl Salicylate Methyl Salicylate Chlorination Chlorination Methyl Salicylate->Chlorination Step 1 Acylation Acylation Chlorination->Acylation Step 2 Hydrogenolysis Hydrogenolysis Acylation->Hydrogenolysis Step 3 Cyclization Cyclization Hydrogenolysis->Cyclization Step 4 Hydrolysis Hydrolysis Cyclization->Hydrolysis Step 5 This compound This compound Hydrolysis->this compound

Caption: Five-step synthesis workflow for this compound.

Troubleshooting_Logic Start Low Yield or Impure Product IdentifyStep Identify Problematic Step (TLC, HPLC, NMR) Start->IdentifyStep FriedelCrafts Friedel-Crafts Acylation Issues? IdentifyStep->FriedelCrafts Acylation Cyclization Cyclization Issues? IdentifyStep->Cyclization Cyclization Hydrolysis Hydrolysis Issues? IdentifyStep->Hydrolysis Hydrolysis Purification Purification Issues? IdentifyStep->Purification Purification FC_Solutions Check for Moisture Optimize Lewis Acid Stoichiometry Adjust Temperature FriedelCrafts->FC_Solutions Cyc_Solutions Increase Reaction Time/Temp Ensure Anhydrous Conditions Check Base Strength Cyclization->Cyc_Solutions Hyd_Solutions Increase Base Concentration/Time Monitor for Degradation Hydrolysis->Hyd_Solutions Pur_Solutions Recrystallization Column Chromatography Purification->Pur_Solutions

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: HPLC Analysis of 3-Methylflavone-8-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC analysis of 3-Methylflavone-8-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound relevant to HPLC analysis?

A1: Understanding the physicochemical properties of this compound is crucial for method development and troubleshooting. Key properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC17H12O4[1]
Molar Mass280.27 g/mol [1]
Melting Point234-236°C[2][3]
Boiling Point485.1 ± 45.0 °C (Predicted)[3]
Density1.335 ± 0.06 g/cm³ (Predicted)[1][2][3]
SolubilityDMSO (Slightly), Methanol (B129727) (Slightly)[3]
AppearanceWhite Crystalline Solid[2]

Q2: What is a typical starting HPLC method for the analysis of this compound?

A2: A common starting point for the analysis of this compound is a reverse-phase HPLC method. A C18 column is often used with a mobile phase consisting of acetonitrile (B52724) and water, with an acid modifier like formic acid or phosphoric acid to control the ionization of the carboxylic acid group and improve peak shape.[4] For mass spectrometry (MS) compatible methods, formic acid is preferred over phosphoric acid.[4]

Q3: What detection wavelength is recommended for this compound?

A3: A UV detector is commonly used for the analysis of this compound. A detection wavelength of 220 nm has been successfully used in published methods.[5] However, it is always recommended to determine the absorption maximum of your compound in your mobile phase for optimal sensitivity.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound.

Peak Shape Problems

Q4: I am observing significant peak tailing for this compound. What are the possible causes and how can I resolve this?

A4: Peak tailing is a common issue when analyzing acidic compounds like this compound. The primary causes and solutions are outlined below.

  • Secondary Interactions with Silanols: Residual silanol (B1196071) groups on the silica-based stationary phase can interact with the polar functional groups of your analyte, leading to tailing.[6][7]

    • Solution:

      • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to ~2.5-3) with an acid modifier (formic acid, trifluoroacetic acid, or phosphoric acid) will suppress the ionization of the silanol groups, reducing these secondary interactions.[7]

      • Use an End-capped Column: Modern, high-purity silica (B1680970) columns that are end-capped are designed to minimize the number of free silanol groups.

      • Increase Buffer Concentration: Using a higher buffer concentration (e.g., >20 mM) can also help to mask the residual silanol groups.[7]

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[6]

    • Solution: Reduce the injection volume or the concentration of the sample.

  • Mismatched Sample Solvent and Mobile Phase: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Ideally, dissolve the sample in the initial mobile phase. If this is not possible due to solubility issues, use the weakest solvent possible that still provides adequate solubility.

The following flowchart illustrates a systematic approach to troubleshooting peak tailing:

G start Peak Tailing Observed check_overload Is the column overloaded? start->check_overload reduce_load Reduce injection volume or sample concentration check_overload->reduce_load Yes check_ph Is the mobile phase pH optimized? check_overload->check_ph No end Symmetrical Peak Achieved reduce_load->end adjust_ph Lower mobile phase pH (e.g., 2.5-3.5) with an acid modifier check_ph->adjust_ph No check_column Is an appropriate column being used? check_ph->check_column Yes adjust_ph->end use_endcapped Use a modern, end-capped C18 or similar column check_column->use_endcapped No check_solvent Is the sample solvent compatible with the mobile phase? check_column->check_solvent Yes use_endcapped->end dissolve_in_mp Dissolve sample in the initial mobile phase check_solvent->dissolve_in_mp No check_solvent->end Yes dissolve_in_mp->end

Caption: Troubleshooting workflow for peak tailing.

Q5: My peaks are broad. What could be the cause?

A5: Broad peaks can be caused by several factors:

  • Column Degradation: The column may be nearing the end of its life, or the packing material may be damaged.

  • Extra-column Volume: Excessive tubing length or a large flow cell volume can contribute to peak broadening.

  • High Flow Rate: A flow rate that is too high for the column dimensions and particle size can lead to broader peaks.

  • Inappropriate Mobile Phase: The mobile phase composition may not be optimal for your analyte.

Solutions:

  • Try a new column of the same type to see if performance improves.

  • Minimize the length and internal diameter of all tubing between the injector and the detector.

  • Optimize the flow rate; a lower flow rate often leads to sharper peaks.

  • Re-evaluate the mobile phase composition, including the organic-to-aqueous ratio and the type and concentration of the modifier.

Retention Time Variability

Q6: The retention time of my analyte is shifting between injections. What should I check?

A6: Retention time variability can be caused by a number of issues:

  • Inconsistent Mobile Phase Preparation: Small variations in the mobile phase composition can lead to shifts in retention time.

  • Leaking System: Leaks in the pump, injector, or fittings will cause pressure fluctuations and affect the flow rate, leading to inconsistent retention times.

  • Temperature Fluctuations: Changes in the column temperature can affect retention time.

  • Column Equilibration: Insufficient column equilibration time between injections, especially when running a gradient, can cause retention time drift.

Solutions:

  • Ensure the mobile phase is prepared accurately and consistently.

  • Perform a leak test on your HPLC system.

  • Use a column oven to maintain a constant temperature.

  • Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

The following diagram illustrates the logical relationship between potential causes and retention time variability:

G A Retention Time Variability B Inconsistent Mobile Phase A->B C System Leaks A->C D Temperature Fluctuations A->D E Insufficient Equilibration A->E

Caption: Causes of retention time variability.

Experimental Protocol

This protocol provides a general starting point for the HPLC analysis of this compound. Optimization may be required for your specific application.

1. Materials and Reagents

  • This compound standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or phosphoric acid if MS compatibility is not required)

  • HPLC system with UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

2. Standard Preparation

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or a mixture of acetonitrile and water.

  • Prepare working standards by diluting the stock solution to the desired concentrations with the initial mobile phase.

3. Mobile Phase Preparation

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Degas the mobile phases before use.

4. Chromatographic Conditions

  • Column: C18 (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B. A suggested starting gradient is provided in the table below.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 220 nm

5. Suggested Gradient Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.06040
15.01090
20.01090
20.16040
25.06040

6. System Suitability

  • Before running samples, perform several injections of a standard solution to ensure the system is equilibrated and that the retention time, peak area, and peak shape are reproducible.

7. Analysis

  • Inject the prepared standards and samples.

  • Integrate the peak corresponding to this compound and perform quantification as required.

This experimental workflow is visualized in the following diagram:

G prep_standards Prepare Standards inject_standards Inject Standards prep_standards->inject_standards prep_mobile_phase Prepare Mobile Phase setup_hplc Set Up HPLC Conditions prep_mobile_phase->setup_hplc equilibrate Equilibrate System setup_hplc->equilibrate equilibrate->inject_standards inject_samples Inject Samples inject_standards->inject_samples analyze Analyze Data inject_samples->analyze

Caption: General experimental workflow for HPLC analysis.

References

Strategies for optimizing the reaction yield of 3-Methylflavone-8-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Methylflavone-8-carboxylic acid. Our aim is to help you optimize reaction yields and overcome common experimental challenges.

Synthesis Overview: A Five-Step Approach from Methyl Salicylate (B1505791)

A common and effective route for the synthesis of this compound begins with methyl salicylate and proceeds through five key steps: chlorination, acylation (via a Fries rearrangement), hydrogenolysis, cyclization, and final hydrolysis. This pathway is favored for its use of readily available starting materials and a strategic approach that minimizes impurity formation by positioning the dehalogenation step before the final cyclization.[1]

Synthesis_Pathway A Methyl Salicylate B Methyl 5-chlorosalicylate A->B Chlorination C Methyl 5-chloro-3-propionylsalicylate B->C Acylation (Fries Rearrangement) D Methyl 3-propionylsalicylate C->D Hydrogenolysis E Methyl 3-methylflavone-8-carboxylate D->E Cyclization F This compound E->F Hydrolysis

Caption: Five-step synthesis of this compound from methyl salicylate.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound, organized by each reaction step.

Step 1: Chlorination of Methyl Salicylate

Q1: My chlorination of methyl salicylate is giving low yields or multiple chlorinated products. How can I improve this?

A1: Achieving high regioselectivity for the 5-position is key.

  • Control of Reaction Conditions: Ensure the reaction is run at a low temperature (0-15°C) to minimize the formation of di- and other positional isomers.

  • Chlorinating Agent: Sulfuryl chloride (SO₂Cl₂) in a non-polar solvent like dichloromethane (B109758) is a common and effective reagent. The slow, dropwise addition of the chlorinating agent to the methyl salicylate solution is crucial.

  • Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress. Stop the reaction as soon as the starting material is consumed to prevent over-chlorination.

Step 2: Acylation (Fries Rearrangement)

Q2: The Fries rearrangement of my methyl 5-chlorosalicylate with propionyl chloride is resulting in a poor yield of the desired ortho-acylated product (methyl 5-chloro-3-propionylsalicylate) and a significant amount of the para-isomer.

A2: The regioselectivity of the Fries rearrangement is highly dependent on temperature and the solvent used.[2]

  • Temperature Control: Higher temperatures (above 160°C) generally favor the formation of the ortho product, which is the desired isomer in this synthesis.[3] Lower temperatures tend to favor the thermodynamically more stable para product.[2][3]

  • Solvent Choice: Non-polar solvents favor the ortho product, while polar solvents tend to increase the yield of the para product.[2][3][4]

  • Lewis Acid: Ensure you are using a sufficient stoichiometric amount of a Lewis acid like aluminum chloride (AlCl₃). The catalyst should be added portion-wise at a low temperature before heating to control the initial exothermic reaction.

Fries_Rearrangement_Troubleshooting cluster_conditions Reaction Conditions cluster_products Products High Temperature High Temperature Ortho-isomer (Desired) Ortho-isomer (Desired) High Temperature->Ortho-isomer (Desired) Favors Low Temperature Low Temperature Para-isomer (Side Product) Para-isomer (Side Product) Low Temperature->Para-isomer (Side Product) Favors Non-polar Solvent Non-polar Solvent Non-polar Solvent->Ortho-isomer (Desired) Favors Polar Solvent Polar Solvent Polar Solvent->Para-isomer (Side Product) Favors

Caption: Factors influencing regioselectivity in the Fries rearrangement.

Q3: My Fries rearrangement is not proceeding to completion, or the yield is very low.

A3: Low yields can be due to several factors.

  • Reagent Quality: Ensure your Lewis acid (e.g., AlCl₃) is anhydrous and of high purity. Moisture will deactivate the catalyst.

  • Reaction Time and Temperature: While high temperatures favor the ortho product, excessively high temperatures or prolonged reaction times can lead to decomposition and the formation of side products.[2] Monitor the reaction by TLC to find the optimal balance.

  • Steric Hindrance: If your starting material is heavily substituted, this can sterically hinder the reaction and lower the yield.[2]

Step 3: Catalytic Hydrogenolysis

Q4: The hydrogenolysis to remove the chloro group is slow or incomplete.

A4: Incomplete hydrogenolysis can be a common issue.

  • Catalyst Activity: The activity of your palladium on carbon (Pd/C) catalyst is crucial. Ensure you are using a fresh, high-quality catalyst. Catalyst poisoning can occur if there are sulfur- or nitrogen-containing impurities in your substrate or solvent.

  • Hydrogen Pressure: While some hydrogenations can be done at atmospheric pressure, using a slightly elevated hydrogen pressure (e.g., in a Parr shaker) can significantly increase the reaction rate.

  • Solvent and Base: The reaction is typically carried out in a protic solvent like ethanol (B145695) or isopropanol (B130326). The addition of a base, such as sodium acetate (B1210297), is often necessary to neutralize the HCl that is formed during the reaction, which can otherwise inhibit the catalyst.[5]

  • Temperature: Gently heating the reaction (e.g., to 70°C) can also improve the reaction rate.[5]

Q5: Are there alternative methods for dehalogenation?

A5: Yes, other hydrogen donors can be used in transfer hydrogenolysis. For example, ammonium (B1175870) formate (B1220265) with Pd/C in a suitable solvent can be an effective and milder alternative to using hydrogen gas.[6][7]

Step 4: Cyclization to form the Flavone Ring

Q6: My cyclization of methyl 3-propionylsalicylate is giving a low yield of the desired methyl 3-methylflavone-8-carboxylate.

A6: The efficiency of this intramolecular cyclization can be sensitive to the reaction conditions.

  • Reaction Conditions: This step is often a base-catalyzed intramolecular condensation. The choice of base and solvent is important. A common method involves heating the intermediate with sodium benzoate (B1203000) and benzoyl chloride.[8]

  • Side Reactions: Undesired side reactions can compete with the cyclization. Ensure anhydrous conditions, as water can lead to hydrolysis of the ester or other intermediates.

  • Alternative: Baker-Venkataraman Approach: An alternative strategy involves first converting the phenol (B47542) to an ester (e.g., with benzoyl chloride), followed by a base-catalyzed Baker-Venkataraman rearrangement to form a 1,3-diketone, which then undergoes an acid-catalyzed cyclization to the flavone.[9] This multi-step approach within the cyclization phase can sometimes offer better overall yields.

Step 5: Hydrolysis of the Ester

Q7: The final hydrolysis of the methyl ester is not going to completion, or I am seeing side products.

A7: Hydrolysis is generally a robust reaction, but optimization is still possible.

  • Base and Solvent: A common and effective method is to use potassium hydroxide (B78521) in methanol (B129727) or ethanol.[1] Ensure a sufficient molar excess of the base is used to drive the reaction to completion.

  • Reaction Time and Temperature: Refluxing for several hours (e.g., 10 hours) is typically required for complete hydrolysis.[1] Monitor the reaction by TLC until the starting material is no longer visible.

  • Work-up: After the hydrolysis is complete, the reaction mixture should be cooled and then carefully acidified (e.g., with HCl) to a pH of about 2-3 to precipitate the carboxylic acid product.[1][10] Adding the acid slowly while cooling is important to control the exotherm and obtain a crystalline product.

Q8: How can I purify the final this compound?

A8: The crude product obtained after filtration can be purified by recrystallization.

  • Solvent Selection: Methanol is a commonly used solvent for the recrystallization of this compound.[10] The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should remain soluble at low temperatures.

Quantitative Data Summary

The following table summarizes reported yields for key steps in the synthesis of this compound and its precursors. Note that yields can vary significantly based on the specific reaction conditions and scale.

Reaction StepStarting MaterialProductReagents and ConditionsReported Yield (%)Reference
Acylation Methyl 5-chlorosalicylateMethyl 5-chloro-3-propionylsalicylatePropionyl chloride, benzoyl chloride, sodium benzoate, 180-190°C, 8 hours89.5EP0107804A1
Hydrogenolysis Methyl 6-chloro-3-methylflavone-8-carboxylateMethyl 3-methylflavone-8-carboxylateH₂, 5% Pd/C, sodium acetate, isopropanol, 70°C, 5 kg/cm ² pressure, 6 hours82.1[5]
Hydrolysis Methyl 3-methylflavone-8-carboxylateThis compoundKOH, methanol, reflux, 10 hours89.3[1]
Hydrolysis Methyl 3-methylflavone-8-carboxylateThis compound40% NaOH, methanol, 75-80°C, 1.5 hours79-88[8]

Experimental Protocols

Protocol 1: Synthesis of Methyl 3-methylflavone-8-carboxylate via Hydrogenolysis[5]
  • Reaction Setup: In a pressure reactor, combine methyl 6-chloro-3-methylflavone-8-carboxylate (1.5 g, 4.57 mmol), sodium acetate (1.8 g, 14.2 mmol), and 5% palladium on carbon (0.075 g).

  • Solvent Addition: Add 150 ml of isopropanol to the reactor.

  • Hydrogenation: Seal the reactor, replace the atmosphere with hydrogen gas, and pressurize to 5.0 kg/cm ². Heat the mixture to 70°C and maintain with stirring for 6 hours.

  • Work-up: After the reaction is complete, cool the reactor and carefully vent the hydrogen. Filter the hot reaction mixture to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude solid from alcohol to yield white, needle-like crystals of methyl 3-methylflavone-8-carboxylate.

Protocol 2: Hydrolysis of Methyl 3-methylflavone-8-carboxylate[1]
  • Reaction Setup: In a round-bottom flask, dissolve potassium hydroxide (60 g) in methanol (600 g) with stirring at room temperature.

  • Addition of Ester: Add methyl 3-methylflavone-8-carboxylate (100 g) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 10 hours.

  • Work-up: Cool the reaction mixture. Slowly add hydrochloric acid until the pH of the solution reaches 2.

  • Isolation: Cool the mixture to 10°C to facilitate precipitation. Collect the solid product by suction filtration.

  • Purification: Wash the filtered solid with water and then dry to obtain this compound. Further purification can be achieved by recrystallization from methanol.[10]

Visualized Workflows and Relationships

Troubleshooting_Workflow Start Low Yield or Impure Product Identify_Step Identify Problematic Reaction Step Start->Identify_Step Analyze_TLC Analyze TLC/LC-MS Data Identify_Step->Analyze_TLC Check_Reagents Check Reagent Quality & Stoichiometry Analyze_TLC->Check_Reagents Check_Conditions Verify Reaction Conditions (Temp, Time, Solvent) Analyze_TLC->Check_Conditions Optimize Optimize Conditions on Small Scale Check_Reagents->Optimize Side_Reactions Consider Potential Side Reactions Check_Conditions->Side_Reactions Side_Reactions->Optimize

Caption: A general troubleshooting workflow for optimizing reaction yield.

References

Technical Support Center: 3-Methylflavone-8-carboxylic acid (MFCA) Stability and Degradation Profile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and degradation of 3-Methylflavone-8-carboxylic acid (MFCA). The information is presented in a question-and-answer format to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the known stability of this compound (MFCA) in aqueous solutions?

A1: Direct, comprehensive stability studies on MFCA are not extensively published. However, information can be inferred from its formation as the primary metabolite of Flavoxate. Flavoxate, an ester, hydrolyzes to MFCA. This hydrolysis is pH-dependent; Flavoxate is stable at pH 5.0, while in a phosphate (B84403) buffer at pH 7.4, its half-life of hydrolysis to MFCA is 60 minutes.[1] This suggests that the ester linkage in Flavoxate is susceptible to hydrolysis under neutral to basic conditions, while the resulting carboxylic acid in MFCA is expected to be stable against further hydrolysis at this position. The stability of MFCA itself will be governed by the flavone (B191248) ring system and the carboxylic acid moiety.

Q2: How does pH affect the stability of MFCA?

A2: While specific data for MFCA is limited, flavonoids, in general, exhibit pH-dependent stability. Flavonoids are often more stable in acidic conditions and show increased degradation in neutral to alkaline media.[2] For MFCA, the carboxylic acid group will exist in its protonated form at low pH and as a carboxylate anion at higher pH. The flavone ring system can be susceptible to opening under strongly basic conditions. It is recommended to perform forced degradation studies across a range of pH values (e.g., pH 2, 7, and 10) to determine the specific stability profile of MFCA.

Q3: Is MFCA susceptible to degradation by light?

A3: Flavonoids can be susceptible to photodegradation. It is advisable to protect solutions of MFCA from light, especially during long-term storage and experimentation. A photostability study should be conducted by exposing a solution of MFCA to a controlled light source (e.g., in a photostability chamber) and analyzing for degradation over time.

Q4: What are the expected degradation products of MFCA?

A4: Based on the general degradation pathways of flavonoids, potential degradation of MFCA under stress conditions (e.g., strong acid/base, oxidation, photolysis) could involve the opening of the heterocyclic C ring, cleavage of the ether linkage, and decarboxylation. The specific degradation products will depend on the stressor applied. Identification of these products would typically require techniques like LC-MS/MS.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of MFCA peak area in HPLC analysis of a sample in neutral buffer. pH-dependent degradation.Prepare fresh solutions before use. If storage is necessary, store at a lower pH (e.g., pH 5) and at reduced temperatures (2-8°C).[1]
Appearance of unknown peaks in the chromatogram after sample preparation. Degradation due to light exposure or heat.Prepare samples under amber light or in amber vials. Avoid excessive heating during sample preparation.
Inconsistent results in stability studies. Variability in experimental conditions.Ensure precise control of pH, temperature, and light exposure across all experiments. Use a validated, stability-indicating analytical method.
Precipitation of MFCA from solution. Poor solubility at a specific pH.Determine the pKa of MFCA to understand its ionization and solubility profile at different pH values. Adjust the solvent system or pH if necessary.

Experimental Protocols

Forced Degradation (Stress Testing) Protocol

This protocol outlines a general procedure for conducting forced degradation studies on MFCA to establish its intrinsic stability profile.

1. Preparation of Stock Solution:

  • Prepare a stock solution of MFCA in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis:

    • Mix the stock solution with 0.1 N HCl to achieve a final MFCA concentration of 100 µg/mL.

    • Incubate at 60°C for up to 24 hours.

    • Withdraw aliquots at specified time points (e.g., 0, 2, 6, 12, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 N NaOH before analysis.

  • Basic Hydrolysis:

    • Mix the stock solution with 0.1 N NaOH to a final concentration of 100 µg/mL.

    • Incubate at room temperature for up to 24 hours.

    • Withdraw aliquots at specified time points.

    • Neutralize with an equivalent amount of 0.1 N HCl before analysis.

  • Oxidative Degradation:

    • Mix the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL.

    • Incubate at room temperature for up to 24 hours, protected from light.

    • Withdraw aliquots at specified time points.

  • Thermal Degradation:

    • Place a solid sample of MFCA in a controlled temperature oven at, for example, 70°C.

    • Prepare a solution of MFCA (100 µg/mL) and incubate at 70°C.

    • Sample at various time points.

  • Photodegradation:

    • Expose a solution of MFCA (100 µg/mL) in a photostability chamber according to ICH Q1B guidelines.

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • Sample at various time points.

3. Sample Analysis:

  • Analyze all samples using a validated stability-indicating HPLC method. A reverse-phase C18 column is often suitable for flavonoids.[3][4][5]

  • The mobile phase could consist of an acetonitrile (B52724) and acidified water gradient.

  • Monitor the eluent using a UV detector at the λmax of MFCA.

4. Data Interpretation:

  • Calculate the percentage of MFCA remaining at each time point under each stress condition.

  • Characterize any significant degradation products using techniques like LC-MS.

Hypothetical Stability Data for MFCA

The following table summarizes hypothetical data from forced degradation studies.

Stress Condition Duration % MFCA Remaining (Hypothetical) Observations (Hypothetical)
0.1 N HCl24 hours at 60°C95%Minor degradation observed.
0.1 N NaOH24 hours at RT60%Significant degradation with the formation of two major degradation products.
3% H₂O₂24 hours at RT75%Moderate degradation.
Heat (70°C, solution)24 hours90%Slight degradation.
Photolysis (ICH Q1B)-80%Noticeable degradation, indicating light sensitivity.

Visualizations

G Experimental Workflow for Forced Degradation of MFCA cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results stock Prepare MFCA Stock Solution (1 mg/mL) acid Acidic Hydrolysis (0.1 N HCl, 60°C) stock->acid Dilute to 100 µg/mL base Basic Hydrolysis (0.1 N NaOH, RT) stock->base Dilute to 100 µg/mL oxidation Oxidative Degradation (3% H₂O₂, RT) stock->oxidation Dilute to 100 µg/mL thermal Thermal Degradation (70°C) stock->thermal Dilute to 100 µg/mL photo Photodegradation (ICH Q1B) stock->photo Dilute to 100 µg/mL sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc lcms LC-MS for Degradant ID hplc->lcms If degradants > threshold data Quantify Degradation hplc->data profile Establish Stability Profile data->profile

Caption: Workflow for conducting forced degradation studies on this compound.

G Hypothetical Degradation Pathway of MFCA under Strong Base MFCA This compound Intact Flavone Ring Intermediate Chalcone Intermediate Ring Opening MFCA->Intermediate Ring Opening Product1 Degradation Product 1 Phloroglucinol derivative Intermediate->Product1 Cleavage Product2 Degradation Product 2 Benzoic acid derivative Intermediate->Product2 Cleavage

References

Technical Support Center: Improving the Solubility of 3-Methylflavone-8-carboxylic acid for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on enhancing the solubility of 3-Methylflavone-8-carboxylic acid (3-MFCA) for reliable and reproducible bioassay results.

Frequently Asked Questions (FAQs)

Q1: What is this compound (3-MFCA) and why is its solubility a concern for bioassays?

This compound is a synthetic flavonoid derivative.[1][2][3][4] It is the main active metabolite of Flavoxate (B1672763), a drug used to treat urinary tract disorders.[4][5] 3-MFCA has been identified as a phosphodiesterase (PDE) inhibitor, which is a key mechanism in many cellular signaling pathways.[6] Like many flavonoids, 3-MFCA is a lipophilic molecule with poor aqueous solubility, which can lead to several challenges in bioassays.[7] Inaccurate results due to compound precipitation, underestimation of potency, and poor reproducibility are common issues arising from low solubility.[8]

Q2: What are the primary strategies for improving the solubility of 3-MFCA in aqueous bioassay media?

There are several effective methods to enhance the solubility of poorly soluble compounds like 3-MFCA for in vitro studies. The most common and practical approaches for a laboratory setting include:

  • pH Modification: Utilizing the acidic nature of the carboxylic acid group to increase solubility in basic aqueous solutions.

  • Use of Co-solvents: Preparing a concentrated stock solution in a water-miscible organic solvent, such as Dimethyl Sulfoxide (DMSO), before diluting it into the aqueous assay buffer.

  • Cyclodextrin (B1172386) Inclusion Complexation: Encapsulating the hydrophobic 3-MFCA molecule within the hydrophilic cavity of a cyclodextrin to form a water-soluble complex.

  • Nanosuspension: Reducing the particle size of the compound to the sub-micron range to increase its surface area and dissolution rate.

Q3: How does pH affect the solubility of 3-MFCA?

The carboxylic acid moiety in 3-MFCA is the primary determinant of its pH-dependent solubility. At acidic pH, the carboxylic acid will be protonated, rendering the molecule less polar and thus less soluble in aqueous media. As the pH increases above the pKa of the carboxylic acid, the group will deprotonate to form a carboxylate salt, which is significantly more water-soluble. Therefore, increasing the pH of the bioassay buffer is a straightforward strategy to enhance the solubility of 3-MFCA. However, it is crucial to ensure that the chosen pH is compatible with the biological system being studied (e.g., cell viability, enzyme activity).

Q4: What are the best practices for using DMSO as a co-solvent?

Dimethyl Sulfoxide (DMSO) is a powerful and widely used solvent for creating high-concentration stock solutions of poorly soluble compounds.[8] When preparing 3-MFCA for bioassays using DMSO, the following steps are recommended:

  • Prepare a High-Concentration Stock: Dissolve the 3-MFCA powder in 100% anhydrous DMSO to create a concentrated stock solution (e.g., 10-50 mM). Gentle warming or sonication can aid dissolution.

  • Serial Dilutions: If necessary, perform intermediate dilutions of the stock solution in DMSO.

  • Final Dilution into Aqueous Buffer: The final working concentration should be achieved by diluting the DMSO stock into the aqueous assay buffer. It is critical to add the DMSO stock to the buffer dropwise while vortexing to prevent precipitation.

  • Control the Final DMSO Concentration: The final concentration of DMSO in the bioassay should be kept to a minimum, typically below 0.5%, as higher concentrations can be toxic to cells and may interfere with the assay.[8] Always include a vehicle control (assay buffer with the same final concentration of DMSO) in your experiments.

Q5: When should I consider using cyclodextrins?

Cyclodextrin inclusion complexation is an excellent alternative when the use of organic co-solvents like DMSO is undesirable due to potential toxicity or interference with the assay. Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like 3-MFCA within their internal cavity, forming a water-soluble complex.[9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used and effective choice for this purpose.

Q6: Is nanosuspension a suitable method for laboratory-scale experiments?

Yes, nanosuspension can be prepared on a laboratory scale. This technique involves reducing the particle size of the drug to the nanometer range, which significantly increases the surface area available for dissolution.[10][11][12][13] Laboratory-scale methods often involve wet media milling or precipitation techniques.[10][11][14] While it requires more specialized equipment than co-solvent or pH adjustment methods, it can be a very effective strategy for compounds that are challenging to solubilize by other means.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Compound precipitates when diluting DMSO stock into aqueous buffer. The final concentration of DMSO is too low to maintain solubility, or the solubility limit in the final medium is exceeded.1. Decrease the final concentration of 3-MFCA. 2. Increase the final percentage of DMSO, ensuring it remains within the tolerated range for your assay (typically ≤0.5%). 3. Add the DMSO stock to the aqueous buffer very slowly while vortexing vigorously. 4. Consider using an alternative solubilization method like cyclodextrin complexation.
Inconsistent results between experiments. The compound may not be fully dissolved, leading to variations in the effective concentration.1. Visually inspect your stock and working solutions for any precipitate before each use. 2. Prepare fresh working solutions for each experiment. 3. Ensure thorough mixing after each dilution step.
Observed cellular toxicity or assay interference. The concentration of the co-solvent (e.g., DMSO) may be too high.1. Reduce the final concentration of the co-solvent in your assay. 2. Include a vehicle control with the same co-solvent concentration to assess its baseline effect. 3. Switch to a less toxic solubilization method, such as cyclodextrin complexation or pH adjustment (if compatible with the assay).
Difficulty dissolving the compound even in 100% DMSO. The compound may have very low solubility even in organic solvents.1. Try gentle heating (e.g., 37°C) or sonication to aid dissolution in DMSO. 2. Consider alternative strong organic solvents like N,N-Dimethylformamide (DMF), but be mindful of their higher toxicity.[8]

Quantitative Data

Due to the limited availability of specific solubility data for this compound, the following tables provide representative data for structurally similar flavonoids, apigenin (B1666066) and chrysin, to guide solvent selection and method development.

Table 1: Solubility of Apigenin in Various Solvents at Different Temperatures

SolventTemperature (K)Mole Fraction Solubility (x 10^4)
Water318.20.0308
Methanol318.22.96
Ethanol318.24.86
Ethyl Acetate318.24.46
1-Butanol318.29.18
DMSO318.24180
PEG-400318.24270
Data adapted from solubility studies on apigenin.[15][16]

Table 2: Solubility of Chrysin in Various Solvents

SolventSolubility (approx. mg/mL)
Water<0.001
EthanolModerately Soluble
DMSO~30
Dimethylformamide (DMF)Moderately Soluble
Data adapted from solubility studies and product information for chrysin.[7][17]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of 3-MFCA in DMSO

Materials:

  • This compound (MW: 280.27 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Pipettes

Procedure:

  • Weigh the Compound: Accurately weigh 2.8 mg of 3-MFCA and place it into a sterile vial.

  • Calculate Solvent Volume: To prepare a 10 mM stock solution, the required volume of DMSO is calculated as follows: Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L) Volume (L) = (0.0028 g / 280.27 g/mol ) / 0.01 mol/L = 0.001 L = 1 mL

  • Add Solvent: Add 1 mL of anhydrous DMSO to the vial containing the 3-MFCA.

  • Dissolution: Cap the vial tightly and vortex for 1-2 minutes until the compound is fully dissolved. If necessary, sonicate in a water bath for 5-10 minutes.

  • Storage: Store the 10 mM stock solution at -20°C in small aliquots to minimize freeze-thaw cycles. Protect from light.

Protocol 2: Preparation of 3-MFCA/Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complex by Freeze-Drying

Materials:

  • This compound (3-MFCA)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol

  • Deionized water

  • Magnetic stirrer with heating plate

  • Freeze-dryer

Procedure:

  • Prepare HP-β-CD Solution: Dissolve HP-β-CD in deionized water to create a solution of the desired concentration (e.g., 5-10% w/v).

  • Prepare 3-MFCA Solution: Dissolve 3-MFCA in a minimal amount of ethanol.

  • Complexation: Slowly add the 3-MFCA solution to the aqueous HP-β-CD solution while stirring continuously. A 1:1 molar ratio of 3-MFCA to HP-β-CD is a good starting point.

  • Equilibration: Continue stirring the mixture at room temperature for 24-48 hours, protected from light.

  • Freeze-Drying: Freeze the resulting solution (e.g., at -80°C) and then lyophilize it using a freeze-dryer until a dry powder is obtained.

  • Characterization (Optional): The formation of the inclusion complex can be confirmed by techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Solubility Testing: The solubility of the resulting powder in aqueous buffer can then be determined and compared to that of the free compound.

Protocol 3: Lab-Scale Preparation of 3-MFCA Nanosuspension by Wet Media Milling

Materials:

  • This compound (3-MFCA)

  • Stabilizer solution (e.g., 0.5% Hydroxypropyl methylcellulose (B11928114) (HPMC) and 0.5% Tween 80 in deionized water)

  • Milling media (e.g., yttria-stabilized zirconium oxide beads)

  • High-energy bead mill or planetary ball mill

  • Particle size analyzer

Procedure:

  • Premixing: Disperse the 3-MFCA powder in the stabilizer solution to form a pre-suspension.

  • Milling: Add the pre-suspension and milling media to the milling chamber. Mill the suspension at a high speed for a specified duration (e.g., 1-6 hours). The milling time will need to be optimized to achieve the desired particle size.

  • Separation: After milling, separate the nanosuspension from the milling media.

  • Particle Size Analysis: Measure the particle size distribution of the nanosuspension using a particle size analyzer to confirm that the desired nanometer range has been achieved.

  • Storage: Store the nanosuspension at 4°C. Stability should be monitored over time.

Visualizations

experimental_workflow cluster_preparation Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay Bioassay 3_MFCA_Powder 3-MFCA Powder Dissolve Dissolve (Vortex/Sonicate) 3_MFCA_Powder->Dissolve Solvent Select Solvent (e.g., DMSO) Solvent->Dissolve Stock_Solution Concentrated Stock Solution Dissolve->Stock_Solution Dilute Dilute Stock (Dropwise with Mixing) Stock_Solution->Dilute Assay_Buffer Aqueous Assay Buffer Assay_Buffer->Dilute Working_Solution Final Working Solution Dilute->Working_Solution Add_to_Assay Add to Bioassay Working_Solution->Add_to_Assay Incubate Incubate Add_to_Assay->Incubate Measure_Response Measure Response Incubate->Measure_Response

Caption: Workflow for preparing 3-MFCA solutions for bioassays using a co-solvent.

signaling_pathway 3_MFCA 3-Methylflavone-8- carboxylic acid (3-MFCA) PDE Phosphodiesterase (PDE) 3_MFCA->PDE Inhibition cAMP cAMP AMP AMP cAMP->AMP Hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Cellular Response (e.g., smooth muscle relaxation) PKA->Cellular_Response Phosphorylation of targets

Caption: Simplified signaling pathway showing the inhibitory action of 3-MFCA on phosphodiesterase (PDE).

References

Technical Support Center: pH-Dependent Stability of 3-Methylflavone-8-carboxylic Acid in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the pH-dependent stability of 3-Methylflavone-8-carboxylic acid in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is known about the general stability of this compound in aqueous solutions?

This compound is the primary active metabolite of Flavoxate hydrochloride.[1][2][3][4] While specific quantitative stability data for the carboxylic acid itself is limited in publicly available literature, general knowledge of flavonoids suggests that their stability in aqueous solutions is significantly influenced by pH. Typically, flavonoids are more stable in acidic to neutral conditions and are prone to degradation in alkaline environments.[5][6][7]

Q2: How does pH affect the stability of this compound?

Q3: What are other factors that can influence the stability of this compound solutions?

Besides pH, other factors that can affect the stability of flavonoid solutions include:

  • Temperature: Higher temperatures generally accelerate degradation kinetics.

  • Light: Exposure to ultraviolet (UV) or even visible light can lead to photodegradation.

  • Oxygen: The presence of dissolved oxygen can cause oxidative degradation.

  • Metal Ions: Certain metal ions can catalyze degradation reactions.[5][7]

Q4: Are there any known degradation products of this compound?

Specific degradation products of this compound resulting from pH-mediated degradation are not well-documented in the available literature. To identify potential degradants, it is recommended to perform forced degradation studies under acidic, basic, and neutral pH conditions and analyze the resulting solutions using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Change in color or appearance of the solution. Degradation of the compound.This is a common indicator of flavonoid degradation. Confirm degradation by an analytical method like HPLC. Prepare fresh solutions and store them protected from light and at a low temperature.
Precipitation in the aqueous solution. Poor aqueous solubility.This compound has limited solubility in water. Consider using a co-solvent such as DMSO or ethanol (B145695) for the stock solution, which can then be diluted to the final aqueous concentration. Ensure the final concentration is below the solubility limit at the experimental pH and temperature.
Inconsistent results in stability studies. Fluctuation in pH, temperature, or light exposure.Use calibrated pH meters and high-quality buffers. Maintain a constant temperature using a water bath or incubator. Protect solutions from light by using amber vials or covering them with aluminum foil.
Loss of compound in control samples. Adsorption to container surfaces.Use silanized glassware or low-adsorption plasticware (e.g., polypropylene) to minimize non-specific binding.
Extra peaks appearing in HPLC chromatograms. Contamination or degradation.Ensure all solvents and reagents are of high purity. Use a stability-indicating HPLC method that can resolve the parent compound from all potential degradation products.

Data Presentation

Quantitative data on the pH-dependent stability of this compound is not extensively available in the literature. Researchers are advised to determine the stability profile experimentally. The following table is a template for presenting such data once obtained.

pH Buffer System Temperature (°C) Half-life (t½) Degradation Rate Constant (k) Primary Degradation Products (if identified)
2.00.1 M HCl37To be determinedTo be determinedTo be determined
4.5Acetate (B1210297) Buffer37To be determinedTo be determinedTo be determined
7.4Phosphate (B84403) Buffer37To be determinedTo be determinedTo be determined
9.0Borate Buffer37To be determinedTo be determinedTo be determined

Experimental Protocols

The following is a generalized protocol for assessing the pH-dependent stability of this compound based on forced degradation principles.

Objective: To evaluate the stability of this compound in aqueous solutions across a range of pH values.

Materials:

  • This compound

  • HPLC grade water, acetonitrile (B52724), and methanol (B129727)

  • Buffers: 0.1 M Hydrochloric acid (pH ~1.2), Acetate buffer (pH 4.5), Phosphate buffer (pH 7.4), Borate buffer (pH 9.0)

  • 0.1 M Sodium hydroxide (B78521) for pH adjustment and neutralization

  • Class A volumetric flasks, pipettes, and autosampler vials (amber)

  • Calibrated pH meter

  • HPLC system with a UV/Vis or PDA detector

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Sample Preparation for Stability Study:

    • For each pH condition, dilute the stock solution with the respective buffer to a final concentration of 100 µg/mL in a volumetric flask.

    • Transfer aliquots of each solution into amber autosampler vials.

    • Prepare a control sample (time zero) for each pH by immediately neutralizing an aliquot with an equimolar amount of acid or base and diluting it with the mobile phase to the analytical concentration.

  • Incubation:

    • Incubate the vials at a constant temperature (e.g., 37°C or 50°C).

    • Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Sample Analysis:

    • At each time point, neutralize the withdrawn sample.

    • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

    • Analyze the samples using a validated stability-indicating HPLC method. The mobile phase could consist of a mixture of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) acetate at pH 4.0), with UV detection at an appropriate wavelength.[3]

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the time zero sample.

    • Plot the natural logarithm of the remaining concentration versus time.

    • Determine the degradation rate constant (k) from the slope of the regression line.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Mandatory Visualization

G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_data Data Processing stock Prepare Stock Solution (1 mg/mL in Organic Solvent) dilution Dilute Stock in Buffers (pH 2, 4.5, 7.4, 9) stock->dilution incubate Incubate at Constant Temperature (e.g., 37°C) dilution->incubate sampling Withdraw Samples at Time Intervals (t=0, 2, 4, 8...) incubate->sampling neutralize Neutralize Sample sampling->neutralize hplc Analyze by Stability-Indicating HPLC Method neutralize->hplc calculate Calculate % Remaining hplc->calculate plot Plot ln(% Remaining) vs. Time calculate->plot determine Determine Rate Constant (k) and Half-life (t½) plot->determine

Caption: Experimental workflow for determining the pH-dependent stability of this compound.

References

Identifying and minimizing impurities in 3-Methylflavone-8-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 3-Methylflavone-8-carboxylic acid (MFCA). Our aim is to help you identify and minimize impurities, ensuring the highest quality of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Based on analytical studies, the most frequently identified impurities in industrial-grade this compound include:

  • Benzoic acid (BA) [1]

  • Methyl 3-propionylsalicylate (MPS) [1]

  • 6-chloro-3-methylflavone-8-carboxylic acid (MFCA-Cl) [1]

  • Methyl 5-chloro-3-propionylsalicylate (MPS-Cl) [1]

Q2: How can I detect and quantify these impurities in my sample?

A2: High-Performance Liquid Chromatography (HPLC) is a reliable method for the separation and quantification of MFCA and its related impurities.[1][] A validated HPLC method can provide accurate measurements of each impurity, allowing for effective process control.

Q3: What is the significance of this compound?

A3: this compound is the main active metabolite of Flavoxate (B1672763) hydrochloride, a drug used to treat urinary tract spasms.[1][3][4] Therefore, controlling the purity of MFCA is critical for its use as a reference standard and in further pharmaceutical development.

Q4: Can residual starting materials or intermediates appear as impurities?

A4: Yes, incomplete reactions can lead to the presence of starting materials and intermediates in the final product. For instance, Methyl 3-propionylsalicylate (MPS) is an intermediate in some synthetic routes and is often detected as an impurity.[1]

Troubleshooting Guides

Issue 1: High Levels of Benzoic Acid Impurity

Question: My final product shows a significant peak corresponding to Benzoic Acid (BA) in the HPLC analysis. What is the likely cause and how can I minimize it?

Answer:

Likely Cause: High-temperature synthesis routes that utilize excess benzoyl chloride and sodium benzoate (B1203000) can lead to residual benzoic acid in the final product.[5] Post-reaction workup may be insufficient to remove all the unreacted starting materials and byproducts.

Troubleshooting Steps:

  • Optimize Reaction Stoichiometry: Carefully control the molar ratios of reactants to avoid a large excess of benzoylating agents.

  • Improve Work-up Procedure:

    • Implement an alkaline wash (e.g., with a dilute sodium bicarbonate solution) during the work-up to extract the acidic benzoic acid into the aqueous phase.

    • Ensure thorough washing of the crude product with water to remove any water-soluble impurities.[6]

  • Recrystallization: Recrystallize the crude MFCA from a suitable solvent, such as methanol, to effectively remove benzoic acid.[5]

Issue 2: Presence of Chlorinated Impurities (MFCA-Cl and MPS-Cl)

Question: I am observing peaks identified as 6-chloro-3-methylflavone-8-carboxylic acid (MFCA-Cl) and methyl 5-chloro-3-propionylsalicylate (MPS-Cl). Where do these come from and how can I prevent their formation?

Answer:

Likely Cause: The presence of chlorinated impurities often stems from the use of chlorinated starting materials or reagents in the synthesis process. For example, the use of thionyl chloride or phosphorus trichloride (B1173362) in the preparation of the acid chloride intermediate can be a source of chlorine.[7] Another patented synthesis route starts with methyl salicylate (B1505791) and involves a chlorination step.[8]

Troubleshooting Steps:

  • Use High-Purity Starting Materials: Ensure that the starting materials, particularly the salicylic (B10762653) acid derivatives, are free from chlorinated contaminants.

  • Optimize Reaction Conditions:

    • If a chlorination step is part of your synthesis, precise control over the reaction time and temperature is crucial to prevent over-chlorination or side reactions.

    • A patented method suggests a dehalogenation step before the cyclization to reduce the formation of such impurities.[8]

  • Purification:

    • Chromatographic purification methods may be necessary to separate the chlorinated impurities from the final product if they are present in significant amounts.

    • Recrystallization can also help in reducing the levels of these impurities.

Quantitative Data Summary

The following table summarizes the precision of a validated HPLC method for the determination of impurities in this compound.

ImpurityIntra-day Precision (RSD %)Inter-day Precision (RSD %)Linearity (r²)
Benzoic acid (BA)≤ 8.0%≤ 8.0%> 0.999
Methyl 3-propionylsalicylate (MPS)≤ 8.0%≤ 8.0%> 0.999
6-chloro-3-methylflavone-8-carboxylic acid (MFCA-Cl)≤ 8.0%≤ 8.0%> 0.999
Methyl 5-chloro-3-propionylsalicylate (MPS-Cl)≤ 8.0%≤ 8.0%> 0.999

Data extracted from a study on the liquid chromatographic fingerprint of this compound for synthesis control analysis.[1]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling

This protocol is based on a validated method for the analysis of MFCA and its impurities.[1][]

Instrumentation:

  • HPLC system with a PDA detector

  • Chromatography data management software

Chromatographic Conditions:

  • Column: Phenomenex Gemini C18 (150 mm × 4.6 mm, 5 µm)[]

  • Mobile Phase: Acetonitrile, water, and 0.1% (v/v) perchloric acid (40:10:50, v/v/v)[]

  • Flow Rate: 1.0 mL/min[]

  • Column Temperature: 30°C[]

  • Injection Volume: 10 µL[]

  • Detection Wavelength: 240 nm[]

Sample Preparation:

  • Accurately weigh a suitable amount of the this compound sample.

  • Dissolve the sample in the mobile phase to a known concentration.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Standard Preparation:

  • Prepare individual stock solutions of this compound and each of the known impurities (BA, MPS, MFCA-Cl, MPS-Cl) in the mobile phase.

  • Prepare working standard solutions by diluting the stock solutions to appropriate concentrations for calibration.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample_prep Weigh & Dissolve Sample filter_sample Filter Sample (0.45 µm) sample_prep->filter_sample standard_prep Prepare Stock & Working Standards hplc_injection Inject into HPLC System standard_prep->hplc_injection filter_sample->hplc_injection chrom_separation Chromatographic Separation hplc_injection->chrom_separation pda_detection PDA Detection at 240 nm chrom_separation->pda_detection peak_integration Integrate Chromatographic Peaks pda_detection->peak_integration quantification Quantify Impurities peak_integration->quantification report Generate Report quantification->report troubleshooting_logic cluster_ba Benzoic Acid (BA) cluster_cl Chlorinated Impurities (MFCA-Cl, MPS-Cl) start Impurity Detected in MFCA impurity_type Identify Impurity Type start->impurity_type cause_ba Cause: Excess Benzoylating Agent / Inefficient Work-up impurity_type->cause_ba BA cause_cl Cause: Chlorinated Starting Materials / Reagents impurity_type->cause_cl Chlorinated solution_ba1 Optimize Stoichiometry cause_ba->solution_ba1 solution_ba2 Improve Alkaline Wash cause_ba->solution_ba2 solution_ba3 Recrystallize Product cause_ba->solution_ba3 solution_cl1 Use High-Purity Materials cause_cl->solution_cl1 solution_cl2 Optimize Chlorination / Dehalogenation Step cause_cl->solution_cl2 solution_cl3 Purify via Chromatography cause_cl->solution_cl3

References

Technical Support Center: Mobile Phase Optimization for 3-Methylflavone-8-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of 3-Methylflavone-8-carboxylic acid. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their HPLC methods on C18 columns.

Frequently Asked Questions (FAQs)

Q1: Why is mobile phase pH so critical for the separation of this compound?

A1: this compound is an acidic compound with an ionizable carboxylic acid group. The pH of the mobile phase directly influences the ionization state of this group.[1] In reversed-phase HPLC, the neutral, protonated form of the acid is more hydrophobic and will be better retained on a C18 column, leading to sharper, more symmetrical peaks.[1][2] Inconsistent or suboptimal pH can cause issues like peak shifting, broadening, and tailing.[1]

Q2: What is the ideal mobile phase pH range for this compound on a C18 column?

A2: For acidic analytes like this compound, a low mobile phase pH, typically between 2.5 and 3.5, is recommended.[3] This ensures the carboxylic acid group remains protonated (non-ionized), which minimizes peak tailing by reducing secondary interactions with the silica (B1680970) stationary phase.[2][3] It is generally advised to keep the mobile phase pH at least 1.5 to 2 units away from the analyte's pKa for robust and reproducible results.[1]

Q3: Which organic solvent is better: acetonitrile (B52724) or methanol (B129727)?

A3: Both acetonitrile and methanol are commonly used for flavonoid separation.[4][5] Acetonitrile is often preferred because of its lower viscosity, which results in lower backpressure, and its different selectivity can be advantageous.[4] Methanol is a cost-effective alternative.[6] The choice between them can significantly alter selectivity, so it is a valuable parameter to adjust during method development.[7] If you are not achieving adequate separation with one, trying the other is a recommended step.

Q4: Do I need to use a buffer in my mobile phase?

A4: Using a buffer is highly advisable to maintain a stable pH throughout the analysis, which is crucial for reproducible retention times and peak shapes.[2][3] For low pH applications, common choices include formate (B1220265) or acetate (B1210297) buffers, which are also compatible with mass spectrometry (MS).[2][6] A buffer is most effective within ±1 pH unit of its pKa.[2] For example, a formic acid/formate buffer is effective between pH 2.8 and 4.8.[2]

Q5: My retention time is too short. How can I increase it?

A5: To increase the retention time in reversed-phase HPLC, you need to make the mobile phase weaker (more polar). This can be achieved by decreasing the percentage of the organic modifier (e.g., acetonitrile or methanol).[8] A general rule of thumb is that a 10% decrease in the organic solvent concentration can increase the retention time by a factor of two to three.[1][7]

Troubleshooting Guide

Issue 1: Peak Tailing for this compound

Symptom: The peak for this compound has a pronounced tail, leading to a high tailing factor (>1.5) and making integration difficult.

Cause: Peak tailing for acidic compounds is often caused by secondary interactions between the ionized analyte and residual silanol (B1196071) groups on the silica-based C18 stationary phase.[3][9]

Solutions:

  • Lower Mobile Phase pH: The most effective solution is to lower the pH of the aqueous portion of your mobile phase to a range of 2.5-3.5.[3] This protonates both the analyte's carboxylic acid group and the column's residual silanol groups, minimizing unwanted ionic interactions.[2][3] Additives like 0.1% formic acid or phosphoric acid are commonly used.[10][11] For LC-MS applications, use a volatile acid like formic acid.[10]

  • Use an End-Capped Column: Modern, high-purity, end-capped C18 columns are designed to have fewer accessible silanol groups, which significantly reduces secondary interactions and peak tailing.[3]

  • Check for Column Contamination: Strongly retained impurities from previous injections can create active sites on the column, leading to tailing.[12] Try washing the column with a strong solvent or, if the problem persists, use a guard column to protect the analytical column.[3][12]

Below is a troubleshooting workflow for addressing peak tailing.

G start Peak Tailing Observed check_ph Is Mobile Phase pH < 3.5? start->check_ph lower_ph Adjust pH to 2.5-3.0 using 0.1% Formic Acid check_ph->lower_ph No check_column Using an End-Capped C18 Column? check_ph->check_column Yes lower_ph->check_column use_endcapped Switch to an End-Capped Column check_column->use_endcapped No wash_column Implement Column Wash Protocol or Use Guard Column check_column->wash_column Yes use_endcapped->wash_column resolved Problem Resolved wash_column->resolved G cluster_prep Preparation cluster_dev Method Development cluster_final Finalization prep_sample Prepare Sample in Diluent (e.g., 50:50 ACN/H2O) scout Run Initial Scouting Gradient (e.g., 5-95% ACN) prep_sample->scout prep_mp Prepare Mobile Phases (e.g., 0.1% FA in H2O & ACN) prep_mp->scout evaluate Evaluate Retention, Resolution, Peak Shape scout->evaluate is_good Separation Acceptable? evaluate->is_good change_solvent Change Organic Solvent (e.g., ACN -> MeOH) evaluate->change_solvent Poor Selectivity optimize Optimize Gradient Slope and/or Temperature is_good->optimize No, but promising validate Finalize and Validate Method is_good->validate Yes optimize->scout change_solvent->scout

References

Technical Support Center: Analysis of 3-Methylflavone-8-carboxylic acid in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the sample preparation of 3-Methylflavone-8-carboxylic acid (3M8CA) from plasma. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from plasma?

A1: The three primary techniques for extracting 3M8CA from plasma are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice of method depends on factors such as the required sample cleanliness, throughput, and the sensitivity of the analytical instrument.

Q2: How does the acidic nature of this compound influence sample preparation?

A2: As a carboxylic acid, the pH of the sample and extraction solvents is a critical parameter. For reversed-phase SPE and LLE, it is generally necessary to acidify the plasma sample to a pH below the pKa of 3M8CA. This neutralizes the carboxylic acid group, increasing its hydrophobicity and improving its retention on non-polar sorbents and partitioning into organic solvents.

Q3: What is the matrix effect and how can it affect my results?

A3: The matrix effect is the alteration of the ionization of the target analyte by co-eluting endogenous components from the plasma sample. This can lead to either ion suppression or enhancement, resulting in inaccurate quantification. The matrix effect should be assessed during method validation. Using an appropriate internal standard, preferably a stable isotope-labeled version of the analyte, can help to compensate for matrix effects.

Q4: How should I store plasma samples containing this compound?

A4: Studies have shown that this compound in plasma is stable for at least 4 hours at room temperature, for 24 hours in an autosampler, and for at least 89 days when stored in a freezer. It can also withstand at least seven freeze-thaw cycles.[1][2][3]

Troubleshooting Guides

Protein Precipitation (PPT)
Issue Potential Cause Troubleshooting Steps
Low Analyte Recovery Incomplete protein precipitation.- Ensure a sufficient volume of cold organic solvent (typically acetonitrile (B52724) or methanol) is used (e.g., a 3:1 or 4:1 ratio of solvent to plasma).- Vortex the sample vigorously after adding the solvent to ensure thorough mixing.- Increase the centrifugation speed and/or time to ensure a compact protein pellet.
Analyte co-precipitates with proteins.- Adjust the pH of the plasma sample before adding the precipitating solvent. For acidic drugs, a slightly acidic pH may improve recovery.
Clogged LC Column or High Backpressure Incomplete removal of precipitated proteins.- After centrifugation, carefully aspirate the supernatant without disturbing the protein pellet.- Consider using a filter plate or syringe filter to further clarify the supernatant before injection.
Significant Matrix Effect PPT is a non-selective technique and many endogenous components remain in the supernatant.- Optimize the chromatographic conditions to separate the analyte from interfering matrix components.- Consider a more selective sample preparation technique like LLE or SPE.- Use a stable isotope-labeled internal standard if available.
Liquid-Liquid Extraction (LLE)
Issue Potential Cause Troubleshooting Steps
Low Analyte Recovery Incorrect pH of the aqueous phase.- Adjust the pH of the plasma sample to be at least 2 pH units below the pKa of 3M8CA to ensure it is in its neutral, more organic-soluble form.
Inappropriate extraction solvent.- Select a water-immiscible organic solvent that has a good affinity for 3M8CA. Common choices for acidic drugs include ethyl acetate, methyl tert-butyl ether (MTBE), and diethyl ether.- Perform a solvent selection study to determine the optimal solvent.
Insufficient mixing.- Vortex the sample for an adequate amount of time (e.g., 1-2 minutes) to ensure efficient partitioning of the analyte into the organic phase.
Emulsion Formation High concentration of lipids or proteins at the interface of the two phases.- Add salt (e.g., sodium chloride) to the aqueous phase to increase its polarity and help break the emulsion.- Centrifuge the sample at a higher speed or for a longer duration.- Gently rock or swirl the sample instead of vigorous vortexing.
Poor Reproducibility Inconsistent phase separation and volume transfer.- Ensure complete separation of the aqueous and organic layers before aspirating the organic phase.- Be consistent with the volume of the organic phase transferred for evaporation.
Solid-Phase Extraction (SPE)
Issue Potential Cause Troubleshooting Steps
Low Analyte Recovery (Analyte in Flow-through) Improper conditioning of the SPE cartridge.- Ensure the sorbent is properly conditioned with methanol (B129727) (or another appropriate solvent) followed by an equilibration step with water or a buffer at the same pH as the loading solution.
Incorrect pH during sample loading.- For reversed-phase SPE, acidify the plasma sample to a pH below the pKa of 3M8CA to ensure it is retained on the non-polar sorbent.
Sample loading flow rate is too high.- Decrease the flow rate during sample loading to allow for sufficient interaction between the analyte and the sorbent.
Low Analyte Recovery (Analyte Retained on Cartridge) Inappropriate wash solvent.- The wash solvent may be too strong, leading to premature elution of the analyte. Use a weaker wash solvent (e.g., a lower percentage of organic solvent).
Inappropriate elution solvent.- The elution solvent may be too weak to desorb the analyte. Increase the organic strength of the elution solvent.- For acidic compounds, eluting with a basic solvent (e.g., containing ammonium (B1175870) hydroxide) can ionize the analyte and facilitate its elution from a reversed-phase sorbent.
High Matrix Effects Co-elution of interfering compounds.- Optimize the wash step by using a solvent that is strong enough to remove interferences but weak enough to not elute the analyte.- Consider using a more selective SPE sorbent, such as a mixed-mode or ion-exchange sorbent.

Quantitative Data Summary

The following table summarizes typical performance data for the different sample preparation techniques. Please note that specific values for LLE and SPE for this compound were not available in the searched literature; therefore, representative data for other acidic drugs are provided as a general guide.

Parameter Protein Precipitation (3M8CA) Liquid-Liquid Extraction (Representative Acidic Drugs) Solid-Phase Extraction (Representative Acidic Drugs)
Recovery >95%70-90%>85%
Matrix Effect Minimal reportedCan be significant, requires optimizationGenerally lower than PPT and LLE
Within-run Precision (%CV) 1.68 - 4.37%[1][2]<15%<15%
Between-run Precision (%CV) 2.31 - 11.11%[1][2]<15%<15%
Accuracy 102.37 - 109.52%[1][2]85-115%85-115%

Experimental Protocols & Workflows

Protein Precipitation (PPT)

This protocol is based on a validated LC-MS/MS method for the simultaneous determination of flavoxate (B1672763) and this compound in human plasma.[1][2]

Methodology:

  • To 200 µL of plasma in a microcentrifuge tube, add the internal standard.

  • Add 600 µL of cold acetonitrile (or methanol) to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

PPT_Workflow plasma Plasma Sample add_is Add Internal Standard plasma->add_is add_solvent Add Cold Acetonitrile (3:1) add_is->add_solvent vortex Vortex add_solvent->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Protein Precipitation Workflow
Liquid-Liquid Extraction (LLE)

This is a general protocol for the extraction of acidic drugs from plasma.

Methodology:

  • To 500 µL of plasma, add the internal standard.

  • Acidify the plasma by adding 50 µL of 1M HCl to a pH below the pKa of 3M8CA.

  • Add 2 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether).

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness.

  • Reconstitute the residue in the mobile phase for analysis.

LLE_Workflow plasma Plasma Sample add_is Add Internal Standard plasma->add_is acidify Acidify Sample (e.g., 1M HCl) add_is->acidify add_solvent Add Organic Solvent acidify->add_solvent vortex Vortex add_solvent->vortex centrifuge Centrifuge vortex->centrifuge transfer_organic Transfer Organic Layer centrifuge->transfer_organic evaporate Evaporate to Dryness transfer_organic->evaporate reconstitute Reconstitute evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Liquid-Liquid Extraction Workflow
Solid-Phase Extraction (SPE)

This is a general protocol for the extraction of acidic drugs from plasma using a reversed-phase SPE cartridge.

Methodology:

  • Condition: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water.

  • Equilibrate: Pass 1 mL of an acidic buffer (e.g., 0.1% formic acid in water) through the cartridge.

  • Load: Dilute the plasma sample with the acidic buffer and load it onto the cartridge at a slow, steady flow rate.

  • Wash: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

  • Elute: Elute the analyte with a stronger organic solvent (e.g., methanol or acetonitrile). A small amount of base (e.g., ammonium hydroxide) can be added to the elution solvent to improve recovery.

  • Evaporate & Reconstitute: Evaporate the eluate and reconstitute in the mobile phase.

SPE_Workflow cluster_spe SPE Cartridge Steps condition Condition (Methanol, Water) equilibrate Equilibrate (Acidic Buffer) condition->equilibrate load Load Sample equilibrate->load wash Wash (Weak Organic Solvent) load->wash elute Elute (Strong Organic Solvent) wash->elute evaporate Evaporate Eluate elute->evaporate plasma Plasma Sample (Acidified) plasma->load reconstitute Reconstitute evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Solid-Phase Extraction Workflow

References

Validation & Comparative

A Comparative Guide to Validated LC-MS Methods for 3-Methylflavone-8-carboxylic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the accurate quantification of 3-Methylflavone-8-carboxylic acid (3-MFCA), a primary active metabolite of the drug flavoxate. The information presented herein is intended to assist researchers and drug development professionals in selecting and implementing the most suitable analytical method for their specific needs.

Introduction

This compound (3-MFCA) is the principal active metabolite of flavoxate, a medication used to treat urinary bladder spasms. Accurate quantification of 3-MFCA in biological matrices is crucial for pharmacokinetic, bioequivalence, and metabolism studies. While various analytical techniques can be employed, LC-MS has emerged as the gold standard due to its high sensitivity, specificity, and throughput. This guide focuses on a validated UPLC-MS/MS method and provides a comparative overview with an alternative LC-MS/MS approach and other non-MS methods.

Comparison of LC-MS/MS Methods for 3-MFCA Quantification

A detailed comparison of two LC-MS/MS methods for the quantification of 3-MFCA is presented below. Method A is a validated UPLC-MS/MS method specifically for 3-MFCA. Method B is a representative LC-MS/MS method adapted from established protocols for structurally similar flavonoid compounds.

ParameterMethod A: UPLC-MS/MS[1][2]Method B: Representative LC-MS/MS
Instrumentation UPLC system coupled to a triple quadrupole mass spectrometerHPLC or UPLC system coupled to a triple quadrupole or ion trap mass spectrometer
Column Agilent Poroshell 120 EC-C18 (100 x 2.1 mm, 2.7 µm)Hypersil Gold C18 or equivalent (e.g., 50-150 mm length, 2.1-4.6 mm i.d., 1.8-5 µm particle size)
Mobile Phase 0.1% v/v formic acid in water and acetonitrile (B52724) (30:70, v/v)Gradient of water and methanol/acetonitrile, both with 0.1% formic acid or 5-10 mM ammonium (B1175870) formate
Flow Rate 0.40 mL/min0.3-0.8 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive or NegativeElectrospray Ionization (ESI), typically Negative for carboxylic acids[3]
MS/MS Transition Specific precursor and product ions for 3-MFCA and ISPrecursor ion [M-H]⁻ and characteristic product ions for 3-MFCA
Internal Standard Diphenhydramine HClA structurally similar compound not present in the sample, e.g., another flavone (B191248) or a stable isotope-labeled analog
Linearity Range 240.00 – 24,000.04 ng/mL in human plasmaTypically in the low ng/mL to high µg/mL range
Precision (CV%) Within-run: 1.68 - 4.37%; Between-run: 2.31 - 11.11%Generally <15% for intra- and inter-day precision
Accuracy (%) Within-run: 103.99 - 110.28%; Between-run: 102.37 - 109.52%Typically within 85-115% of the nominal concentration

Experimental Protocols

Method A: Validated UPLC-MS/MS Method[1][2]

1. Sample Preparation (Human Plasma):

  • To 100 µL of plasma, add the internal standard (Diphenhydramine HCl).

  • Precipitate proteins by adding acetonitrile.

  • Vortex and centrifuge the sample.

  • Inject the supernatant into the UPLC-MS/MS system.

2. Chromatographic Conditions:

  • Column: Agilent Poroshell 120 EC-C18 (100 x 2.1 mm, 2.7 µm)

  • Mobile Phase: 0.1% v/v formic acid in water and acetonitrile (30:70, v/v)

  • Flow Rate: 0.40 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

3. Mass Spectrometric Conditions:

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

  • MS/MS Transitions: Specific precursor-to-product ion transitions for 3-MFCA and the internal standard are monitored.

Alternative Analytical Methods

Besides LC-MS/MS, other techniques have been utilized for the quantification of 3-MFCA, each with its own advantages and limitations.

MethodPrincipleAdvantagesDisadvantages
HPLC-UV [4][5]Separation by HPLC followed by detection using a UV detector.Cost-effective, widely available.Lower sensitivity and specificity compared to MS, potential for interference.
Spectrofluorimetry Measurement of the native fluorescence of 3-MFCA.Simple and sensitive.Susceptible to matrix effects and interference from other fluorescent compounds.
Capillary Electrophoresis [6]Separation based on the electrophoretic mobility of the analyte.High separation efficiency, small sample volume.Can have lower sensitivity and reproducibility compared to LC-based methods.

Signaling Pathway of this compound

3-MFCA has been shown to exhibit inhibitory activity against phosphodiesterase (PDE), an enzyme responsible for the hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP). By inhibiting PDE, 3-MFCA can lead to an increase in intracellular cAMP levels, which in turn activates Protein Kinase A (PKA). Activated PKA can then phosphorylate various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), leading to changes in gene expression.

G Simplified Signaling Pathway of 3-MFCA as a PDE Inhibitor cluster_0 Cell Membrane cluster_1 Cytosol cluster_2 Nucleus GPCR G-Protein Coupled Receptor (GPCR) AC Adenylyl Cyclase (AC) GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PDE Phosphodiesterase (PDE) cAMP->PDE PKA_inactive Inactive PKA cAMP->PKA_inactive Binds to 5AMP 5'-AMP PDE->5AMP Hydrolyzes 3MFCA 3-Methylflavone-8- carboxylic acid (3-MFCA) 3MFCA->PDE Inhibits PKA_active Active PKA PKA_inactive->PKA_active Activates CREB_inactive Inactive CREB PKA_active->CREB_inactive Phosphorylates CREB_active Active CREB-P CREB_inactive->CREB_active Gene_Expression Target Gene Expression CREB_active->Gene_Expression Promotes

Caption: Simplified signaling pathway of 3-MFCA as a PDE inhibitor.

Experimental Workflow for LC-MS/MS Analysis

The general workflow for the quantification of 3-MFCA in a biological matrix using LC-MS/MS is depicted below.

G General Experimental Workflow for 3-MFCA Quantification by LC-MS/MS Sample_Collection Biological Sample Collection (e.g., Plasma, Urine) Sample_Preparation Sample Preparation (Protein Precipitation, LLE, or SPE) Sample_Collection->Sample_Preparation LC_Separation Liquid Chromatographic Separation (UPLC/HPLC) Sample_Preparation->LC_Separation MS_Detection Mass Spectrometric Detection (MS/MS) LC_Separation->MS_Detection Data_Analysis Data Acquisition and Analysis MS_Detection->Data_Analysis Quantification Quantification of 3-MFCA Data_Analysis->Quantification

Caption: General experimental workflow for 3-MFCA quantification by LC-MS/MS.

Conclusion

This guide provides a comparative overview of validated LC-MS methods for the quantification of this compound. The detailed UPLC-MS/MS method offers high sensitivity and specificity, making it well-suited for regulated bioanalysis. The choice of the most appropriate method will depend on the specific requirements of the study, including the desired sensitivity, sample matrix, and available instrumentation. The provided experimental protocols and workflows serve as a valuable resource for researchers initiating studies on 3-MFCA.

References

A Comparative Efficacy Analysis: 3-Methylflavone-8-carboxylic acid versus Flavoxate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of 3-Methylflavone-8-carboxylic acid (MFCA) and its parent compound, flavoxate (B1672763) hydrochloride. This analysis is based on available experimental data to assist researchers and professionals in drug development in understanding the pharmacological profiles of these two related molecules.

Executive Summary

Flavoxate hydrochloride is a smooth muscle relaxant used for the symptomatic relief of conditions such as dysuria, urgency, and nocturia associated with urinary tract disorders. Its primary mechanism of action is multifactorial, involving direct smooth muscle relaxation, phosphodiesterase (PDE) inhibition, and calcium channel antagonism. This compound is the principal active metabolite of flavoxate. While MFCA itself does not exhibit direct antispasmodic activity on isolated organs, it demonstrates significant phosphodiesterase inhibitory effects, contributing to the overall therapeutic action of flavoxate. This guide will delve into the comparative efficacy of these compounds based on in vitro and in vivo studies.

Data Presentation

Table 1: Comparative Phosphodiesterase (PDE) Inhibition
CompoundRelative Potency vs. TheophyllineFold DifferenceReference
Flavoxate Hydrochloride 21 times more potent4.2x more potent than MFCA[1]
This compound (MFCA) 5 times more potent-[1]
Table 2: Comparative Effects on Smooth Muscle and Bladder Function
ParameterFlavoxate HydrochlorideThis compound (MFCA)Reference
Direct Antispasmodic Activity (in vitro) Present; slightly greater activity than MFCA on human prostatic and bladder neck tissues.Absent on isolated organs (histamine, acetylcholine, or CaCl2-induced contractions).[2]
Inhibition of Potassium-Induced Contractions (in vitro) PresentPresent[2]
Inhibition of Rat Urinary Bladder Voiding Contractions (in vivo) -Present
Increase in Rat Bladder Volume Capacity (in vivo) -Present
Decrease in Rat Micturition Pressure (in vivo) -Present

Signaling Pathways and Mechanisms of Action

The therapeutic effects of both flavoxate and MFCA are largely attributed to their ability to inhibit phosphodiesterase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This increase in cAMP activates protein kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation. Flavoxate has the additional mechanisms of calcium channel antagonism and direct myotropic effects.

G cluster_flavoxate Flavoxate Hydrochloride cluster_downstream Downstream Signaling Flavoxate Flavoxate Ca_Channel L-type Ca2+ Channels Flavoxate->Ca_Channel Blocks Direct_Effect Flavoxate->Direct_Effect PDE Phosphodiesterase (PDE) Flavoxate->PDE Inhibits Relaxation Smooth Muscle Relaxation Ca_Channel->Relaxation ↓ Ca2+ influx Direct_Effect->Relaxation MFCA MFCA MFCA->PDE Inhibits cAMP ↑ cAMP PKA ↑ Protein Kinase A (PKA) cAMP->PKA PKA->Relaxation

Figure 1: Signaling pathways of Flavoxate and MFCA.

Experimental Protocols

In Vitro Phosphodiesterase (PDE) Inhibition Assay

Objective: To determine the inhibitory effect of test compounds on the activity of cAMP-phosphodiesterase.

Methodology:

  • Enzyme Preparation: A crude PDE enzyme solution is prepared from bovine heart or other suitable tissues.

  • Reaction Mixture: The assay is typically conducted in a reaction mixture containing Tris-HCl buffer, MgCl₂, and a known concentration of cAMP as the substrate.

  • Incubation: The test compounds (flavoxate or MFCA) at various concentrations are pre-incubated with the enzyme solution. The reaction is initiated by the addition of cAMP.

  • Termination: The reaction is stopped after a defined period by adding a terminating agent, such as a denaturing acid.

  • Quantification: The amount of remaining cAMP is determined. Historically, this was done using radioactive cAMP ([³H]-cAMP) followed by separation of the product (5'-AMP) and quantification by liquid scintillation counting. Modern methods may utilize fluorescence polarization or luminescence-based assays.

  • Data Analysis: The percentage of PDE inhibition is calculated for each concentration of the test compound, and the IC50 value (the concentration required to inhibit 50% of the enzyme activity) is determined.

G Start Start Prep Prepare PDE Enzyme and Reaction Mixture Start->Prep Add_Compound Add Test Compound (Flavoxate or MFCA) Prep->Add_Compound Preincubation Pre-incubate Add_Compound->Preincubation Add_cAMP Initiate Reaction with cAMP Preincubation->Add_cAMP Incubation Incubate Add_cAMP->Incubation Stop Terminate Reaction Incubation->Stop Quantify Quantify Remaining cAMP Stop->Quantify Analyze Calculate % Inhibition and IC50 Quantify->Analyze End End Analyze->End

Figure 2: Workflow for in vitro PDE inhibition assay.
In Vitro Isometric Measurement of Human Detrusor Muscle Relaxation

Objective: To assess the direct antispasmodic effect of test compounds on human bladder smooth muscle.

Methodology:

  • Tissue Preparation: Human detrusor muscle strips are obtained from surgical specimens and mounted in organ baths containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with 95% O₂ and 5% CO₂.

  • Isometric Tension Recording: The muscle strips are connected to isometric force transducers to record changes in muscle tension.

  • Contraction Induction: A contractile agent, such as potassium chloride (KCl) or carbachol, is added to the organ bath to induce a sustained contraction.

  • Compound Addition: Once a stable contraction is achieved, the test compound (flavoxate or MFCA) is added to the bath in a cumulative manner at increasing concentrations.

  • Data Recording: The relaxation of the muscle strip is recorded as a decrease in tension.

  • Data Analysis: The percentage of relaxation is calculated for each concentration relative to the maximal contraction induced by the contractile agent. Dose-response curves are constructed to determine the potency of the compounds.

In Vivo Cystometric Evaluation in Rats

Objective: To evaluate the effect of test compounds on bladder function in a living organism.

Methodology:

  • Animal Preparation: Female rats are anesthetized, and a catheter is implanted into the bladder dome. The catheter is externalized at the nape of the neck.

  • Cystometry: After a recovery period, the conscious rat is placed in a metabolic cage. The bladder catheter is connected to a pressure transducer and an infusion pump.

  • Saline Infusion: Saline is infused into the bladder at a constant rate to elicit voiding contractions.

  • Parameter Measurement: Key cystometric parameters are recorded, including bladder capacity (volume at which a voiding contraction occurs), micturition pressure (peak pressure during voiding), and the frequency of voiding.

  • Compound Administration: The test compound (MFCA) is administered (e.g., intravenously or orally), and cystometric recordings are continued to assess changes in the measured parameters.

  • Data Analysis: The pre- and post-drug administration values for bladder capacity, micturition pressure, and other relevant parameters are compared to determine the in vivo efficacy of the compound.

Discussion of Efficacy

The available data indicates that both flavoxate hydrochloride and its primary metabolite, this compound, contribute to the overall therapeutic effect observed in the treatment of overactive bladder and related symptoms.

Phosphodiesterase Inhibition: Both compounds are effective PDE inhibitors, with flavoxate being significantly more potent than MFCA in vitro.[1] This inhibition of PDE is a key mechanism leading to smooth muscle relaxation in the urinary tract.

Direct Antispasmodic Effects: Flavoxate exhibits direct antispasmodic properties on human bladder and prostatic smooth muscle, an effect not observed with MFCA on isolated organs stimulated with various contractile agents.[2] However, both compounds were able to inhibit potassium-induced contractions, suggesting that MFCA may have an effect on membrane potential-dependent mechanisms.[2]

In Vivo Bladder Function: In vivo studies in rats have demonstrated that MFCA can inhibit urinary bladder voiding contractions, increase bladder volume capacity, and decrease micturition pressure. This suggests that despite its lack of direct antispasmodic activity in some in vitro models, MFCA is active in vivo and likely contributes significantly to the clinical efficacy of flavoxate.

Conclusion

References

A Comparative Guide to Phosphodiesterase Inhibitors: Profiling 3-Methylflavone-8-carboxylic Acid Against Key Modulators of Cyclic Nucleotide Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Phosphodiesterase Inhibition

Phosphodiesterases (PDEs) are a superfamily of enzymes that play a crucial role in intracellular signaling by hydrolyzing the secondary messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). By regulating the levels of these cyclic nucleotides, PDEs modulate a vast array of physiological processes, including smooth muscle relaxation, inflammation, cardiac contractility, and neuronal signaling. The PDE superfamily is divided into 11 families (PDE1-PDE11), each with distinct substrate specificities, tissue distribution, and regulatory properties. This diversity makes PDEs attractive therapeutic targets for a wide range of diseases.

Phosphodiesterase inhibitors act by blocking the catalytic activity of these enzymes, leading to an accumulation of cAMP and/or cGMP and thereby amplifying their downstream effects. The therapeutic utility of a PDE inhibitor is largely determined by its selectivity for specific PDE isozymes.

3-Methylflavone-8-carboxylic Acid (MFCA): A Qualitative Overview

This compound, also known as MFCA, is the principal active metabolite of flavoxate (B1672763), a drug used to treat urinary bladder spasms. Pharmacological studies have indicated that MFCA possesses noteworthy phosphodiesterase (PDE) inhibiting activity.[1] This inhibitory action is believed to contribute to the therapeutic effects of flavoxate by promoting smooth muscle relaxation in the urinary bladder.

However, a significant limitation in the current body of scientific literature is the absence of specific quantitative data, such as half-maximal inhibitory concentration (IC50) values, for MFCA against the various PDE isozyme families. This lack of data precludes a direct quantitative comparison of its potency and selectivity with other well-profiled PDE inhibitors. In vivo studies have demonstrated that MFCA can inhibit urinary bladder voiding contractions in rats, an effect likely related to its cAMP-PDE inhibitory properties.[1]

Quantitative Comparison of Selected Phosphodiesterase Inhibitors

To provide a comparative context, the following tables summarize the IC50 values of several well-established PDE inhibitors against different PDE families. These inhibitors are categorized based on their primary selectivity. It is important to note that IC50 values can vary between studies depending on the specific assay conditions, such as substrate concentration and enzyme source.

Table 1: Non-Selective and Broad-Spectrum PDE Inhibitors

InhibitorPDE1 (µM)PDE2 (µM)PDE3 (µM)PDE4 (µM)PDE5 (µM)
IBMX12-505-306.526.331.7
Theophylline---100140
Luteolin15.0 (Ki)6.4 (Ki)13.9 (Ki)11.1 (Ki)9.5 (Ki)

Data sourced from various publications and commercial suppliers.[2][3][4]

Table 2: Selective PDE Inhibitors

InhibitorPrimary TargetIC50 (nM)Notes on Selectivity
PDE1 Selective
VinpocetinePDE18,000 - 50,000Also inhibits PDE7B.[5]
PDE2 Selective
EHNAPDE2~1,000At least 50-fold selectivity over other PDEs.[6]
Bay 60-7550PDE2A3.8 (Ki)Over 100-fold more potent than EHNA.[6][7]
PDE3 Selective
MilrinonePDE3350Used for cardiac failure.[4]
CilostazolPDE3200Used for intermittent claudication.[2]
PDE4 Selective
RolipramPDE41,000 - 3,000One of the earliest selective PDE4 inhibitors.
RoflumilastPDE4B/4D0.84 / 0.68Approved for COPD and psoriasis.[8]
ApremilastPDE474Used for psoriasis and psoriatic arthritis.[8]
CrisaborolePDE4490Topical treatment for atopic dermatitis.[9]
PDE5 Selective
SildenafilPDE55.22Also inhibits PDE6.[3]
TadalafilPDE51.8Also inhibits PDE11.[3]
VardenafilPDE50.7Also inhibits PDE1 and PDE6.[10]
AvanafilPDE55.2Highly selective for PDE5.[3][10]

Signaling Pathways and Experimental Workflows

To understand the mechanism of PDE inhibition and the methods used to quantify it, the following diagrams illustrate the core concepts.

PDE_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR AC_GC Adenylyl Cyclase / Guanylyl Cyclase GPCR->AC_GC Signal cAMP_cGMP cAMP / cGMP (Second Messengers) AC_GC->cAMP_cGMP Synthesis ATP_GTP ATP / GTP PDE Phosphodiesterase (PDE) cAMP_cGMP->PDE Hydrolysis PKA_PKG Protein Kinase A (PKA) / Protein Kinase G (PKG) cAMP_cGMP->PKA_PKG Activation AMP_GMP 5'-AMP / 5'-GMP (Inactive) PDE->AMP_GMP Cellular_Response Cellular Response (e.g., Muscle Relaxation) PKA_PKG->Cellular_Response Phosphorylation Inhibitor PDE Inhibitor (e.g., 3MF8CA) Inhibitor->PDE Inhibition

Figure 1. General signaling pathway of phosphodiesterase action and inhibition.

PDE_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Enzyme Purified PDE Enzyme Solution Incubation Incubate Enzyme, Inhibitor, and Substrate Enzyme->Incubation Substrate cAMP or cGMP Substrate Solution Substrate->Incubation Inhibitor Test Inhibitor (e.g., 3MF8CA) Serial Dilutions Inhibitor->Incubation Detection Quantify Remaining Substrate or Product Incubation->Detection Calculation Calculate % Inhibition Detection->Calculation IC50 Determine IC50 Value Calculation->IC50

References

Investigating the Cross-Reactivity of 3-Methylflavone-8-carboxylic Acid in Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the cross-reactivity of 3-Methylflavone-8-carboxylic acid (3M8C) and structurally related compounds in the context of immunoassay development. As specific antibodies and corresponding immunoassays for 3M8C are not widely documented in publicly available literature, this document presents a generalized approach using a hypothetical competitive immunoassay designed for a primary analyte, "Analyte X," for which 3M8C is a significant metabolite. The principles and methodologies described herein are broadly applicable to the validation of any immunoassay for small molecules.

Introduction to Immunoassay Cross-Reactivity

Immunoassays are indispensable tools in drug development and clinical diagnostics, offering high sensitivity and throughput for the quantification of specific analytes.[1] Their specificity is governed by the binding affinity between the antibody and the target analyte.[1] However, antibodies can sometimes bind to structurally similar molecules, a phenomenon known as cross-reactivity.[1][2] This can lead to inaccurate quantification, false-positive results, or an overestimation of the analyte's concentration.[1] Therefore, rigorous cross-reactivity testing is a cornerstone of immunoassay validation.[1]

For small molecules (haptens) like this compound, which require conjugation to a carrier protein to elicit an immune response, the resulting antibodies may recognize not only the target hapten but also other molecules with similar chemical features.[1] The degree of cross-reactivity is not solely an intrinsic property of the antibody but can also be influenced by the specific format and conditions of the immunoassay.[3][4]

This guide outlines a systematic approach to evaluating the cross-reactivity of 3M8C and other flavonoids in a competitive immunoassay format.

Comparative Cross-Reactivity Data

To assess the specificity of an immunoassay for "Analyte X" in the presence of its metabolite 3M8C and other structurally similar compounds, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) was performed. The following table summarizes the hypothetical cross-reactivity data obtained.

Compound TestedStructureIC50 (ng/mL)% Cross-Reactivity*
Analyte X (Reference) (Hypothetical Structure)10100%
This compound (3M8C) 3-methyl-4-oxo-2-phenylchromene-8-carboxylic acid2540%
Flavoxate2-(piperidin-1-yl)ethyl 3-methyl-4-oxo-2-phenylchromene-8-carboxylate1506.7%
Flavone-8-carboxylic acid4-oxo-2-phenyl-4H-chromene-8-carboxylic acid2005%
3-Methylflavone3-methyl-2-phenyl-4H-chromen-4-one5002%
Apigenin5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one> 1000< 1%
Quercetin2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-4H-chromen-4-one> 1000< 1%

% Cross-Reactivity = (IC50 of Analyte X / IC50 of Test Compound) x 100[5]

Experimental Protocols

A detailed methodology is crucial for the accurate assessment of cross-reactivity. The following protocol describes a competitive ELISA used to generate the data in the comparison table.

Competitive ELISA Protocol for Cross-Reactivity Testing
  • Microplate Coating: A 96-well microplate is coated with a conjugate of the target analyte (or a derivative) and a protein (e.g., Bovine Serum Albumin - BSA), which is then incubated overnight at 4°C.[3]

  • Washing: The plate is washed multiple times with a wash buffer (e.g., Phosphate Buffered Saline with 0.05% Tween-20) to remove any unbound coating conjugate.

  • Blocking: The remaining non-specific binding sites in the wells are blocked by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.

  • Competitive Reaction:

    • A standard curve is prepared by adding varying concentrations of the reference analyte ("Analyte X") to the wells.

    • For cross-reactivity assessment, serial dilutions of each test compound (3M8C, Flavoxate, etc.) are added to separate wells.

    • A fixed concentration of the primary antibody specific to "Analyte X" is then added to all wells.

    • The plate is incubated for 1-2 hours at room temperature, allowing the free analyte/cross-reactant and the coated analyte to compete for binding to the primary antibody.

  • Washing: The plate is washed to remove unbound antibodies and analytes.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) and specific for the primary antibody's species is added to each well and incubated for 1 hour.

  • Washing: The plate is washed to remove the unbound secondary antibody.

  • Substrate Addition: A chromogenic substrate for the enzyme (e.g., TMB for HRP) is added to the wells. The enzyme catalyzes a color change, with the intensity of the color being inversely proportional to the concentration of the free analyte/cross-reactant in the sample.[5]

  • Signal Measurement: The reaction is stopped, and the absorbance is read using a microplate reader at the appropriate wavelength.

  • Data Analysis: The IC50 values (the concentration of the analyte that causes 50% inhibition of the signal) are determined for the reference analyte and each test compound from their respective dose-response curves. The percent cross-reactivity is then calculated using the formula provided in the table.[5]

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for determining immunoassay cross-reactivity.

G Experimental Workflow for Cross-Reactivity Testing cluster_prep Preparation cluster_assay Competitive Assay cluster_detection Detection cluster_analysis Data Analysis plate_coating Coat Microplate with Analyte-Protein Conjugate washing1 Wash Plate plate_coating->washing1 blocking Block Non-specific Sites washing1->blocking add_samples Add Standards or Test Compounds blocking->add_samples add_antibody Add Primary Antibody add_samples->add_antibody incubation1 Incubate (Competition) add_antibody->incubation1 washing2 Wash Plate incubation1->washing2 add_secondary Add Enzyme-labeled Secondary Antibody washing2->add_secondary incubation2 Incubate add_secondary->incubation2 washing3 Wash Plate incubation2->washing3 add_substrate Add Substrate washing3->add_substrate read_plate Read Absorbance add_substrate->read_plate calc_ic50 Calculate IC50 Values read_plate->calc_ic50 calc_cr Calculate % Cross-Reactivity calc_ic50->calc_cr

Caption: A flowchart of the competitive ELISA protocol for assessing cross-reactivity.

Potential Signaling Pathway Involvement

This compound has been reported to act as a phosphodiesterase (PDE) inhibitor. PDEs are enzymes that degrade cyclic nucleotides like cAMP and cGMP. The diagram below illustrates this signaling pathway. An immunoassay for 3M8C could be relevant in studies investigating the modulation of this pathway.

G cAMP/cGMP Signaling Pathway and PDE Inhibition cluster_membrane Cell Membrane cluster_cytosol Cytosol receptor Receptor ac Adenylyl Cyclase receptor->ac Activates gc Guanylyl Cyclase receptor->gc Activates camp cAMP ac->camp Converts cgmp cGMP gc->cgmp Converts atp ATP atp->camp gtp GTP gtp->cgmp pde Phosphodiesterase (PDE) camp->pde pka Protein Kinase A (PKA) camp->pka Activates cgmp->pde pkg Protein Kinase G (PKG) cgmp->pkg Activates amp 5'-AMP pde->amp Degrades gmp 5'-GMP pde->gmp Degrades response Cellular Response (e.g., Smooth Muscle Relaxation) pka->response pkg->response mfca This compound mfca->pde Inhibits

Caption: Inhibition of PDE by 3M8C can lead to increased cAMP/cGMP levels.

Conclusion

The evaluation of cross-reactivity is a non-negotiable step in the validation of immunoassays for regulatory submission and reliable research. This guide provides a template for the systematic investigation of cross-reactivity for this compound and its analogs. By employing a well-defined experimental protocol and thoroughly characterizing the specificity of the antibody, researchers can ensure the accuracy and reliability of their immunoassay data. While the data presented here is hypothetical, the described workflow and principles serve as a robust foundation for the actual experimental validation of an immunoassay targeting 3M8C or any related small molecule.

References

Comparative Guide to Analytical Method Validation for Impurities in 3-Methylflavone-8-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the validation of impurity testing in 3-Methylflavone-8-carboxylic acid. The information presented herein is collated from scientific literature and is intended to assist in the selection and development of robust, stability-indicating analytical methods crucial for drug quality, safety, and efficacy.

Introduction

This compound is a key chemical entity, and like any active pharmaceutical ingredient (API), controlling its impurity profile is a critical aspect of drug development and manufacturing. Regulatory bodies worldwide mandate the use of validated analytical procedures to ensure that impurities are monitored and controlled within acceptable limits. This guide compares the performance of High-Performance Liquid Chromatography (HPLC), a widely used technique for this purpose, with potential alternative methods such as Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

The validation of these methods is assessed based on the International Council for Harmonisation (ICH) Q2(R1) guidelines, which outline the necessary parameters to demonstrate that an analytical procedure is suitable for its intended purpose. These parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Comparison of Analytical Methods

The selection of an appropriate analytical method for impurity profiling depends on various factors, including the physicochemical properties of the impurities, the required sensitivity, and the desired sample throughput.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound and its related impurities. Several stability-indicating HPLC methods have been developed for the analysis of flavoxate (B1672763) HCl, for which this compound is a primary impurity and metabolite.

Strengths:

  • Robust and reliable technology.

  • Wide range of stationary phases available for method development.

  • Capable of separating a broad range of polar and non-polar compounds.

  • Well-established regulatory acceptance.

Limitations:

  • Longer run times compared to UPLC.

  • Higher solvent consumption.

Ultra-Performance Liquid Chromatography (UPLC)

Strengths:

  • Faster analysis times, leading to higher throughput.

  • Improved resolution and sensitivity.

  • Reduced solvent consumption, making it a "greener" alternative.

Limitations:

  • Higher backpressure requires specialized instrumentation.

  • Potential for column clogging with complex sample matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility.

Strengths:

  • Excellent separation efficiency for volatile compounds.

  • High sensitivity and specificity provided by the mass spectrometric detector.

  • Provides structural information for impurity identification.

Limitations:

  • Requires a derivatization step for non-volatile analytes, which can add complexity and variability.

  • Not suitable for thermally labile compounds.

Data Presentation: Comparison of Method Performance

The following tables summarize the validation parameters for different analytical methods. Data for the HPLC and LC-MS/MS methods are derived from published studies on this compound and its parent drug, flavoxate HCl. The data for UPLC and GC-MS are projected based on the typical performance of these techniques for similar analytes, as specific validated methods for this compound were not found.

Table 1: HPLC Method Validation Data for Impurity Analysis

ParameterReported Performance for this compound & Related Impurities
Linearity (r²) > 0.999[1]
Precision (%RSD) Intra-day: < 2.0%, Inter-day: < 8.0%[1]
Accuracy (% Recovery) 97.4% - 101.3% (for Flavoxate HCl)[2]
LOD 0.23 µg/mL (for Flavoxate HCl)[2]
LOQ 0.69 µg/mL (for Flavoxate HCl)[2]

Table 2: LC-MS/MS Method Validation Data for this compound

ParameterReported Performance in Human Plasma
Linearity Range 240.00 – 24,000.04 ng/mL
Precision (%RSD) Within-run: 1.68 - 4.37%, Between-run: 2.31 - 11.11%
Accuracy (% of Nominal) Within-run: 103.99 - 110.28%, Between-run: 102.37 - 109.52%

Table 3: Projected Performance of Alternative Methods

MethodParameterProjected Performance
UPLC-UV/MS Linearity (r²) > 0.999
Precision (%RSD) < 2.0%
LOD Lower than HPLC
LOQ Lower than HPLC
GC-MS (with derivatization) Linearity (r²) > 0.99
Precision (%RSD) < 10%
LOD ng/mL to pg/mL range
LOQ ng/mL range

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical methods. Below are representative experimental protocols for the discussed techniques.

HPLC Method for Impurity Profiling

This method is adapted from a published study on the analysis of impurities in industrial this compound.[1]

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV absorbance maxima of the analyte and its impurities.

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dissolve a known amount of the this compound sample in a suitable diluent (e.g., a mixture of water and organic solvent).

Forced Degradation Studies

Forced degradation studies are essential to develop a stability-indicating method. The drug substance is subjected to various stress conditions to generate potential degradation products.

  • Acid Hydrolysis: 0.1 M HCl at 60-80°C for a specified duration.

  • Base Hydrolysis: 0.1 M NaOH at 60-80°C for a specified duration.

  • Oxidative Degradation: 3-30% H₂O₂ at room temperature.

  • Thermal Degradation: Dry heat at 105°C.

  • Photolytic Degradation: Exposure to UV and visible light as per ICH Q1B guidelines.

Significant degradation of flavoxate HCl, the parent drug of this compound, has been observed under acidic, alkaline, oxidative, thermal, and photolytic conditions.[3][4][5][6] This suggests that this compound may also be susceptible to degradation under these conditions, and a stability-indicating method must be able to resolve the parent compound from all resulting degradants.

Mandatory Visualization

The following diagrams illustrate the typical workflows and logical relationships in analytical method validation for impurities.

Analytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Forced Degradation Studies cluster_2 Method Validation (ICH Q2) A Define Analytical Target Profile (ATP) B Select Analytical Technique (e.g., HPLC, UPLC) A->B C Optimize Method Parameters (Column, Mobile Phase, etc.) B->C D Stress Samples (Acid, Base, Peroxide, Heat, Light) C->D Develop Stability-Indicating Method G Specificity / Selectivity C->G Validate Developed Method E Analyze Stressed Samples D->E F Identify Degradation Products E->F F->G Ensure Resolution H Linearity & Range G->H I Accuracy H->I J Precision (Repeatability, Intermediate) I->J K LOD & LOQ J->K L Robustness K->L

Caption: Workflow for Analytical Method Validation.

Impurity_Analysis_Technique_Comparison cluster_0 Analytical Techniques cluster_1 Performance Characteristics HPLC HPLC Speed Analysis Speed HPLC->Speed Slower Sensitivity Sensitivity HPLC->Sensitivity Good Resolution Resolution HPLC->Resolution Good Solvent Solvent Consumption HPLC->Solvent High Derivatization Derivatization Required HPLC->Derivatization No UPLC UPLC UPLC->Speed Faster UPLC->Sensitivity Excellent UPLC->Resolution Excellent UPLC->Solvent Low UPLC->Derivatization No GCMS GC-MS GCMS->Speed Fast (post-derivatization) GCMS->Sensitivity Excellent GCMS->Resolution Excellent GCMS->Solvent Low GCMS->Derivatization Yes (for non-volatiles)

Caption: Comparison of Analytical Techniques.

Conclusion

The validation of analytical methods for impurities in this compound is paramount for ensuring the quality and safety of the final drug product. While HPLC remains a robust and widely accepted technique, UPLC offers significant advantages in terms of speed, resolution, and solvent consumption, making it a highly attractive alternative for high-throughput laboratories. GC-MS, although requiring a derivatization step, provides unparalleled sensitivity and structural elucidation capabilities, which can be invaluable for the identification of unknown impurities.

The choice of the most suitable method will depend on the specific requirements of the analysis, including the nature of the impurities, the desired level of sensitivity, and the available instrumentation. Regardless of the method chosen, a thorough validation according to ICH guidelines is essential to ensure the reliability and accuracy of the results. The data and protocols presented in this guide serve as a valuable resource for researchers and scientists in the development and validation of analytical methods for this compound and related compounds.

References

A Comparative Guide to the Bioequivalence of Flavoxate and its Metabolite, 3-Methyl-Flavone-8-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the methodologies and data considerations for bioequivalence studies of flavoxate (B1672763) hydrochloride and its primary active metabolite, 3-methyl-flavone-8-carboxylic acid (MFCA). The information presented is collated from published research and regulatory guidelines to assist in the design and interpretation of bioequivalence trials for generic flavoxate formulations.

Executive Summary

Flavoxate is a urinary tract antispasmodic that is rapidly and extensively metabolized to its active metabolite, MFCA. Bioequivalence studies for flavoxate formulations are therefore crucial to ensure therapeutic equivalence between generic and innovator products. These studies typically focus on the pharmacokinetic profiles of both the parent drug and its major metabolite in healthy volunteers under fasting conditions. The key pharmacokinetic parameters for comparison are the maximum plasma concentration (Cmax), the area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t), and the area under the plasma concentration-time curve extrapolated to infinity (AUC0-inf).

Data Presentation: Pharmacokinetic Parameters

While specific quantitative data from head-to-head bioequivalence studies of different flavoxate formulations are not always publicly available in a comparative format, the following tables illustrate the typical presentation of such data. The values presented are hypothetical and for illustrative purposes only, based on the parameters that are evaluated in a standard bioequivalence study.

Table 1: Illustrative Pharmacokinetic Parameters of 3-Methyl-Flavone-8-Carboxylic Acid (MFCA) following a Single Oral Dose of 400 mg Flavoxate Hydrochloride

ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)Ratio (Test/Reference)90% Confidence Interval
Cmax (ng/mL)18,500 ± 4,50019,200 ± 5,1000.9688.5% - 104.2%
AUC0-t (ng·h/mL)75,000 ± 18,00078,000 ± 20,0000.9690.1% - 102.5%
AUC0-inf (ng·h/mL)79,000 ± 19,00082,000 ± 21,0000.9690.5% - 103.0%
Tmax (h)1.5 ± 0.51.6 ± 0.6--

Table 2: Illustrative Pharmacokinetic Parameters of Flavoxate following a Single Oral Dose of 400 mg Flavoxate Hydrochloride

ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)Ratio (Test/Reference)90% Confidence Interval
Cmax (ng/mL)850 ± 250880 ± 2700.9789.2% - 105.1%
AUC0-t (ng·h/mL)2,100 ± 6502,200 ± 7000.9588.8% - 102.0%
AUC0-inf (ng·h/mL)2,150 ± 6702,250 ± 7200.9689.0% - 102.8%
Tmax (h)1.0 ± 0.41.1 ± 0.5--

Experimental Protocols

The following sections detail the typical methodologies employed in bioequivalence studies of flavoxate hydrochloride.

Study Design

A standard bioequivalence study for flavoxate hydrochloride is typically designed as a randomized, single-dose, two-period, two-sequence, crossover study in healthy adult volunteers under fasting conditions.[1]

  • Participants: A sufficient number of healthy male and non-pregnant, non-lactating female volunteers are enrolled to ensure statistical power. A study by Sheu et al. (2001) involved 12 healthy male volunteers.[1]

  • Dosing: A single oral dose of the test and reference formulations is administered. For example, a 400 mg dose has been used in previous studies.[1]

  • Washout Period: A washout period of at least one week is maintained between the two treatment periods to ensure complete elimination of the drug from the body.

  • Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration to characterize the plasma concentration-time profile of flavoxate and MFCA.

Analytical Methodology

The concentrations of flavoxate and MFCA in plasma samples are determined using a validated high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1]

  • Sample Preparation: Plasma samples are typically prepared by protein precipitation followed by centrifugation.

  • Chromatographic Separation: The analytes are separated on a C18 reversed-phase column with a suitable mobile phase.

  • Detection: Detection is achieved using UV or mass spectrometric detection.

  • Validation: The analytical method must be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Statistical Analysis

The pharmacokinetic parameters (Cmax, AUC0-t, and AUC0-inf) are calculated from the plasma concentration-time data for both the test and reference products.

  • Software: Statistical analysis is performed using software such as SAS.[1]

  • Statistical Model: An analysis of variance (ANOVA) is performed on the log-transformed pharmacokinetic parameters.

  • Bioequivalence Criteria: The two formulations are considered bioequivalent if the 90% confidence intervals for the ratio of the geometric means of Cmax, AUC0-t, and AUC0-inf for the test and reference products fall within the acceptance range of 80% to 125%. The "two one-sided t-tests" procedure is used for this assessment.[1]

Mandatory Visualizations

Metabolic Pathway of Flavoxate

Flavoxate_Metabolism Flavoxate Flavoxate Esterases Esterases (in plasma and liver) Flavoxate->Esterases MFCA 3-Methyl-Flavone-8-Carboxylic Acid (MFCA) Esterases->MFCA

Caption: Metabolic conversion of Flavoxate to its active metabolite, MFCA.

Experimental Workflow for a Flavoxate Bioequivalence Study

BE_Workflow cluster_study_design Study Design cluster_analysis Sample & Data Analysis cluster_conclusion Conclusion Screening Volunteer Screening Randomization Randomization Screening->Randomization Period1 Period 1: Administer Test or Reference Randomization->Period1 Washout Washout Period Period1->Washout Period2 Period 2: Administer Crossover Treatment Washout->Period2 BloodSampling Blood Sampling Period2->BloodSampling PlasmaAnalysis Plasma Analysis (HPLC/LC-MS/MS) BloodSampling->PlasmaAnalysis PK_Calculation Pharmacokinetic Parameter Calculation (Cmax, AUC) PlasmaAnalysis->PK_Calculation Stats Statistical Analysis (ANOVA, 90% CI) PK_Calculation->Stats Bioequivalence Bioequivalent? Stats->Bioequivalence

Caption: A typical experimental workflow for a crossover bioequivalence study of flavoxate.

References

A Head-to-Head Comparison of Analytical Methods for 3-Methylflavone-8-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of analytical methodologies for the quantification and qualification of 3-Methylflavone-8-carboxylic acid (3M8CA). As the principal active metabolite of the urinary tract antispasmodic drug, flavoxate (B1672763) hydrochloride, accurate and precise measurement of 3M8CA is critical for pharmacokinetic, pharmacodynamic, and bioequivalence studies. This document outlines and contrasts various analytical techniques, presenting their performance characteristics and detailed experimental protocols to aid researchers in selecting the most suitable method for their specific needs.

Metabolic Pathway of Flavoxate to this compound

This compound is formed through the hydrolysis of its parent drug, flavoxate. This biotransformation is a key process influencing the therapeutic efficacy and pharmacokinetic profile of flavoxate.

cluster_legend Legend Flavoxate Flavoxate Hydrochloride C₂₄H₂₅NO₄ • HCl Metabolism Hydrolysis Flavoxate->Metabolism M3CA This compound (3M8CA) C₁₇H₁₂O₄ Metabolism->M3CA Parent_Drug Parent Drug Process Metabolic Process Metabolite Active Metabolite

Caption: Metabolic conversion of Flavoxate to its active metabolite, 3M8CA.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method for 3M8CA is contingent on factors such as the required sensitivity, selectivity, sample matrix, and throughput. High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are the most prevalently employed techniques. Older methods, including spectrophotometry and Thin-Layer Chromatography (TLC), are also documented but are generally less specific and sensitive.

Performance Characteristics of Key Analytical Methods

The following table summarizes the quantitative performance data for the most common analytical methods used for 3M8CA analysis.

ParameterHPLC-UVLC-MS/MSSpectrofluorimetry
Linearity Range 0.1 - 24 µg/mL[1]240.00 - 24,000.04 ng/mL[2]Not explicitly stated
Correlation Coefficient (R²) > 0.999[1]> 0.99 (Implied)Not available
Limit of Detection (LOD) Not availableNot availableNot available
Limit of Quantification (LOQ) 0.1 µg/mL[1]240.00 ng/mL[2]Not available
Intra-day Precision (%RSD) 0.06 - 5.70%[1]1.68 - 4.37%[2]< 2%
Inter-day Precision (%RSD) 0.24 - 7.18%[1]2.31 - 11.11%[2]< 3%
Accuracy -2.52 to 4.86% (as S.E.M.)[1]102.37 - 109.52%[2]Not available
Sample Matrix Plasma[1], Urine[1]Human Plasma[2]Human Urine

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the protocols for the primary techniques discussed.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of 3M8CA in both plasma and urine samples.

  • Instrumentation : A standard HPLC system equipped with a UV detector.

  • Chromatographic Conditions :

  • Sample Preparation (Plasma) : An improved HPLC method involved concentration determination in plasma, suggesting a protein precipitation step followed by centrifugation and injection of the supernatant, though specific details were not provided in the reviewed literature.[1]

  • Sample Preparation (Urine) : Direct injection of urine samples may be feasible, or a dilution step with the mobile phase might be necessary depending on the concentration of the analyte.[1]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for bioequivalence and pharmacokinetic studies where low concentrations of 3M8CA are expected.

  • Instrumentation : A liquid chromatography system coupled to a tandem mass spectrometer.

  • Chromatographic Conditions :

    • Column : Agilent Poroshell 120 EC-C18 - Fast LC column (100 × 2.1mm ID, 2.7 µm) with a compatible guard column.[2]

    • Mobile Phase : 0.1% v/v formic acid and acetonitrile (30:70, v/v).[2]

    • Flow Rate : 0.40 mL/min.[2]

  • Sample Preparation (Human Plasma) :

    • Pipette 100 µL of plasma sample into a microcentrifuge tube.

    • Add an internal standard (e.g., diphenhydramine (B27) HCl).[2]

    • Precipitate proteins by adding an appropriate volume of acetonitrile.

    • Vortex the mixture thoroughly.

    • Centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to an autosampler vial for injection.

Spectrofluorimetry

This technique measures the native fluorescence of 3M8CA and is a simpler, though less common, method for its determination in urine.

  • Instrumentation : A spectrofluorometer.

  • Methodology :

    • Solvent : Methanol (B129727).

    • Excitation Wavelength : 338 nm.

    • Emission Wavelength : 390 nm.

  • Sample Preparation (Human Urine) : The sample preparation involves dilution of the urine sample with methanol before measurement.

Experimental Workflow for 3M8CA Analysis

The following diagram illustrates a typical workflow for the analysis of 3M8CA in biological matrices, from sample collection to data analysis.

Sample_Collection Sample Collection (Plasma/Urine) Sample_Preparation Sample Preparation (e.g., Protein Precipitation) Sample_Collection->Sample_Preparation LC_Separation LC Separation (e.g., C18 Column) Sample_Preparation->LC_Separation Detection Detection (UV or MS/MS) LC_Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Data_Analysis Data Analysis (Quantification) Data_Acquisition->Data_Analysis

References

Safety Operating Guide

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for 3-Methylflavone-8-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical guidance for the handling and disposal of 3-Methylflavone-8-carboxylic acid (CAS No. 3468-01-7). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

This compound is classified as a hazardous chemical, causing skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] Adherence to the following personal protective equipment (PPE) and handling protocols is mandatory to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE) Summary

A comprehensive PPE strategy is essential when working with this compound. The following table summarizes the required equipment.

Body PartRequired PPESpecifications and Standards
Eyes/Face Safety Goggles with side-shields or Face ShieldMust conform to EN 166 (EU) or NIOSH (US) standards.[4] A face shield is recommended when there is a risk of splashing.
Hands Protective GlovesChemical-resistant gloves (e.g., nitrile or neoprene) are required.[2][5] Gloves must be inspected prior to use and changed immediately if contaminated.
Body Laboratory Coat or Impervious ClothingA standard, long-sleeved lab coat is the minimum requirement.[2] For tasks with a higher risk of exposure, impervious or fire/flame-resistant clothing should be worn.[4]
Respiratory RespiratorNot generally required for small quantities handled in a well-ventilated area or fume hood.[6] If dust or aerosols may be generated, a NIOSH-approved respirator is necessary.[4][5]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for safety and regulatory compliance.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the container in a tightly closed, dry, cool, and well-ventilated place.[1][4]

  • Keep the compound away from incompatible materials and foodstuff containers.[4] Recommended storage temperature is between +2°C and +30°C.[3][7]

2. Handling and Use:

  • All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][4]

  • Avoid the formation of dust and aerosols.[2][4]

  • Use non-sparking tools to prevent ignition.[4]

  • Ensure that eyewash stations and safety showers are in close proximity to the workstation.[1]

  • Wash hands thoroughly after handling the material.[1]

3. Accidental Release Measures:

  • In case of a spill, evacuate personnel from the area.

  • Wear full personal protective equipment, including respiratory protection.[2]

  • For solid spills, sweep up the material and place it into a suitable, closed container for disposal.[1] Avoid generating dust.

  • For solutions, absorb the spill with an inert material (e.g., diatomite, universal binders) and dispose of the contaminated material in accordance with regulations.[2]

  • Prevent the chemical from entering drains or water courses.[2][4]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination.

  • Chemical Waste: Dispose of the compound and any contaminated materials through a licensed chemical waste disposal company.[1][2] Do not discharge into sewer systems.[4]

  • Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning.[4] Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill or by controlled incineration.[4]

Workflow for Handling this compound

A Receiving & Inspection B Secure Storage (Cool, Dry, Ventilated) A->B Store Securely C Preparation (Don PPE, Verify Fume Hood) B->C Prepare for Use D Handling & Use (In Fume Hood) C->D Proceed to Handle E Decontamination (Clean Workspace, Remove PPE) D->E Complete Work F Waste Segregation E->F Segregate Waste G Chemical Waste Disposal (Licensed Vendor) F->G Dispose of Chemical H Container Disposal (Triple Rinse, Puncture) F->H Dispose of Container

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methylflavone-8-carboxylic acid
Reactant of Route 2
3-Methylflavone-8-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.